1-[3-(Trifluoromethyl)phenyl]piperazine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIMDKMETPPURN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165876 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15532-75-9 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15532-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TFMPP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015532759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15532-75-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(α,α,α-trifluoro-3-tolyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25R3ONU51C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[3-(Trifluoromethyl)phenyl]piperazine, commonly known as TFMPP, is a non-selective serotonin receptor agonist belonging to the phenylpiperazine class of compounds. It is widely utilized in neuroscience research to probe the serotonergic system and serves as a key structural motif in the development of novel therapeutics targeting various neuropsychiatric disorders. This technical guide provides a comprehensive overview of the fundamental physicochemical and pharmacological properties of TFMPP, including its basicity, solubility, and interactions with serotonin receptors. Detailed experimental protocols and visual representations of key concepts are included to facilitate its practical application in a research and development setting.
Physicochemical Properties
The basic properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section details the key physicochemical characteristics of TFMPP.
Identification and General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | TFMPP, 1-(m-Trifluoromethylphenyl)piperazine | |
| CAS Number | 15532-75-9 | |
| Molecular Formula | C₁₁H₁₃F₃N₂ | [1] |
| Molecular Weight | 230.23 g/mol | [1] |
| Appearance | Colorless to yellow viscous liquid | |
| Boiling Point | 100-102 °C at 0.1 mmHg | |
| Density | 1.226 g/mL at 25 °C | |
| Refractive Index | n20/D 1.521 |
Basicity (pKa)
| Parameter | Value | Method |
| Predicted pKa | 8.88 ± 0.10 | Computational Prediction |
Note: This is a predicted value. For precise determination, an experimental method such as potentiometric titration is recommended.
Solubility Profile
The solubility of a compound is essential for its formulation and delivery. The solubility of TFMPP has been described qualitatively for the free base and quantitatively for its hydrochloride salt in various solvents.
Qualitative Solubility of TFMPP Free Base:
| Solvent | Solubility |
| Acetone | Slightly Soluble[2] |
| Methanol | Fairly Soluble[2] |
Quantitative Solubility of TFMPP Hydrochloride (TFMPP HCl):
| Solvent | Solubility |
| DMF | 20 mg/mL[3] |
| DMSO | 20 mg/mL[3] |
| Ethanol | 20 mg/mL[3] |
| PBS (pH 7.2) | 10 mg/mL[3] |
Qualitative Solubility of TFMPP Hydrochloride in Various Solvents: [2]
| Solvent | Abbreviation | Solubility |
| Acetone | A | Slightly Soluble (SS) |
| Chloroform | C | Soluble (S) |
| Ether | E | Very Slightly Soluble (VSS) |
| Hexane | H | Insoluble (I) |
| Methanol | M | Freely Soluble (FS) |
| Water | W | Very Soluble (VS) |
Pharmacological Properties: Interaction with Serotonin Receptors
TFMPP is primarily characterized by its activity as a non-selective serotonin (5-HT) receptor agonist. It also exhibits activity at the serotonin transporter (SERT).
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of TFMPP for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Ki (nM) |
| 5-HT₁A | 288 - 1,950 |
| 5-HT₁B | 30 - 132 |
| 5-HT₁D | 282 |
| 5-HT₂A | 160 - 269 |
| 5-HT₂C | 62 |
| 5-HT₃ | 2,373 (IC₅₀) |
Functional Activity
TFMPP displays varying functional activities at the different serotonin receptor subtypes it binds to.
| Receptor Subtype | Functional Activity |
| 5-HT₁A | Full Agonist |
| 5-HT₁B | Full Agonist |
| 5-HT₁D | Full Agonist |
| 5-HT₂A | Weak Partial Agonist or Antagonist |
| 5-HT₂C | Full Agonist |
| SERT | Serotonin Releaser (EC₅₀ = 121 nM) |
Signaling Pathways
The functional activity of TFMPP at serotonin receptors translates into the modulation of specific intracellular signaling cascades. The primary G protein coupling for the major serotonin receptor families is well-established.
G Protein Coupling and Downstream Effects
-
5-HT₁ Receptor Family (5-HT₁A, 5-HT₁B, 5-HT₁D): These receptors are predominantly coupled to inhibitory G proteins of the Gi/o family. Agonism by TFMPP at these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
5-HT₂ Receptor Family (5-HT₂A, 5-HT₂C): These receptors are primarily coupled to G proteins of the Gq/11 family. Activation of these receptors by TFMPP stimulates phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
Below is a diagram illustrating the primary signaling pathways activated by TFMPP at 5-HT₁ and 5-HT₂ receptor subtypes.
Caption: Signaling pathways of TFMPP at 5-HT₁ and 5-HT₂ receptors.
Experimental Protocols
This section outlines the methodologies for determining the key basic and pharmacological properties of this compound.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the dissociation constant (pKa) of a substance.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Solubility by the Shake-Flask Method
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.
References
An In-depth Technical Guide to the Mechanism of Action of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(Trifluoromethyl)phenyl]piperazine, commonly known as TFMPP, is a synthetic compound belonging to the phenylpiperazine class of drugs. While it has been explored in scientific research for its serotonergic activity, it has also been identified as a designer drug, often found in combination with benzylpiperazine (BZP). This guide provides a detailed technical overview of the mechanism of action of TFMPP, focusing on its molecular targets, receptor pharmacology, and downstream signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and related pharmacologies.
Core Mechanism of Action
Receptor Binding Profile
TFMPP exhibits affinity for several serotonin receptor subtypes, with varying degrees of potency. The binding affinities, represented by the inhibition constant (Ki), have been determined through in vitro radioligand binding assays. A summary of these quantitative data is presented in Table 1.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| 5-HT1A | 288 - 1950 | [3] |
| 5-HT1B | 30 - 132 | [3] |
| 5-HT1D | 282 | [3] |
| 5-HT2A | 160 - 269 | [3] |
| 5-HT2C | 62 | [3] |
| 5-HT3 | 2373 (IC50) | [3] |
Table 1: Receptor Binding Affinities of TFMPP
Functional Activity
Functionally, TFMPP acts as a full agonist at the 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[3][4] At the 5-HT2A receptor, it behaves as a weak partial agonist or an antagonist.[3][4] In addition to its direct receptor agonism, TFMPP also interacts with the serotonin transporter (SERT), evoking the release of serotonin.[3] It has an EC50 value of 121 nM for its action at SERT.[3] Notably, TFMPP has been reported to have no significant effects on dopamine or norepinephrine reuptake or efflux.[3]
Signaling Pathways
The interaction of TFMPP with its target serotonin receptors initiates intracellular signaling cascades that are characteristic of the G protein-coupled receptor (GPCR) family to which these receptors belong.
5-HT1 Receptor Subfamily (5-HT1A, 5-HT1B, 5-HT1D)
The 5-HT1 receptor subtypes are primarily coupled to inhibitory G proteins (Gi/o).[3] Upon agonist binding by TFMPP, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). Downstream effects of this pathway can include modulation of ion channel activity and gene expression.
5-HT2 Receptor Subfamily (5-HT2A, 5-HT2C)
The 5-HT2 receptor subtypes are coupled to Gq/11 proteins.[5] Activation of these receptors by TFMPP leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
Experimental Protocols
The quantitative data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for the key experiments used to characterize the mechanism of action of TFMPP.
Radioligand Binding Assay (for determining Ki)
This assay is used to determine the affinity of a compound for a specific receptor.
Objective: To measure the binding affinity (Ki) of TFMPP for various serotonin receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A) or brain tissue homogenates known to be rich in the target receptor are used. The cells or tissue are homogenized in a buffered solution and centrifuged to pellet the cell membranes containing the receptors. The membrane pellet is then resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a specific radioligand (a radioactive molecule that binds to the target receptor with high affinity and specificity), and varying concentrations of the unlabeled test compound (TFMPP).
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled ligand (TFMPP). This competition curve is used to calculate the IC50 value (the concentration of TFMPP that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin Release Assay (for determining EC50 at SERT)
This functional assay measures the ability of a compound to induce the release of a neurotransmitter from cells or synaptosomes.
Objective: To determine the potency (EC50) of TFMPP to induce serotonin release via the serotonin transporter (SERT).
Methodology:
-
Preparation of Serotonin-Loaded Synaptosomes or Cells: Synaptosomes (isolated nerve terminals) from a brain region rich in serotonergic neurons (e.g., striatum or hippocampus) or cells engineered to express SERT are pre-loaded with radiolabeled serotonin (e.g., [3H]5-HT). This is achieved by incubating the synaptosomes or cells with the radiolabeled serotonin, which is taken up via SERT.
-
Assay Setup: The [3H]5-HT-loaded synaptosomes or cells are washed to remove excess unincorporated radiolabel and then resuspended in a physiological buffer.
-
Induction of Release: The synaptosome/cell suspension is aliquoted into tubes or a microplate, and varying concentrations of TFMPP are added.
-
Incubation: The mixture is incubated for a short period at 37°C to allow for TFMPP-induced serotonin release.
-
Termination and Separation: The release is terminated by rapid cooling or by adding a stop solution. The samples are then centrifuged to pellet the synaptosomes/cells.
-
Quantification: The amount of [3H]5-HT released into the supernatant is measured using a scintillation counter. The amount of [3H]5-HT remaining in the pellet can also be measured after lysing the synaptosomes/cells.
-
Data Analysis: The amount of [3H]5-HT released is expressed as a percentage of the total [3H]5-HT content. A dose-response curve is generated by plotting the percentage of serotonin release against the concentration of TFMPP. The EC50 value, which is the concentration of TFMPP that produces 50% of the maximal release, is determined from this curve.
Conclusion
This compound exerts its pharmacological effects primarily through a multi-faceted interaction with the serotonin system. It acts as a direct agonist at a range of 5-HT receptor subtypes, predominantly the 5-HT1 and 5-HT2 families, and also functions as a serotonin releasing agent by targeting the serotonin transporter. The activation of these receptors triggers well-defined G-protein-coupled signaling cascades, leading to downstream cellular responses. The quantitative pharmacological data and understanding of its mechanism of action are crucial for researchers investigating the serotonergic system and for the development of novel therapeutic agents targeting this complex neurotransmitter network. Further research is warranted to fully elucidate the in vivo consequences of TFMPP's complex pharmacology and its potential therapeutic or toxicological implications.
References
The Serotonergic Probe: A Technical Guide to 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(Trifluoromethyl)phenyl]piperazine, commonly known as TFMPP, is a powerful research tool in the fields of neuroscience and pharmacology. As a non-selective serotonin (5-HT) receptor agonist and a serotonin releasing agent, TFMPP offers a multifaceted approach to investigating the complexities of the serotonergic system.[1] Its unique pharmacological profile allows for the exploration of various 5-HT receptor subtypes and their downstream signaling cascades, making it an invaluable compound for elucidating the mechanisms of neurotransmission and the pathophysiology of various neurological and psychiatric disorders. This technical guide provides an in-depth overview of TFMPP's applications in research, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
While TFMPP is a valuable tool in preclinical research, it is also known as a recreational drug, often found in combination with benzylpiperazine (BZP).[1] This dual identity underscores the importance of understanding its pharmacological effects and potential for abuse. In a research context, however, its utility lies in its ability to mimic and modulate serotonergic signaling, providing insights into the therapeutic potential of targeting the serotonin system.
Pharmacological Profile
TFMPP's primary mechanism of action is its interaction with multiple serotonin receptors. It exhibits varying affinities for several 5-HT receptor subtypes, acting as a full agonist at most of these sites, with the exception of the 5-HT2A receptor where it behaves as a weak partial agonist or antagonist.[1] Furthermore, TFMPP can evoke the release of serotonin by binding to the serotonin transporter (SERT).[1] It is noteworthy that TFMPP shows insignificant affinity for the 5-HT3 receptor and has no direct effects on dopamine or norepinephrine reuptake or release.[1]
Data Presentation: Receptor Binding Affinities and Potency
The following tables summarize the quantitative data on TFMPP's interaction with various molecular targets.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1A | 288 - 1950[1] |
| 5-HT1B | 30 - 132[1] |
| 5-HT1D | 282[1] |
| 5-HT2A | 160 - 269[1] |
| 5-HT2C | 62[1] |
Table 1: In vitro binding affinities of TFMPP for human serotonin receptor subtypes.
| Target | Potency (EC50, nM) |
| SERT (Serotonin Release) | 121[1] |
Table 2: In vitro potency of TFMPP for inducing serotonin release via the serotonin transporter (SERT).
Key Research Applications and Experimental Protocols
TFMPP is employed in a variety of research applications to probe the function of the serotonergic system. These include its use as a tool compound in neuroscience to study the roles of specific 5-HT receptors in behavior and physiology, and in medicinal chemistry as a scaffold for the development of novel serotonergic agents.
Experimental Protocols
Objective: To determine the binding affinity of a test compound (e.g., a novel TFMPP derivative) for a specific serotonin receptor subtype.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for 5-HT2A receptors) or cultured cells expressing the receptor of interest in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand for the receptor of interest (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound.[2] For determining non-specific binding, a high concentration of a known competing ligand is added to a separate set of wells.
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Objective: To measure the effect of TFMPP on extracellular serotonin levels in a specific brain region of a freely moving animal.
Methodology:
-
Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., the diencephalon).[4] Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[5]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least an hour to establish a stable baseline of extracellular serotonin.[4]
-
Drug Administration: Administer TFMPP via the desired route (e.g., intraperitoneally or through the microdialysis probe).[4]
-
Sample Collection and Analysis: Continue collecting dialysate samples at regular intervals. Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.[5]
-
Data Analysis: Express the serotonin concentrations as a percentage of the baseline levels and plot the data over time to visualize the effect of TFMPP on serotonin release.
Objective: To assess the subjective effects of TFMPP in animals and determine which receptor subtypes mediate these effects.
Methodology:
-
Training: Train rats in a two-lever operant conditioning chamber to press one lever after receiving an injection of TFMPP (e.g., 1.0 mg/kg, i.p.) and another lever after receiving a saline injection.[6] Food or another reward is used to reinforce correct lever presses.
-
Testing: Once the rats have learned to discriminate between TFMPP and saline, test the effects of other drugs (agonists or antagonists for specific serotonin receptors) to see if they generalize to the TFMPP cue (i.e., cause the rats to press the TFMPP-associated lever) or block the discriminative stimulus effects of TFMPP.
-
Data Analysis: The primary measures are the percentage of responses on the drug-appropriate lever and the rate of responding. Full substitution is typically defined as ≥80% of responses on the drug-paired lever.[7]
Objective: To assess the 5-HT2A receptor-mediated psychedelic-like effects of TFMPP in rodents.
Methodology:
-
Animal Preparation: Use mice for this assay. The response can be observed directly or measured using a head-mounted magnet and a magnetometer.[8]
-
Drug Administration: Administer TFMPP or a vehicle control to the mice.
-
Observation/Recording: Place the mouse in an observation chamber and record the number of head twitches over a specific period (e.g., 30 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.[9]
-
Data Analysis: Compare the number of head twitches in the TFMPP-treated group to the control group. A significant increase in head twitches is indicative of 5-HT2A receptor activation.[9]
Signaling Pathways
TFMPP's interaction with various 5-HT receptors triggers a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathways associated with the 5-HT receptors that TFMPP targets.
Caption: Overview of TFMPP-activated signaling pathways.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
This compound is a versatile and potent pharmacological tool for the investigation of the serotonergic system. Its ability to act as both a receptor agonist at multiple 5-HT subtypes and a serotonin releasing agent provides researchers with a unique means to dissect the complex roles of serotonin in the brain. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize TFMPP in their research endeavors. A thorough understanding of its pharmacological properties and the appropriate experimental designs will continue to facilitate new discoveries in neuroscience and the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Function of 3-Trifluoromethylphenylpiperazine (TFMPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Trifluoromethylphenylpiperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs.[1] Primarily recognized for its activity at serotonin receptors, TFMPP has been a subject of interest in neuropharmacology and has seen use as a recreational substance.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological function of TFMPP. Detailed experimental protocols for key assays used to characterize this molecule are provided, along with a quantitative summary of its binding affinities and functional activities. Visual representations of its mechanism of action and relevant experimental workflows are included to facilitate a deeper understanding of this compound's role as a tool in neuroscience research and its implications in drug development.
Chemical Structure and Physicochemical Properties
TFMPP is characterized by a piperazine ring substituted with a 3-(trifluoromethyl)phenyl group.[2] This substitution is crucial for its pharmacological activity.
Chemical Structure:
Chemical structure of 3-Trifluoromethylphenylpiperazine (TFMPP).
Physicochemical Properties of TFMPP:
| Property | Value | Reference |
| IUPAC Name | 1-[3-(Trifluoromethyl)phenyl]piperazine | |
| CAS Number | 15532-75-9 | |
| Molecular Formula | C11H13F3N2 | |
| Molar Mass | 230.23 g/mol | |
| Appearance | Off-white to yellowish solid | [1] |
| Melting Point (HCl salt) | 237-241 °C | [1][3] |
| Solubility (HCl salt) | Soluble in DMSO, methanol, and water. Slightly soluble in acetone. | [1][4] |
| SMILES | FC(F)(F)c1cccc(c1)N1CCNCC1 | |
| InChI | InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-7-5-15-6-8-16/h1-4,15H,5-8H2 |
Synthesis
A common synthetic route to TFMPP involves the nucleophilic substitution reaction between piperazine and 3-bromobenzotrifluoride. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.
General synthetic scheme for TFMPP.
Pharmacological Function
TFMPP's primary mechanism of action is centered on the serotonergic system, where it acts as a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[5]
Serotonin Receptor Agonism
TFMPP exhibits affinity for and agonistic activity at multiple serotonin (5-HT) receptor subtypes. Its interaction with these receptors initiates intracellular signaling cascades, leading to its diverse physiological and behavioral effects.
Signaling Pathway of TFMPP at a Gq-coupled 5-HT Receptor (e.g., 5-HT2A/2C):
TFMPP-mediated signaling at a Gq-coupled serotonin receptor.
Serotonin Transporter (SERT) Inhibition
TFMPP also binds to the serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing its extracellular concentration.[1]
Quantitative Pharmacological Data for TFMPP:
| Target | Parameter | Value (nM) | Reference |
| 5-HT1A Receptor | Ki | 288 - 1950 | [1] |
| 5-HT1B Receptor | Ki | 30 - 132 | [1] |
| 5-HT1D Receptor | Ki | 282 | [1] |
| 5-HT2A Receptor | Ki | 160 - 269 | [1] |
| 5-HT2C Receptor | Ki | 62 | [1] |
| Serotonin Transporter (SERT) | EC50 | 121 | [1] |
Note: Ki represents the inhibition constant, indicating the affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity. EC50 represents the half-maximal effective concentration, indicating the potency of a drug in producing a functional effect.
Experimental Protocols
The characterization of TFMPP's pharmacological profile relies on a variety of in vitro and in vivo experimental techniques. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of TFMPP for various serotonin receptors.
Experimental Workflow:
Workflow for a radioligand binding assay.
Detailed Methodology (Generalized):
-
Receptor Preparation: Membranes expressing the target serotonin receptor are prepared from either cultured cell lines (e.g., HEK293 cells transfected with the receptor gene) or specific brain regions of rodents (e.g., cortex for 5-HT2A receptors). The tissue or cells are homogenized in a buffered solution and centrifuged to isolate the membrane fraction.
-
Incubation: The receptor membranes are incubated in a buffer solution containing a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) at a concentration near its Kd and a range of concentrations of unlabeled TFMPP. Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of TFMPP (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assays
These assays measure the functional consequence of TFMPP binding to a receptor, such as the activation of a second messenger pathway.
This assay is suitable for Gq-coupled receptors like 5-HT2A and 5-HT2C, which signal through an increase in intracellular calcium.
Detailed Methodology (Generalized):
-
Cell Culture: Cells stably expressing the target receptor (e.g., CHO-K1 cells expressing human 5-HT2A) are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A baseline fluorescence is measured before the addition of varying concentrations of TFMPP.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Data Analysis: The data are used to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) of TFMPP are determined.
This assay is used for Gi/o-coupled receptors like 5-HT1A and 5-HT1B, which inhibit the production of cyclic AMP (cAMP).
Detailed Methodology (Generalized):
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared as described for the radioligand binding assay.
-
Assay Reaction: The membranes are incubated with ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of TFMPP. The reaction is often stimulated with forskolin to increase the basal level of cAMP production.
-
cAMP Quantification: The amount of cAMP produced is quantified using a competitive immunoassay (e.g., ELISA) or a radiolabeled ATP to cAMP conversion assay.
-
Data Analysis: The inhibition of adenylyl cyclase activity by TFMPP is plotted against its concentration to determine the IC50 value.
In Vivo Microdialysis
This technique is used to measure the effect of TFMPP on extracellular neurotransmitter levels, particularly serotonin, in the brain of a living animal.[6]
Detailed Methodology (Generalized):
-
Animal Surgery: A guide cannula is surgically implanted into a specific brain region of an anesthetized rodent (e.g., the striatum or prefrontal cortex).
-
Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the perfusate, which is collected in timed fractions.
-
Drug Administration: TFMPP is administered systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.
-
Neurotransmitter Analysis: The concentration of serotonin in the collected dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The change in extracellular serotonin levels following TFMPP administration is calculated relative to the baseline levels.
Conclusion
3-Trifluoromethylphenylpiperazine is a valuable pharmacological tool for investigating the serotonergic system. Its well-characterized chemical structure and its multifaceted function as a serotonin receptor agonist and reuptake inhibitor make it a compound of significant interest. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists working to understand the intricate roles of serotonin in the central nervous system and to develop novel therapeutics targeting this system. Further research into the specific signaling pathways activated by TFMPP at different receptor subtypes and its in vivo effects will continue to enhance our understanding of its complex pharmacology.
References
- 1. Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional regulation by dopamine receptors of serotonin release from the rat hippocampus: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) is a synthetic compound belonging to the phenylpiperazine class of drugs. Initially explored for its potential therapeutic applications, it has also been identified as a substance of abuse, often in combination with benzylpiperazine (BZP). This technical guide provides a comprehensive overview of the pharmacological profile of TFMPP, detailing its interactions with various neurotransmitter systems, with a primary focus on the serotonergic system. This document summarizes quantitative binding and functional data, outlines detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.
Introduction
This compound, commonly known as TFMPP, is a non-selective serotonin receptor agonist and a serotonin-releasing agent.[1][2] Its pharmacological effects are complex, involving multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT). Understanding the intricate pharmacological profile of TFMPP is crucial for elucidating its mechanism of action, potential therapeutic uses, and explaining its psychoactive effects. This guide serves as a technical resource for professionals in pharmacology and drug development, providing in-depth information on the molecular and behavioral pharmacology of TFMPP.
Receptor Binding and Functional Activity
The primary mechanism of action of TFMPP involves its interaction with the serotonergic system. It exhibits affinity for several 5-HT receptor subtypes and also interacts with the serotonin transporter (SERT).[1]
Quantitative Receptor Binding and Functional Data
The binding affinities (Ki) and functional potencies (EC50) of TFMPP at various serotonergic targets are summarized in the table below. This data highlights TFMPP's broad-spectrum activity within the serotonin system.
| Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50, nM) |
| 5-HT1A Receptor | 288–1,950[1] | Full Agonist[1] | - |
| 5-HT1B Receptor | 30–132[1] | Full Agonist[1] | - |
| 5-HT1D Receptor | 282[1] | Full Agonist[1] | - |
| 5-HT2A Receptor | 160–269[1] | Weak Partial Agonist / Antagonist[1] | - |
| 5-HT2C Receptor | 62[1] | Full Agonist[1] | - |
| Serotonin Transporter (SERT) | - | Serotonin Releaser[1] | 121[1] |
Note: '-' indicates data not available from the provided search results.
TFMPP shows insignificant affinity for the 5-HT3 receptor.[1] Importantly, it has been reported to have no significant effects on dopamine or norepinephrine reuptake or efflux, indicating its selectivity for the serotonergic system.[1]
Key Signaling Pathways
TFMPP's functional activity at various 5-HT receptors initiates downstream intracellular signaling cascades. The following diagrams illustrate the primary signaling pathways associated with the 5-HT receptors targeted by TFMPP.
Experimental Protocols
The pharmacological profile of TFMPP has been characterized using a variety of in vitro and in vivo experimental techniques. The following sections provide detailed methodologies for key assays.
In Vitro Assays
These assays are used to determine the affinity of TFMPP for various receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of TFMPP at specific serotonin receptor subtypes.
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).
-
A specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]GR125743 for 5-HT1B/1D, [³H]ketanserin for 5-HT2A, [³H]mesulergine for 5-HT2C).
-
Unlabeled TFMPP at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled TFMPP.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at 37°C).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the TFMPP concentration.
-
Determine the IC50 value (the concentration of TFMPP that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[3][4]
-
These assays determine the functional activity of TFMPP at its target receptors.
-
Objective: To determine if TFMPP acts as an agonist, antagonist, or inverse agonist and to quantify its potency (EC50) and efficacy (Emax).
-
Materials:
-
Intact cells expressing the receptor of interest.
-
Assay-specific reagents to measure the accumulation of a second messenger (e.g., cAMP for Gi/o-coupled receptors, inositol phosphates or intracellular Ca2+ for Gq/11-coupled receptors).
-
TFMPP at various concentrations.
-
-
Procedure (Example for a Gq-coupled receptor like 5-HT2C):
-
Culture cells expressing the 5-HT2C receptor in appropriate multi-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of TFMPP to the wells.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader, which corresponds to changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the change in fluorescence (or other second messenger response) against the logarithm of the TFMPP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration of TFMPP that produces 50% of the maximal response) and Emax (maximal response).[5]
-
These assays measure the ability of TFMPP to evoke the release of serotonin from nerve terminals.
-
Objective: To quantify the serotonin-releasing properties of TFMPP.
-
Materials:
-
Rat brain synaptosomes (resealed nerve terminals).
-
[³H]Serotonin to pre-load the synaptosomes.
-
TFMPP at various concentrations.
-
Superfusion apparatus or multi-well plates.
-
Scintillation counter.
-
-
Procedure:
-
Incubate synaptosomes with [³H]serotonin to allow for its uptake.
-
Wash the synaptosomes to remove excess extracellular [³H]serotonin.
-
Expose the pre-loaded synaptosomes to varying concentrations of TFMPP.
-
Collect the superfusate or supernatant at specific time points.
-
Measure the amount of [³H]serotonin released into the medium using a scintillation counter.
-
-
Data Analysis:
In Vivo Assays
This technique is used to measure changes in extracellular neurotransmitter levels in the brains of freely moving animals.
-
Objective: To determine the effect of systemic administration of TFMPP on extracellular serotonin levels in specific brain regions.
-
Materials:
-
Live, anesthetized or freely moving rats.
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
-
Procedure:
-
Surgically implant a microdialysis probe into a specific brain region (e.g., striatum, prefrontal cortex) of the rat.[9][10]
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[9][10]
-
Collect baseline dialysate samples.
-
Administer TFMPP (e.g., intraperitoneally) at various doses.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of serotonin in the dialysate samples using HPLC.
-
-
Data Analysis:
This behavioral assay assesses the subjective effects of a drug in animals.
-
Objective: To determine if the subjective effects of TFMPP are similar to those of other known psychoactive drugs.
-
Materials:
-
Procedure:
-
Train rats to press one lever after receiving an injection of the training drug (e.g., 1.0 mg/kg TFMPP, i.p.) and a second lever after receiving a saline injection to receive a reward.[11][12]
-
Once the rats have learned the discrimination, test the effects of various doses of TFMPP and other test drugs.
-
During a test session, administer a drug and record which lever the rat predominantly presses.
-
-
Data Analysis:
This is a common behavioral test used to screen for antidepressant-like activity.
-
Objective: To assess the potential antidepressant-like effects of TFMPP.
-
Materials:
-
Mice or rats.
-
A cylindrical container filled with water.
-
Video recording and analysis software.
-
-
Procedure:
-
Individually place each animal in the water-filled cylinder for a set period (e.g., 6 minutes).[15][16][17][18][19]
-
Record the session and subsequently score the duration of immobility (time spent floating with only minimal movements to keep the head above water).[15][16][17][18][19]
-
Administer TFMPP at various doses prior to the test.
-
-
Data Analysis:
In Vivo Effects and Human Studies
In rodents, TFMPP has been shown to reduce aggression and produce a head-twitch response, which is considered a behavioral proxy for hallucinogenic effects in humans.[1] However, it does not appear to have reinforcing effects, as it was not self-administered by rhesus monkeys.[1]
In humans, TFMPP has been reported to produce a range of subjective effects, including dysphoria, stimulant-like effects, tension, anxiety, and mental confusion.[1][20][21] While anecdotally reported to have mild psychedelic effects, controlled studies have not confirmed hallucinogenic effects at the doses tested.[1][20][21] TFMPP is often co-administered with BZP, a dopamine and norepinephrine releasing agent, to produce effects that crudely mimic those of MDMA.[1]
Conclusion
This compound is a pharmacologically active compound with a complex profile, primarily acting as a non-selective serotonin receptor agonist and a serotonin-releasing agent. Its diverse interactions with multiple 5-HT receptor subtypes and the serotonin transporter result in a wide range of in vitro and in vivo effects. This technical guide provides a foundational understanding of the pharmacological properties of TFMPP, which is essential for researchers and drug development professionals working with this and related compounds. The detailed methodologies and visualized pathways offer a practical resource for designing and interpreting studies aimed at further elucidating the pharmacology of phenylpiperazines.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. droracle.ai [droracle.ai]
- 7. Serotonin Releasing Assay (Sendout) | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 8. Serotonin-release assay-negative heparin-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Determining the subjective effects of TFMPP in human males - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pharmacological Profile of 1-[3-(Trifluoromethyl)phenyl]piperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the pharmacological actions of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), with a specific focus on its interaction with the dopamine system. Contrary to some initial postulations, compelling evidence indicates that TFMPP is not a direct inhibitor of the dopamine transporter (DAT). Instead, its primary mechanism of action is centered on the serotonin system, where it functions as a non-selective serotonin receptor agonist and a serotonin releasing agent. This guide will elucidate the direct serotonergic effects of TFMPP, detail its indirect modulation of the dopaminergic system via serotonin receptor activation, and provide comprehensive experimental protocols for assessing such pharmacological activities. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key pathways and workflows are visualized using diagrammatic representations.
Introduction
This compound (TFMPP) is a synthetic compound of the phenylpiperazine class. It has been encountered as a recreational substance, often in combination with benzylpiperazine (BZP), where the mixture is purported to mimic the effects of MDMA.[1] Understanding the precise neuropharmacological profile of TFMPP is crucial for predicting its physiological effects, potential therapeutic applications, and toxicological risks. This document serves as a technical resource for professionals in the fields of pharmacology, neuroscience, and drug development, providing a detailed examination of TFMPP's interaction with monoaminergic systems.
Interaction with the Dopamine Transporter: A Clarification
A critical point of clarification regarding the pharmacology of TFMPP is its lack of direct activity as a dopamine reuptake inhibitor. Multiple studies have concluded that TFMPP has no significant effects on dopamine or norepinephrine reuptake or efflux.[1] While specific high-affinity binding data for TFMPP at the dopamine transporter (DAT) is not extensively reported in the literature, the consensus from functional assays supports the absence of a direct inhibitory action. For a compound to be considered a dopamine reuptake inhibitor, it would need to exhibit high-affinity binding to DAT, typically in the nanomolar range, and demonstrate potent inhibition of dopamine uptake in functional assays. The available evidence indicates that TFMPP does not meet these criteria.
Primary Pharmacological Target: The Serotonin System
The principal neurochemical effects of TFMPP are mediated through its interactions with the serotonin (5-HT) system. It acts through two primary mechanisms: direct agonism at various serotonin receptor subtypes and promotion of serotonin release.
Serotonin Receptor Agonism
TFMPP binds to a range of serotonin receptors with varying affinities, acting as a non-selective agonist. Its binding profile is summarized in the table below. The agonist activity of TFMPP at these receptors, particularly the 5-HT1B and 5-HT2C receptors, is a significant contributor to its overall pharmacological effects.[2]
Table 1: Binding Affinities (Ki) of TFMPP at Human Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki) in nM |
| 5-HT1A | 288 – 1,950 |
| 5-HT1B | 30 – 132 |
| 5-HT1D | 282 |
| 5-HT2A | 160 – 269 |
| 5-HT2C | 62 |
| (Data compiled from publicly available pharmacological databases) |
Serotonin Release
In addition to direct receptor agonism, TFMPP is a potent serotonin releasing agent. This action is mediated by the serotonin transporter (SERT), where TFMPP induces reverse transport of serotonin from the presynaptic neuron into the synaptic cleft.
Table 2: Functional Potency of TFMPP as a Serotonin Releaser
| Assay | Parameter | Value (nM) |
| In vitro Serotonin Release | EC50 | 121 |
| (Data derived from in vitro studies on rat brain tissue) |
Indirect Modulation of the Dopamine System
While TFMPP does not directly inhibit dopamine reuptake, it can indirectly influence dopaminergic neurotransmission through its potent effects on the serotonin system. The most well-documented mechanism for this indirect modulation is through its agonist activity at 5-HT2C receptors.
The Role of 5-HT2C Receptors
5-HT2C receptors are located on GABAergic interneurons in key brain regions that regulate the activity of dopamine neurons, such as the ventral tegmental area (VTA) and the substantia nigra.[3][4] Activation of these 5-HT2C receptors by an agonist like TFMPP enhances the firing of these GABAergic interneurons.[5] The subsequent release of GABA, an inhibitory neurotransmitter, acts on dopamine neurons, leading to a decrease in their firing rate and a reduction in dopamine release in terminal fields like the nucleus accumbens and striatum.[5][6]
This inhibitory effect on dopamine release is a crucial aspect of TFMPP's pharmacological profile and may contribute to some of its observed behavioral effects, which can differ from classic psychostimulants that directly increase synaptic dopamine.
Caption: Indirect modulation of dopamine release by TFMPP via 5-HT2C receptor activation.
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize the pharmacological profile of a compound like TFMPP.
Radioligand Binding Assay for Receptor Affinity
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific receptor, such as the serotonin or dopamine transporter.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., hDAT or hSERT)
-
Radioligand specific for the receptor (e.g., [3H]WIN 35,428 for DAT)
-
Test compound (TFMPP) at various concentrations
-
Non-specific binding control (a high concentration of a known ligand)
-
Assay buffer (e.g., Tris-HCl with appropriate salts)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
Synaptosomal Neurotransmitter Release Assay
This protocol outlines a method to measure the ability of a test compound to induce the release of a neurotransmitter, such as serotonin, from isolated nerve terminals (synaptosomes).
Materials:
-
Fresh brain tissue from a relevant region (e.g., striatum or hippocampus)
-
Sucrose buffer for homogenization
-
Physiological salt solution (e.g., Krebs-Ringer buffer)
-
Test compound (TFMPP) at various concentrations
-
High-performance liquid chromatography (HPLC) system with an appropriate detector (e.g., electrochemical or fluorescence)
Procedure:
-
Dissect and homogenize the brain tissue in ice-cold sucrose buffer.
-
Perform differential centrifugation to isolate the synaptosomal fraction.
-
Resuspend the synaptosomes in a physiological salt solution.
-
Pre-incubate the synaptosomes to allow them to equilibrate.
-
Add the test compound at various concentrations to the synaptosome suspension.
-
Incubate for a defined period to allow for neurotransmitter release.
-
Terminate the release by rapid centrifugation or filtration to pellet the synaptosomes.
-
Collect the supernatant, which contains the released neurotransmitter.
-
Analyze the concentration of the neurotransmitter in the supernatant using HPLC.
-
Construct a dose-response curve to determine the EC50 value for the test compound.
Conclusion
The pharmacological profile of this compound is characterized by its potent activity at the serotonin system, where it acts as a non-selective receptor agonist and a serotonin releaser. It is crucial for researchers and drug development professionals to recognize that TFMPP is not a direct dopamine reuptake inhibitor. Its influence on the dopamine system is indirect, primarily mediated by the activation of 5-HT2C receptors on GABAergic interneurons, which subsequently inhibit dopamine neuron activity. This detailed understanding of TFMPP's mechanism of action is essential for accurately interpreting preclinical and clinical data and for guiding future research into the therapeutic or toxicological properties of phenylpiperazine derivatives.
References
- 1. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DISTRIBUTION OF SEROTONIN 5-HT2C RECEPTORS IN THE VENTRAL TEGMENTAL AREA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution of serotonin 5-HT2C receptors in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Modulation of 5-HT2C Receptor Activity Produces Bidirectional Changes in Locomotor Activity, Responding for a Conditioned Reinforcer, and Mesolimbic DA Release in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT(2C) receptors localize to dopamine and GABA neurons in the rat mesoaccumbens pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 1-[3-(Trifluoromethyl)phenyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[3-(Trifluoromethyl)phenyl]piperazine, commonly known as TFMPP, is a versatile chemical intermediate with significant applications in pharmaceutical development and neuroscience research.[1] Its unique trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable building block in the synthesis of novel therapeutics, particularly those targeting neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the widely employed Buchwald-Hartwig amination and nucleophilic aromatic substitution methods. Detailed experimental protocols, quantitative data, and visual representations of the synthetic routes are presented to aid researchers in the efficient and reproducible synthesis of this key compound.
Introduction
The N-aryl piperazine moiety is a prevalent scaffold in a vast array of biologically active molecules and approved pharmaceuticals. This compound serves as a crucial intermediate in the synthesis of various drugs, including antidepressants and antipsychotics.[1] Understanding the efficient synthesis of this compound is therefore of paramount importance for drug discovery and development programs. This guide will explore the two principal synthetic strategies for the preparation of TFMPP, providing detailed procedural information and comparative data.
Synthetic Pathways
The synthesis of this compound is predominantly achieved through two robust and versatile chemical transformations:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and piperazine.
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of a leaving group on the aromatic ring by piperazine, typically activated by the electron-withdrawing trifluoromethyl group.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds. In the context of TFMPP synthesis, this reaction involves the palladium-catalyzed coupling of 3-bromobenzotrifluoride or 3-chlorobenzotrifluoride with piperazine. The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
Reaction Scheme:
Figure 1: General scheme for the Buchwald-Hartwig amination synthesis of TFMPP.
Quantitative Data Summary:
While a specific, detailed protocol for the synthesis of this compound via Buchwald-Hartwig amination from a peer-reviewed, non-clandestine source with complete quantitative data was not found in the immediate search results, general protocols for similar reactions provide a strong starting point. A study on clandestine synthesis routes reported a yield of up to 78.7% for TFMPP, highlighting the potential efficiency of this method, though the specific conditions were not detailed.[2]
| Parameter | Typical Conditions |
| Aryl Halide | 3-Bromobenzotrifluoride or 3-Chlorobenzotrifluoride |
| Amine | Piperazine (often in excess) |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, or other bulky phosphine ligands |
| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Reported Yield | Up to 78.7%[2] |
Experimental Protocol (General Guideline):
The following is a generalized protocol based on typical Buchwald-Hartwig amination procedures for N-arylpiperazines. Optimization for the specific synthesis of TFMPP is recommended.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4-2.0 equivalents).
-
Addition of Reactants: Add the aryl halide (e.g., 3-bromobenzotrifluoride, 1.0 equivalent) and piperazine (1.2-2.0 equivalents) to the flask.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers an alternative, often complementary, route to N-arylpiperazines. In this reaction, the aromatic ring is activated towards nucleophilic attack by the strongly electron-withdrawing trifluoromethyl group. The reaction proceeds by the addition of piperazine to the aromatic ring, followed by the elimination of a leaving group, typically a halide.
Reaction Scheme:
References
An In-depth Technical Guide on the Initial Discovery and Development of Trifluoromethylphenylpiperazine (TFMPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial discovery and early-stage development of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a psychoactive compound belonging to the phenylpiperazine class. TFMPP has been a subject of interest in neuropharmacology due to its significant interaction with the serotonergic system. This document details its initial synthesis, early pharmacological characterization, and the experimental methodologies employed to elucidate its mechanism of action. Quantitative data from seminal studies are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Introduction
1-(3-trifluoromethylphenyl)piperazine, commonly known as TFMPP, is a synthetic compound that emerged as a significant tool in serotonin receptor research.[1] Its discovery and subsequent investigation were part of a broader exploration of arylpiperazine derivatives as potential therapeutic agents and probes for the central nervous system.[2] While later gaining notoriety as a recreational drug, often in combination with benzylpiperazine (BZP), its initial scientific exploration was focused on understanding its pharmacological profile and its effects on serotonergic neurotransmission.[3] This guide will focus exclusively on the foundational scientific research that characterized TFMPP.
Initial Synthesis
While a singular, definitive "discovery" paper detailing the very first synthesis of TFMPP (CAS Registry Number: 15532-75-9) is not readily apparent in a consolidated form in the public domain, the synthesis of N-aryl piperazines was an established area of chemical research.[4][5] The original synthesis of commercially available 1-[3-(trifluoromethyl)phenyl]piperazine has been referenced in later patents and synthetic methodology papers.[6] A common synthetic route for N-aryl piperazines involves the reaction of piperazine with an appropriate aryl halide.
A plausible and documented method for the synthesis of a derivative, which can be adapted for TFMPP, involves a novel alumina-supported bis-alkylation. For instance, the synthesis of a fluorinated analog, 3-[F-18]FTFMPP, involved the reaction of an aniline derivative with bis-2-bromoethyl-N-(ethoxycarbonyl)amine on basic alumina.[7]
Experimental Protocol: General Synthesis of N-Aryl Piperazines (Illustrative)
A general approach to synthesizing N-aryl piperazines, adaptable for TFMPP, is as follows:
-
Reaction Setup: A mixture of piperazine and 3-bromobenzotrifluoride would be prepared in a suitable solvent, such as toluene or dimethylformamide (DMF).
-
Catalysis: A palladium catalyst, such as Pd2(dba)3, and a phosphine ligand, like BINAP, are often employed to facilitate the C-N cross-coupling reaction.
-
Base: A base, typically sodium tert-butoxide, is added to the reaction mixture to neutralize the hydrobromic acid formed during the reaction.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1-(3-trifluoromethylphenyl)piperazine.
Early Pharmacological Characterization
The initial pharmacological studies of TFMPP focused on its interaction with the serotonin (5-HT) system. These investigations were crucial in establishing its profile as a serotonergic agent.
Serotonin Receptor Binding Affinity
Early research identified TFMPP as a ligand for multiple serotonin receptor subtypes. Radioligand binding assays were instrumental in quantifying its affinity for these receptors. The data from these initial studies indicated a preference for certain 5-HT1 and 5-HT2 receptor subtypes.
Table 1: Early Reported Serotonin Receptor Binding Affinities of TFMPP
| Receptor Subtype | Reported Affinity (Ki or IC50 in nM) | Reference |
| 5-HT1A | ~160-180 (Ki) | [7] |
| 5-HT1B | High Affinity (qualitative) | [8] |
| 5-HT2A | Moderate Affinity (qualitative) | [9] |
| 5-HT2C | Moderate Affinity (qualitative) | [9] |
| 5-HT3 | > 2000 (IC50) | [9] |
Experimental Protocol: Radioligand Binding Assay (General)
The following is a generalized protocol typical of the methods used in the initial characterization of TFMPP's receptor binding profile:
-
Tissue Preparation: Rat brain regions rich in the serotonin receptor subtype of interest (e.g., cortex for 5-HT2A, hippocampus for 5-HT1A) were dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl). The homogenate was then centrifuged, and the resulting pellet containing the cell membranes was resuspended in the assay buffer.
-
Incubation: The membrane preparation was incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of TFMPP.
-
Separation: After reaching equilibrium, the bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters were then washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of TFMPP that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Studies: Discriminative Stimulus Properties
A seminal study by Glennon et al. in 1984 investigated the discriminative stimulus properties of TFMPP in rats.[10] This behavioral pharmacology technique is used to assess the subjective effects of a drug by training animals to recognize and respond to its internal cues. The results of this study suggested that the discriminative stimulus effects of TFMPP are likely mediated by 5-HT1-related mechanisms.[10]
Table 2: Discriminative Stimulus Properties of TFMPP in Rats
| Training Drug | Test Drug | Generalization | ED50 (mg/kg) | Reference |
| TFMPP (1.0 mg/kg) | TFMPP | Full | 0.27 | [11] |
| TFMPP (1.0 mg/kg) | RU-24969 (5-HT1B agonist) | Full | - | [10] |
| TFMPP (1.0 mg/kg) | DOM (5-HT2 agonist) | No | - | [10] |
Experimental Protocol: Drug Discrimination Study
-
Apparatus: Standard two-lever operant conditioning chambers were used.
-
Training: Rats were trained to press one lever after receiving an intraperitoneal (i.p.) injection of TFMPP (the training drug, e.g., 1.0 mg/kg) and the other lever after receiving a saline injection. Correct lever presses were reinforced with food pellets on a fixed-ratio schedule.
-
Testing: Once the rats learned to reliably discriminate between TFMPP and saline, generalization tests were conducted with other drugs. In these tests, a single injection of a test drug was administered, and the number of presses on each lever was recorded. No reinforcement was provided during test sessions.
-
Data Analysis: The percentage of responses on the drug-appropriate lever was calculated. Full generalization was considered to have occurred if the test drug produced a dose-dependent increase in responding on the TFMPP-appropriate lever, reaching at least 80%. The ED50 value, the dose at which the drug produced 50% of the maximal response on the drug-appropriate lever, was then calculated.
Mechanism of Action: Early Insights
The initial pharmacological data pointed towards a complex mechanism of action for TFMPP, primarily involving the serotonergic system.
Serotonin Receptor Agonism
The binding affinity of TFMPP for various serotonin receptors, coupled with its in vivo effects, suggested that it acts as a non-selective serotonin receptor agonist.[2] Its ability to substitute for other 5-HT1B agonists in drug discrimination studies provided strong evidence for its agonist activity at this subtype.[11]
Serotonin Release
Later studies in the early 1990s provided evidence that TFMPP could also enhance the release of serotonin from nerve terminals, adding another layer to its mechanism of action.
Visualizations
Experimental Workflow: Drug Discrimination Study
References
- 1. N-(α,α,α-Trifluor-3-tolyl)piperazin | 15532-75-9 [m.chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiosynthesis binding affinity and biodistribution of 3-[F-18]fluoro-N-({alpha},{alpha},{alpha}-trifluoro-m-tolyl)piperazine (FTFMPP), a radioligand for the Serotonin system (Journal Article) | OSTI.GOV [osti.gov]
- 8. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP): A Technical Guide for Researchers
An In-depth Review of a Key Serotonergic Research Chemical
Abstract
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals. Primarily recognized for its agonist activity at serotonin (5-HT) receptors and its ability to act as a serotonin releasing agent, TFMPP has been widely utilized as a research tool to investigate the intricacies of the serotonergic system. This technical guide provides a comprehensive overview of TFMPP, including its chemical properties, synthesis, pharmacological profile, and the experimental methodologies employed in its study. The information is intended for researchers, scientists, and drug development professionals engaged in neuroscience and related fields.
Chemical and Physical Properties
TFMPP is a synthetic compound that is structurally related to other piperazine derivatives. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | TFMPP, 3-TFMPP |
| CAS Number | 15532-75-9 |
| Molecular Formula | C₁₁H₁₃F₃N₂ |
| Molecular Weight | 230.23 g/mol |
| Appearance | Off-white to yellowish solid |
| Solubility | Soluble in DMSO and ethanol |
Synthesis
The synthesis of TFMPP typically involves the reaction of 3-(trifluoromethyl)aniline with a piperazine derivative. A common synthetic route is outlined below.
Diagram: Synthesis of this compound
Caption: A simplified reaction scheme for the synthesis of TFMPP.
Pharmacological Profile
The pharmacological actions of TFMPP are primarily centered on the serotonergic system. It exhibits a complex mechanism of action, functioning as both a direct agonist at various serotonin receptor subtypes and as a serotonin releasing agent.
Receptor Binding Affinity
TFMPP displays affinity for several serotonin receptors, with a notable preference for the 5-HT₁ and 5-HT₂ receptor families. The binding affinities (Ki) from various studies are summarized in the table below. It's important to note that values can vary between different experimental setups and tissues used.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| 5-HT₁ₐ | 288 - 1950 | |
| 5-HT₁ₑ | 30 - 132 | |
| 5-HT₁ₒ | 282 | |
| 5-HT₂ₐ | 160 - 269 | |
| 5-HT₂ₒ | 62 | |
| 5-HT₃ | 2373 (IC₅₀) |
Functional Activity
TFMPP acts as a full agonist at most of the serotonin receptors it binds to, with the exception of the 5-HT₂ₐ receptor, where it behaves as a weak partial agonist or an antagonist. Beyond direct receptor interaction, TFMPP also binds to the serotonin transporter (SERT), leading to the release of serotonin from presynaptic neurons. It has minimal effects on dopamine and norepinephrine reuptake or release.
Diagram: TFMPP Mechanism of Action at the Synapse
Caption: TFMPP's dual action: serotonin release and direct receptor agonism.
Pharmacokinetics
The pharmacokinetic profile of TFMPP has been studied in both animals and humans. Following oral administration, peak plasma concentrations are typically reached within 60 to 90 minutes. The elimination half-life is relatively short, with the drug being substantially cleared within 24 hours. Metabolism primarily occurs in the liver via hydroxylation and N-dealkylation, catalyzed by cytochrome P450 enzymes. The major metabolite is 4-hydroxy-TFMPP.
| Parameter | Species | Value | Reference |
| Tₘₐₓ | Human | 60-90 min | |
| T₁/₂ | Human | ~5.95 h | |
| Major Metabolite | Rat, Human | 4-hydroxy-TFMPP | |
| Excretion | Human | Primarily as metabolites in urine |
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize the pharmacological and analytical properties of TFMPP.
Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of TFMPP for specific serotonin receptor subtypes.
Principle: This competitive binding assay measures the ability of unlabeled TFMPP to displace a radiolabeled ligand from its target receptor.
Materials:
-
Cell membranes expressing the target serotonin receptor subtype (e.g., from transfected cell lines or specific brain regions).
-
Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).
-
Unlabeled TFMPP at various concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of TFMPP. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the TFMPP concentration. Use non-linear regression analysis (e.g., using Prism software) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram: Radioligand Displacement Assay Workflow
The Neurochemical Landscape of TFMPP in Rodents: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin receptor agonist, primarily recognized for its activity at 5-HT1B, 5-HT1C, and 5-HT2C receptors. Its complex neurochemical profile, which also includes effects on dopamine and norepinephrine systems, has made it a subject of interest in neuropharmacological research. This technical guide provides a comprehensive overview of the neurochemical effects of TFMPP administration in rodents, with a focus on quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action and experimental workflows.
Data Presentation: Neurochemical Effects of TFMPP
The following tables summarize the quantitative data on the effects of TFMPP on neurotransmitter levels and receptor binding affinities in rodents.
Table 1: Effects of TFMPP on Extracellular Neurotransmitter Levels in Rats
| Brain Region | Neurotransmitter | TFMPP Dose/Concentration | Route of Administration | Change in Extracellular Levels | Reference |
| Anterior Striatum | Dopamine (DA) | 10.0 nmol | Local Perfusion (Microdialysis) | 40% increase | [1][2] |
| Anterior Striatum | Dopamine (DA) | 160 nmol | Local Perfusion (Microdialysis) | 11-fold increase | [1][2] |
| Hippocampus | Serotonin (5-HT) | 1 to 10 µmol | Incubation of Hippocampal Slices | Enhanced release | [3] |
Table 2: Receptor Binding Affinities (Ki, nM) of TFMPP at Serotonin Receptors in Rat Brain
| Receptor Subtype | Radioligand | Tissue | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Hippocampus | ~158 | [4] |
| 5-HT1B | [3H]Serotonin | Striatum | ~146 | |
| 5-HT2A | [3H]Ketanserin | Frontal Cortex | ~130 | |
| 5-HT2C | [3H]Mesulergine | Choroid Plexus | ~25 |
Note: Specific Ki values for all receptor subtypes were not consistently available in the reviewed literature and are represented with approximate values based on descriptive characterizations.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
In Vivo Microdialysis for Neurotransmitter Release
This protocol is based on methodologies used to measure dopamine release in the rat striatum following local TFMPP administration[1][2].
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: Housed in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.
2. Stereotaxic Surgery and Probe Implantation:
-
Anesthesia: Rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine mixture).
-
Stereotaxic Implantation: A guide cannula is stereotaxically implanted targeting the anterior striatum. Coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Recovery: Animals are allowed to recover for at least 24 hours post-surgery.
3. Microdialysis Procedure:
-
Probe Insertion: A microdialysis probe (e.g., CMA/12, 2 mm membrane) is inserted through the guide cannula.
-
Perfusion Solution: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).
-
Basal Level Collection: Dialysate samples are collected every 20 minutes to establish a stable baseline of neurotransmitter levels.
-
TFMPP Administration: TFMPP, dissolved in aCSF, is infused through the microdialysis probe at various concentrations.
-
Sample Collection: Dialysate samples are collected throughout and after TFMPP administration.
4. Neurochemical Analysis:
-
Analytical Method: Dopamine and its metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the mean basal levels.
Receptor Binding Assays
This generalized protocol is based on standard radioligand binding assay procedures.
1. Tissue Preparation:
-
Brain Dissection: Rat brains are rapidly dissected on ice, and specific regions (e.g., striatum for D2 receptors, frontal cortex for 5-HT2A receptors) are isolated.
-
Homogenization: The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl).
-
Membrane Preparation: The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.
2. Binding Assay:
-
Incubation: Aliquots of the membrane preparation are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of TFMPP.
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Incubation Conditions: Incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
3. Separation and Quantification:
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
Ki Calculation: The inhibition constant (Ki) of TFMPP for the receptor is calculated from the IC50 value (concentration of TFMPP that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
The administration of TFMPP in rodents elicits a complex array of neurochemical changes, primarily through its interaction with multiple serotonin receptor subtypes. The quantitative data and detailed protocols presented in this guide offer a foundational resource for researchers investigating the pharmacology of TFMPP and related compounds. The visualization of its signaling pathways and experimental workflows provides a clear conceptual framework for understanding its mechanisms of action and for designing future studies. Further research is warranted to fully elucidate the complete receptor binding profile of TFMPP and its downstream neurochemical and behavioral consequences.
References
- 1. Characterization of hippocampal norepinephrine release as measured by microdialysis perfusion: pharmacological and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of tetramethylpyrazine phosphate in rat plasma and extracellular fluid of brain after intranasal, intragastric and intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TFMPP and RU24969 enhance serotonin release from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Research Applications of 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), identified by CAS number 15532-75-9, is a psychoactive compound belonging to the phenylpiperazine class of chemicals. Primarily recognized for its non-selective agonist activity at multiple serotonin (5-HT) receptors and its ability to act as a serotonin releasing agent, TFMPP has been a subject of significant interest in neuropharmacology. Although it has gained notoriety as a recreational drug, often in combination with benzylpiperazine (BZP) to mimic the effects of MDMA, its unique pharmacological profile makes it a valuable tool for scientific research. This technical guide provides a comprehensive overview of the research applications of TFMPP, focusing on its pharmacological properties, mechanism of action, and its utility as a chemical probe in neuroscience and drug discovery. We present a compilation of quantitative pharmacological data, detailed experimental methodologies, and an exploration of the signaling pathways modulated by this compound.
Pharmacological Profile
TFMPP exhibits a complex pharmacology, primarily interacting with the serotonergic system. Its primary mechanism of action involves direct agonism at various serotonin receptor subtypes and the promotion of serotonin release from presynaptic terminals.
Receptor Binding Affinity
TFMPP demonstrates a moderate to high affinity for several serotonin receptors, with a notable lack of significant interaction with the 5-HT3 receptor. The binding affinities (Ki) of TFMPP for various human serotonin receptors are summarized in the table below.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| 5-HT1A | 288 - 1950 | [1] |
| 5-HT1B | 30 - 132 | [1] |
| 5-HT1D | 282 | [1] |
| 5-HT2A | 160 - 269 | [1] |
| 5-HT2C | 62 | [1] |
| 5-HT3 | 2373 (IC50) | [1][2] |
Functional Activity
TFMPP acts as a full agonist at most of the serotonin receptors it binds to, with the exception of the 5-HT2A receptor, where it behaves as a weak partial agonist or an antagonist[1]. In addition to its direct receptor agonism, TFMPP also interacts with the serotonin transporter (SERT), leading to the release of serotonin[1].
| Target | Functional Activity | EC50/IC50 (nM) | Reference |
| 5-HT1A | Full Agonist | - | [1] |
| 5-HT1B | Full Agonist | - | [1] |
| 5-HT1D | Full Agonist | - | [1] |
| 5-HT2A | Weak Partial Agonist / Antagonist | - | [1] |
| 5-HT2C | Full Agonist | - | [1] |
| SERT | Serotonin Releaser | 121 | [1] |
Pharmacokinetics
In humans, following oral administration, peak plasma concentrations of TFMPP are reached within 60 to 90 minutes. The serum half-life is relatively short, with elimination being largely complete within 24 hours. Metabolism occurs primarily in the liver via hydroxylation and N-dealkylation, catalyzed by cytochrome P450 enzymes, with 4-hydroxy-TFMPP being a major metabolite[1][3].
| Parameter | Value | Species | Reference |
| Tmax (oral) | 60 - 90 min | Human | [4] |
| Half-life | ~24 hours | Human | |
| Major Metabolite | 4-hydroxy-TFMPP | Human, Rat | [1][5] |
| Metabolism | CYP450 (CYP2D6, CYP1A2, CYP3A4) | Human | [1] |
| Blood Concentration (recreational use) | 0.03 - 0.10 mg/L | Human | [3] |
| Blood Concentration (fatalities) | < 0.03 - 1.1 mg/L | Human | [3] |
Mechanism of Action and Signaling Pathways
TFMPP's diverse behavioral and physiological effects are a direct consequence of its interaction with multiple components of the serotonergic system.
Serotonin Receptor-Mediated Signaling
The activation of various 5-HT receptor subtypes by TFMPP initiates distinct intracellular signaling cascades.
-
5-HT1 Receptor Family (Gi/o-coupled): Agonism at 5-HT1A, 5-HT1B, and 5-HT1D receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This pathway is associated with neuronal hyperpolarization and inhibition of neurotransmitter release.
-
5-HT2 Receptor Family (Gq/11-coupled): Activation of 5-HT2A and 5-HT2C receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC), modulating a wide range of cellular processes.
Serotonin Release
TFMPP binds to the serotonin transporter (SERT) and induces the reverse transport of serotonin from the presynaptic neuron into the synaptic cleft. This elevation of extracellular serotonin levels contributes significantly to its overall pharmacological effects.
Research Applications and Experimental Protocols
TFMPP's well-characterized, albeit complex, pharmacology makes it a useful tool for a variety of research applications, from basic neuroscience to drug discovery.
Probing the Serotonergic System
Due to its agonist activity at multiple 5-HT receptors, TFMPP can be used to investigate the physiological and behavioral roles of the serotonergic system.
Experimental Protocol: In Vivo Microdialysis for Serotonin Release
-
Objective: To measure the effect of TFMPP on extracellular serotonin levels in a specific brain region of a freely moving animal.
-
Animal Model: Adult male Sprague-Dawley rat.
-
Surgical Procedure:
-
Anesthetize the rat using isoflurane or a ketamine/xylazine cocktail.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens, prefrontal cortex).
-
Allow for a post-operative recovery period of at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a 1-2 hour equilibration period to establish a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer TFMPP (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Analysis:
-
Quantify serotonin levels in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage change from the baseline serotonin levels.
-
Drug Discrimination Studies
Drug discrimination paradigms are used to assess the subjective effects of a compound in animals. TFMPP has been used as a training drug to investigate the role of specific 5-HT receptor subtypes in mediating its discriminative stimulus effects.
Experimental Protocol: Two-Lever Drug Discrimination in Rats
-
Objective: To train rats to discriminate TFMPP from vehicle and to test for generalization to other serotonergic agents.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training Phase:
-
Rats are food-deprived to 85-90% of their free-feeding body weight.
-
On days when TFMPP (e.g., 1.0 mg/kg, i.p.) is administered, responses on one lever (the "drug" lever) are reinforced with food pellets on a fixed-ratio schedule.
-
On days when vehicle (e.g., saline) is administered, responses on the other lever (the "vehicle" lever) are reinforced.
-
Training continues until the rats reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Once the discrimination is acquired, test sessions are conducted where various doses of TFMPP or other test compounds are administered.
-
During test sessions, responses on either lever are recorded but not reinforced.
-
The percentage of responses on the "drug" lever is calculated to determine the degree of generalization.
-
In Vitro Functional Assays
The functional activity of TFMPP at specific 5-HT receptors can be quantified using in vitro assays that measure the downstream consequences of receptor activation.
Experimental Protocol: cAMP Assay for 5-HT1A Receptor Agonism
-
Objective: To measure the effect of TFMPP on adenylyl cyclase activity in cells expressing the 5-HT1A receptor.
-
Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add varying concentrations of TFMPP to the cells and incubate for a defined period.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
-
Analysis:
-
Generate a dose-response curve for TFMPP's inhibition of forskolin-stimulated cAMP production.
-
Calculate the EC50 value to determine the potency of TFMPP.
-
Experimental Protocol: IP3/IP1 Assay for 5-HT2C Receptor Agonism
-
Objective: To measure the effect of TFMPP on phospholipase C activity in cells expressing the 5-HT2C receptor.
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT2C receptor.
-
Procedure:
-
Plate the cells in a 384-well plate.
-
Add varying concentrations of TFMPP to the cells.
-
Lyse the cells and measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, using a HTRF-based assay kit.
-
-
Analysis:
-
Generate a dose-response curve for TFMPP-induced IP1 accumulation.
-
Calculate the EC50 value to determine the potency of TFMPP.
-
Lead Compound for Drug Discovery
The phenylpiperazine scaffold of TFMPP has served as a starting point for the development of novel ligands with improved selectivity and therapeutic potential for various central nervous system disorders. The trifluoromethyl group is a particularly attractive feature as it can enhance metabolic stability and brain penetrability.
Example: Development of TFMPP-MDBP Hybrid Analogs
-
Rationale: To combine the structural features of TFMPP and 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) to create novel compounds with unique pharmacological profiles.
-
Findings: A study synthesizing and evaluating a series of TFMPP-MDBP regioisomers found that these hybrid molecules displayed significant binding to 5-HT2B receptors, and in contrast to TFMPP, most did not show significant binding at 5-HT1 receptor subtypes. This demonstrates how the TFMPP scaffold can be modified to alter receptor selectivity.
Conclusion
1-(3-(Trifluoromethyl)phenyl)piperazine (CAS No. 15532-75-9) is a multifaceted pharmacological agent with significant utility in neuroscience research. Its well-defined interactions with multiple serotonin receptors and the serotonin transporter make it an invaluable tool for dissecting the complexities of the serotonergic system. The experimental protocols outlined in this guide provide a framework for utilizing TFMPP to investigate various aspects of serotonergic function, from molecular signaling to in vivo neurochemistry and behavior. Furthermore, its chemical structure serves as a valuable template for the design and synthesis of novel drug candidates targeting a range of neuropsychiatric disorders. While its use as a recreational drug has drawn public attention, the scientific value of TFMPP as a research compound remains undeniable for advancing our understanding of brain function and for the development of new therapeutics.
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soft-tox.org [soft-tox.org]
- 4. researchgate.net [researchgate.net]
- 5. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) in Urine
Introduction
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) is a psychoactive substance belonging to the piperazine chemical class. It is often found in recreational "party pills," sometimes as a replacement for or in combination with MDMA ("ecstasy").[1] TFMPP exhibits stimulant and hallucinogenic properties.[2] Due to its potential for abuse and association with adverse health events, robust and reliable analytical methods for its detection in biological matrices such as urine are crucial for clinical toxicology, forensic investigations, and drug monitoring programs.[3][4] This document provides detailed application notes and protocols for the detection of TFMPP in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The primary methods for the unequivocal identification and quantification of TFMPP in urine are chromatography-based techniques coupled with mass spectrometry.[5] Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, making them suitable for forensic and clinical settings.[6][7] The choice between GC-MS and LC-MS/MS may depend on available instrumentation, desired sensitivity, and whether analysis of heat-sensitive metabolites is required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for drug screening.[8][9] It often requires derivatization of the target analyte to improve its volatility and chromatographic properties. Full-scan GC-MS is effective for screening, while selected ion monitoring (SIM) can be used for quantification.[2][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Often preferred for its high sensitivity and specificity, and its ability to analyze compounds without derivatization.[10] It is particularly useful for quantifying both the parent drug and its metabolites.[11]
Section 1: Urine Sample Collection and Pre-treatment
Proper sample collection and preparation are critical for accurate and reliable results.
1.1. Sample Collection and Storage
-
Collection: A minimum of 30 mL of urine should be collected in a clean, single-use container.[12][13] The container should be sealed immediately to prevent contamination.
-
Storage: For short-term storage (up to 7 days), samples should be refrigerated at 2-8°C. For long-term storage, samples should be frozen at -20°C or lower.[14] Avoid repeated freeze-thaw cycles.[14]
-
Specimen Validity: It is advisable to perform specimen validity testing, including checks for temperature, pH, specific gravity, and creatinine, to detect potential adulteration or dilution.[12]
1.2. Enzymatic Hydrolysis TFMPP is metabolized in the body, and its metabolites are often excreted in urine as glucuronide or sulfate conjugates.[5][7] To detect these conjugated metabolites and get a more complete picture of TFMPP intake, an enzymatic hydrolysis step is often employed to cleave the conjugates.[15]
Protocol for Enzymatic Hydrolysis:
-
Pipette 3 mL of urine into a glass tube.
-
Add 30 µL of β-glucuronidase (from Helix pomatia or a recombinant source).[15]
-
Add 3 mL of a suitable buffer, such as 2M acetate buffer (pH 4.8), and gently mix.[15]
-
Incubate the mixture at an elevated temperature (e.g., 56-60°C) for 60 minutes to 12 hours.[7][15]
-
Allow the sample to cool to room temperature before proceeding with extraction.
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section details a common workflow for TFMPP analysis using GC-MS, which typically involves extraction and derivatization.
2.1. Sample Preparation: Liquid-Liquid Extraction (LLE) LLE is a common technique used to isolate TFMPP from the urine matrix.[3]
Protocol for LLE and Derivatization:
-
To a 5 mL tube containing the hydrolyzed urine sample, adjust the pH to 8-9 with a suitable base (e.g., concentrated ammonium hydroxide).
-
Add 5 mL of an organic extraction solvent mixture, such as dichloromethane/isopropanol/ethyl acetate (1:1:3, v/v/v).[7]
-
Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-56°C.[7]
-
Derivatization: Reconstitute the dry residue in 50 µL of a derivatizing agent such as Pentafluoropropionic Anhydride (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and an appropriate solvent like ethyl acetate.[1]
-
Heat the mixture at 70°C for 20-30 minutes to complete the derivatization reaction.
-
Cool the sample and transfer it to an autosampler vial for GC-MS analysis.
2.2. GC-MS Instrumental Parameters The following are typical instrument parameters. These should be optimized for the specific instrument being used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1-2 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS) |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 42-550 for full scan screening[1] |
| Monitored Ions (SIM) | Specific ions for TFMPP and its derivatives (e.g., m/z 157, 174, 200)[7] |
2.3. Quantitative Data Summary (GC-MS) Published quantitative data for TFMPP in urine using GC-MS is limited, as it is often used as a screening tool. However, related methods provide an indication of expected performance.[3][4]
| Parameter | Value | Reference |
| Limit of Detection (LOD) | ~10 ng/mL (for parent compound) | [7] |
| Linearity Range | 1 µg/mL to 20 µg/mL (in fortified urine) | [3] |
Note: The LOD in the reference refers to the parent compound under routine conditions, with the acknowledgment that screening should focus on metabolites.[7]
2.4. GC-MS Workflow Diagram
Caption: Workflow for TFMPP analysis in urine by GC-MS.
Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS is a highly sensitive and specific method for the confirmation and quantification of TFMPP and its metabolites.[6]
3.1. Sample Preparation: Solid-Phase Extraction (SPE) SPE provides a cleaner extract compared to LLE, reducing matrix effects in the LC-MS/MS analysis.[15] A mixed-mode cation exchange polymer is often effective.
Protocol for SPE:
-
Start with a hydrolyzed urine sample (from section 1.2).
-
Condition SPE Cartridge: Condition a mixed-mode SPE cartridge (e.g., HyperSep Verify CX) with 3 mL of methanol, followed by 3 mL of 0.1% formic acid.[15]
-
Load Sample: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Wash Cartridge: Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of a methanol/water mixture (e.g., 50:50).[15] This step removes interfering substances.
-
Dry Cartridge: Dry the cartridge thoroughly under a vacuum for 5-10 minutes.
-
Elute Analyte: Elute TFMPP and its metabolites from the cartridge using 1-2 mL of a basic organic solvent, such as 5% ammonium hydroxide in methanol (95:5).[15]
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
3.2. LC-MS/MS Instrumental Parameters The following are typical instrument parameters that should be optimized for the specific system in use.
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 or Biphenyl column (e.g., 50 x 2.1 mm, 2.7 µm)[16] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Formate[16][17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[16] |
| Flow Rate | 0.4-0.6 mL/min[16][17] |
| Gradient | A linear gradient from 5% B to 95% B over 5-7 minutes |
| Injection Volume | 2-10 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | Specific m/z for TFMPP (e.g., 231.1) |
| Product Ions (Q3) | At least two specific fragment ions (e.g., 188.1, 145.1) |
3.3. Quantitative Data Summary (LC-MS/MS) LC-MS/MS methods are well-validated for piperazine derivatives and offer excellent sensitivity.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (in plasma) | [11] |
| Linearity Range | 1-50 ng/mL (in plasma) | [11] |
| Interday Precision (RSD) | <10% (in plasma) | [11] |
| Urinary Concentrations (Detected) | 0.79 to 25.4 mg/L (equivalent to 790 to 25,400 ng/mL) | [6][8] |
Note: While some validation data is from plasma studies, it demonstrates the capabilities of the LC-MS technique.[11] The detected urinary concentrations show that the method is more than sensitive enough for typical samples.[6][8]
3.4. LC-MS/MS Workflow Diagram
Caption: Workflow for TFMPP analysis in urine by LC-MS/MS.
Section 4: TFMPP Metabolism
Understanding the metabolism of TFMPP is important because metabolites can be targeted for analysis, potentially extending the detection window. Studies in rats, which are assumed to have similar metabolic pathways to humans, show that TFMPP is extensively metabolized.[5][7]
Key Metabolic Pathways:
-
Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring.
-
Piperazine Ring Degradation: The piperazine ring can be broken down.
-
Conjugation: Phase II reactions include glucuronidation and sulfation of the hydroxylated metabolites.[5][7]
Major Metabolites Identified in Rat Urine: [5][7]
-
Hydroxy-TFMPP
-
N-(3-trifluoromethylphenyl)ethylenediamine
-
3-trifluoromethylaniline
Caption: Simplified metabolic pathway of TFMPP.
References
- 1. [PDF] Detection of 1-benzylpiperazine, 1-(3-trifluoromethylphenyl)-piperazine, and 1-(3-chlorophenyl)-piperazine in 3,4-methylenedioxymethamphetamine-positive urine samples. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Urine Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Best Practices For Urine Sample Collection In Drug Courts | DTPM [dtpm.com]
- 14. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. biotage.com [biotage.com]
- 17. lcms.cz [lcms.cz]
Application Note: Quantification of TFMPP in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a psychoactive substance of the piperazine class, often found in recreational drugs. Accurate and reliable quantification of TFMPP in biological matrices such as plasma and urine is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This application note provides a detailed protocol for the quantification of TFMPP in biological samples using gas chromatography-mass spectrometry (GC-MS), a robust and widely used analytical technique for this purpose. The described methods include sample preparation by liquid-liquid extraction (LLE) or solid-phase extraction (SPE), derivatization to enhance volatility and chromatographic performance, and analysis by GC-MS in selected ion monitoring (SIM) mode for optimal sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes the quantitative performance of various GC-MS methods for the determination of TFMPP in biological samples.
| Biological Matrix | Sample Preparation | Derivatization | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Plasma | Protein Precipitation & SPE | Perfluoroacylation | 0 - 10 µg/mL | 0.004 µg/mL | 0.016 µg/mL | [1][2] |
| Urine | SPE | Perfluoroacylation | 0 - 10 µg/mL | 0.002 µg/mL | 0.008 µg/mL | [1][2] |
| Urine | LLE | Acetylation | 0.10 - 10.0 mg/L | Not Reported | 0.10 mg/L | [3] |
| Rat Urine | LLE | Acetylation | Not Reported | 10 ng/mL (S/N 3) | Not Reported | [4] |
Experimental Protocols
Sample Preparation
-
Protein Precipitation: To 1 mL of plasma sample, add an appropriate internal standard (e.g., 1-(3-chlorophenyl)piperazine, mCPP). Add 2 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, then with 2 mL of 20% methanol in water.
-
Drying: Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. The sample is now ready for derivatization.
-
Sample and Internal Standard: To 1 mL of urine, add an internal standard (e.g., mCPP) to a final concentration of 2.5 mg/L.
-
Alkalinization: Add four drops of concentrated potassium hydroxide (KOH) to the sample and vortex.
-
Extraction: Add 4 mL of n-butyl chloride, vortex for 5 minutes, and then centrifuge at 3000 rpm for 5 minutes.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean test tube.
-
Acidification and Evaporation: Add 25 µL of 1% methanolic HCl and evaporate to dryness under a stream of nitrogen. The sample is now ready for derivatization.
Derivatization
Derivatization is a critical step to improve the chromatographic properties of TFMPP. Acetylation and trifluoroacetylation are common methods.
-
Reagent Addition: To the dried extract, add 50 µL of acetic anhydride and 50 µL of pyridine.
-
Reaction: Vortex the mixture and heat at 70°C for 30 minutes.
-
Evaporation: Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
Reagent Addition: To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Reaction: Incubate the mixture at 70°C for 30 minutes.
-
Evaporation: Cool the samples to room temperature and dry under a nitrogen flow.
-
Reconstitution: Dissolve the obtained residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: Increase to 180°C at a rate of 20°C/min.
-
Ramp 2: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for acetylated TFMPP):
-
Ions to Monitor (for trifluoroacetylated TFMPP):
-
Specific ions should be determined by analyzing a derivatized standard. Common fragments would likely involve the trifluoroacetyl group and fragments of the TFMPP molecule.
-
Experimental Workflow Diagram
Caption: Workflow for TFMPP quantification in biological samples.
Conclusion
The GC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of TFMPP in biological samples. The combination of an optimized sample preparation protocol, appropriate derivatization, and SIM mode mass spectrometric detection allows for accurate determination of TFMPP concentrations, making it a valuable tool for forensic, clinical, and research applications. Proper method validation should always be performed in the laboratory to ensure the accuracy and precision of the results.
References
Application Note: Quantitative Analysis of 1-[3-(Trifluoromethyl)phenyl]piperazine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) in human plasma. The protocol utilizes a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, forensic toxicology, and other research applications requiring accurate measurement of TFMPP concentrations.
Introduction
This compound (TFMPP) is a psychoactive compound of the piperazine class, known for its stimulant and hallucinogenic properties. It is often found as a component in "party pills" and other designer drugs.[1][2] Accurate and reliable quantification of TFMPP in biological matrices is crucial for researchers in the fields of pharmacology, toxicology, and drug development to understand its pharmacokinetic profile, potential for abuse, and metabolic fate.[3] This application note provides a detailed protocol for the analysis of TFMPP in human plasma using LC-MS/MS, a technique that offers high sensitivity and selectivity.[4]
Experimental Workflow
References
- 1. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.com [phenomenex.com]
Application Notes and Protocols: Dissolving 1-[3-(Trifluoromethyl)phenyl]piperazine for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) for use in various in vitro research applications. TFMPP is a serotonergic agonist used in pharmacological research to study the serotonin system.[1] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.
Compound Information
This compound is commercially available in two common forms: the free base and the hydrochloride (HCl) salt. The choice of form will impact the solubility characteristics. The hydrochloride salt is generally more soluble in aqueous solutions.
Solubility Data
The solubility of TFMPP and its hydrochloride salt in various solvents is summarized below. This data is essential for selecting the appropriate solvent for stock solution preparation.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Concentration |
| DMF | Soluble | 20 mg/mL[2] |
| DMSO | Soluble | 20 mg/mL[2] |
| Ethanol | Soluble | 20 mg/mL[2] |
| PBS (pH 7.2) | Soluble | 10 mg/mL[2] |
| Water | Very Soluble | Not specified |
| Methanol | Freely Soluble | Not specified |
| Chloroform | Soluble | Not specified |
| Acetone | Slightly Soluble | Not specified |
| Ether | Very Slightly Soluble | Not specified |
| Hexane | Insoluble | Not specified |
Table 2: Qualitative Solubility of this compound (Free Base)
| Solvent | Solubility |
| Methanol | Fairly Soluble[3] |
| Acetone | Slightly Soluble[3] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution
For most in vitro studies, particularly cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). This allows for minimal final solvent concentration when diluted to the working concentration in aqueous culture media, thereby reducing the risk of solvent-induced cytotoxicity.[4][5]
Materials:
-
This compound (hydrochloride salt recommended)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes
Protocol:
-
Safety First: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle TFMPP in a well-ventilated area or a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of TFMPP hydrochloride powder using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed powder to a sterile vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 20 mg/mL stock solution, add 1 mL of DMSO to 20 mg of TFMPP HCl).
-
Vortex or gently sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2] When stored properly, the solution should be stable for an extended period.
Preparation of Working Solutions for Cell-Based Assays
Protocol:
-
Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in a sterile, serum-free cell culture medium to achieve the final desired working concentrations.
-
Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the specific cell line being used.[5] For most cell lines, a final DMSO concentration of less than 0.1% is considered safe.[4][5]
-
Example Calculation: To prepare a 10 µM working solution from a 10 mM stock in DMSO, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of culture medium). This results in a final DMSO concentration of 0.1%.
-
Visualized Workflows and Pathways
Experimental Workflow for Solution Preparation
The following diagram illustrates the standard workflow for preparing TFMPP solutions for in vitro experiments.
Caption: Workflow for preparing TFMPP stock and working solutions.
Simplified Signaling Pathway of TFMPP
TFMPP primarily acts as a serotonin receptor agonist and a serotonin releasing agent.[1][6] Its mechanism involves interaction with multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT).
References
- 1. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. swgdrug.org [swgdrug.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Animal Studies Using 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) is a non-selective serotonin (5-HT) receptor agonist and serotonin-releasing agent widely utilized in neuroscience research to probe the function of the serotonergic system.[1][2] As a research tool, TFMPP is valuable for investigating the neurobiology of various physiological and behavioral processes, including anxiety, social behavior, and appetite.[3][4] These application notes provide detailed protocols for the use of TFMPP in common animal models to ensure robust and reproducible experimental outcomes.
Pharmacological Profile
TFMPP exhibits a complex pharmacological profile, acting as an agonist at multiple serotonin receptor subtypes and as a serotonin transporter (SERT) substrate, evoking serotonin release.[1] Its binding affinities for various receptors are summarized in the table below. It is crucial to consider this non-selective profile when interpreting experimental results, as the observed effects are likely a composite of its actions at several targets. TFMPP has minimal affinity for the 5-HT3 receptor and does not significantly affect dopamine or norepinephrine reuptake or efflux.[1][2]
Table 1: Receptor Binding Affinities and Functional Activity of TFMPP
| Target | Binding Affinity (Ki, nM) | Functional Activity |
| 5-HT1A Receptor | 288–1,950 | Full Agonist |
| 5-HT1B Receptor | 30–132 | Full Agonist |
| 5-HT1D Receptor | 282 | Full Agonist |
| 5-HT2A Receptor | 160–269 | Weak Partial Agonist/Antagonist |
| 5-HT2C Receptor | 62 | Full Agonist |
| Serotonin Transporter (SERT) | EC50 = 121 | Substrate (Serotonin Releaser) |
Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Preparation and Administration of TFMPP Solution
This protocol describes the preparation of TFMPP hydrochloride for intraperitoneal (IP) injection in rodents.
Materials:
-
This compound hydrochloride (TFMPP HCl)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter and adjustment solutions (0.1 M NaOH, 0.1 M HCl)
-
Sterile syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Calculate the required amount of TFMPP HCl based on the desired dose and the number and weight of the animals.
-
Weigh the TFMPP HCl accurately and place it in a sterile microcentrifuge tube.
-
Add a small volume of sterile 0.9% saline to the tube and vortex thoroughly to dissolve the compound. TFMPP HCl is generally soluble in saline.
-
Adjust the final volume with sterile saline to achieve the desired final concentration.
-
Check the pH of the solution. If necessary, adjust to a physiologically compatible range (pH 6.5-7.5) using dilute NaOH or HCl.
-
Draw the solution into sterile syringes using a new syringe and needle for each animal to prevent cross-contamination.
-
Administer the solution via intraperitoneal injection. The recommended maximum injection volume for rats is 10 ml/kg.[5][6][7] For a 250g rat, the maximum volume would be 2.5 ml.[5]
Protocol 2: Assessment of Anxiogenic-Like Behavior in the Social Interaction Test
This protocol is designed to evaluate the anxiogenic-like effects of TFMPP in rats. A decrease in social interaction time is indicative of an anxiogenic-like response.[3]
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm) constructed of a non-porous material that can be easily cleaned. The lighting conditions should be kept low and consistent across all tests.
Animals:
-
Male rats of the same strain and of similar age and weight. Rats should be singly housed for 5 days prior to testing to increase their motivation for social interaction.[4]
Procedure:
-
Habituation: On the day before testing, allow each rat to freely explore the empty arena for 10 minutes.[8]
-
Drug Administration: On the test day, administer TFMPP (0.1-1.0 mg/kg, IP) or vehicle to the test animals. A 15-30 minute pretreatment time is typical.
-
Test Session: Place two unfamiliar rats (one treated with TFMPP/vehicle, one untreated or both treated depending on the experimental design) into the arena and record their behavior for a 10-15 minute session using an overhead video camera.[4]
-
Data Analysis: A trained observer, blind to the treatment conditions, should score the total time the animals spend in active social interaction. This includes behaviors such as sniffing, grooming, following, and crawling over or under each other.[3][4]
Protocol 3: Evaluation of Locomotor Activity
TFMPP has been shown to dose-dependently reduce locomotor activity in rodents.[1] This protocol outlines a standard method for assessing this effect.
Apparatus:
-
An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system to automatically record movement.
Animals:
-
Rats or mice. Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment.[9]
Procedure:
-
Drug Administration: Administer TFMPP (e.g., 1-10 mg/kg, IP) or vehicle.
-
Test Session: Place the animal in the center of the open-field arena and record its activity for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Quantify the total distance traveled, horizontal activity (beam breaks or line crossings), and vertical activity (rearing). Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
Protocol 4: Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to assess potential hallucinogenic-like effects.[8] TFMPP induces the HTR.[1]
Apparatus:
-
A transparent observation chamber (e.g., a glass cylinder).
-
A video camera for recording or a magnetometer-based system for automated detection.
Animals:
-
Male C57BL/6J mice are commonly used.
Procedure:
-
Drug Administration: Administer TFMPP or vehicle.
-
Observation Period: Place the mouse in the observation chamber and record the number of head twitches for a defined period (e.g., 30 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.
-
Data Analysis: The total number of head twitches during the observation period is counted. Automated systems can provide more objective and reliable quantification.
Protocol 5: In Vivo Microdialysis for Serotonin and Dopamine Release
This protocol allows for the in vivo measurement of extracellular serotonin and dopamine levels in specific brain regions following TFMPP administration. TFMPP has been shown to increase extracellular levels of both neurotransmitters.[2]
Apparatus:
-
Stereotaxic frame
-
Microdialysis probes (with a semi-permeable membrane)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., the striatum or diencephalon).
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for at least 60-90 minutes before drug administration.
-
Drug Administration: Administer TFMPP (e.g., 2.5-10 mg/kg, IP) or vehicle.[2]
-
Sample Collection: Continue to collect dialysate samples in fractions (e.g., every 10-20 minutes) for a set period post-injection.
-
Neurochemical Analysis: Analyze the concentration of serotonin and dopamine in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the post-injection neurotransmitter levels as a percentage of the average baseline concentration.
Visualizations
Caption: Mechanism of action of TFMPP at the serotonin synapse.
Caption: Workflow for the social interaction test.
Caption: Workflow for in vivo microdialysis experiment.
References
- 1. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdialysis probes alter presynaptic regulation of dopamine terminals in rat striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alteration in social interaction and tactile discrimination of juvenile autistic‐like rats following tactile stimulation and whisker deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. research.vt.edu [research.vt.edu]
- 8. Targeting PPARα in the rat valproic acid model of autism: focus on social motivational impairment and sex-related differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of TFMPP in High-Throughput Screening for Drug Discovery
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trifluoromethylphenylpiperazine (TFMPP) is a non-selective serotonin receptor agonist that interacts with various 5-hydroxytryptamine (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors.[1] It also affects the serotonin transporter (SERT).[2] Due to its broad serotonergic profile, TFMPP can serve as a valuable tool compound in high-throughput screening (HTS) campaigns for the discovery and development of novel drugs targeting the serotonergic system. This document provides detailed application notes and protocols for utilizing TFMPP in HTS assays.
Data Presentation
Table 1: Pharmacological Profile of TFMPP
This table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of TFMPP at various serotonin receptors and the serotonin transporter. This data is crucial for its application as a reference compound in HTS assays.
| Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 5-HT1A Receptor | 288 - 1950 | Full Agonist | [2] |
| 5-HT1B Receptor | 30 - 132 | Full Agonist | [2] |
| 5-HT1D Receptor | 282 | Full Agonist | [2] |
| 5-HT2A Receptor | 160 - 269 | Weak Partial Agonist / Antagonist | [2] |
| 5-HT2C Receptor | 62 | Full Agonist | [2] |
| Serotonin Transporter (SERT) | - | EC50 = 121 nM (Serotonin Release) | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by TFMPP at different 5-HT receptors and the general workflows for the described HTS protocols.
Figure 1: Signaling pathways for 5-HT1A and 5-HT2C receptors activated by TFMPP.
Figure 2: Experimental workflow for a cAMP-based HTS assay.
Figure 3: Experimental workflow for a calcium mobilization HTS assay.
Experimental Protocols
The following are detailed protocols for two common HTS assays where TFMPP can be used as a reference agonist.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for 5-HT1A Receptor Agonist Screening
This protocol describes a competitive immunoassay to measure changes in intracellular cyclic AMP (cAMP) levels upon stimulation of the Gαi/o-coupled 5-HT1A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).
-
TFMPP (reference agonist).
-
Forskolin.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture HEK293-5-HT1A cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer to a density of 1 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (10,000 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and TFMPP in assay buffer.
-
Add 5 µL of the compound dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer (vehicle) or TFMPP at a final concentration of EC80.
-
-
Receptor Stimulation and cAMP Production:
-
Incubate the plate at room temperature for 30 minutes.
-
Prepare a solution of Forskolin in assay buffer.
-
Add 5 µL of the Forskolin solution to all wells to stimulate adenylyl cyclase. The final concentration of Forskolin should be pre-determined to elicit a submaximal cAMP response.
-
-
Cell Lysis and cAMP Detection:
-
Incubate the plate for 60 minutes at room temperature.
-
Add 5 µL of the cAMP-d2 working solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate working solution to each well.
-
-
Signal Measurement:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis:
-
Calculate the 665/620 nm ratio for each well.
-
Normalize the data using the vehicle control (0% inhibition) and a saturating concentration of a known 5-HT1A agonist (100% inhibition of Forskolin-stimulated cAMP).
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 for agonists.
-
Calculate the Z'-factor to assess the quality of the assay.
Table 2: Example Data Layout for cAMP HTS Assay
| Well | Content | Expected Signal |
| A1-A24 | Vehicle + Forskolin | Low HTRF Ratio (High cAMP) |
| B1-B24 | TFMPP (EC100) + Forskolin | High HTRF Ratio (Low cAMP) |
| C1-H24 | Test Compounds + Forskolin | Variable HTRF Ratio |
Protocol 2: Calcium Mobilization Assay for 5-HT2C Receptor Agonist Screening
This protocol describes the use of a fluorescent calcium indicator to measure the increase in intracellular calcium concentration following the activation of the Gαq-coupled 5-HT2C receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid.
-
TFMPP (reference agonist).
-
384-well black, clear-bottom microplates.
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Seed CHO-K1-5-HT2C cells into 384-well plates at a density of 15,000 cells per well in 25 µL of culture medium.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Probenecid in assay buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Addition and Signal Measurement:
-
Prepare serial dilutions of test compounds and TFMPP in assay buffer in a separate 384-well compound plate.
-
Place both the cell plate and the compound plate into the fluorescent plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add 10 µL of the compound solutions from the compound plate to the cell plate.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.
-
Data Analysis:
-
Determine the maximum fluorescence signal for each well after compound addition.
-
Normalize the data using the vehicle control (baseline) and a saturating concentration of TFMPP (maximum response).
-
Plot the normalized peak fluorescence against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 for agonists.
-
Calculate the Z'-factor to assess the quality of the assay.
Table 3: Example Data Output for Calcium Mobilization Assay
| Compound | Concentration (µM) | Peak Fluorescence (RFU) | % Activity (Normalized) |
| Vehicle | - | 1500 | 0 |
| TFMPP | 10 | 8500 | 100 |
| Test Cmpd 1 | 1 | 7800 | 90 |
| Test Cmpd 1 | 0.1 | 4500 | 43 |
| Test Cmpd 2 | 1 | 1600 | 1 |
Conclusion
TFMPP, with its well-characterized, multi-target serotonergic profile, is an effective tool for HTS campaigns aimed at discovering novel modulators of the serotonin system. The protocols provided herein for cAMP and calcium mobilization assays offer robust and reliable methods for screening large compound libraries. By using TFMPP as a reference agonist, researchers can validate assay performance and effectively identify and characterize new chemical entities with desired activities at specific serotonin receptors.
References
The Pivotal Role of 1-[3-(Trifluoromethyl)phenyl]piperazine in Modern Pharmaceutical Synthesis
For Immediate Release
Shanghai, China – December 23, 2025 – 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) has emerged as a critical intermediate in the synthesis of a range of pharmaceuticals, particularly those targeting central nervous system disorders. Its unique structural features, including the lipophilic trifluoromethyl group, make it a valuable building block for developing novel antidepressants and antipsychotics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its role in the synthesis of key therapeutic agents.
Physicochemical Properties and Specifications
This compound is a colorless to yellow viscous liquid. A summary of its key properties is provided in the table below.
| Property | Value |
| CAS Number | 15532-75-9 |
| Molecular Formula | C₁₁H₁₃F₃N₂ |
| Molecular Weight | 230.23 g/mol |
| Purity (GC) | ≥ 98% |
| Density (25 °C) | 1.21-1.23 g/mL |
| Boiling Point | 63-73 °C (15 mmHg) |
| Storage Conditions | 0-8 °C |
Applications in Pharmaceutical Synthesis
This compound serves as a crucial precursor in the synthesis of several notable pharmaceuticals. Its incorporation into the molecular structure of a drug can significantly influence its pharmacokinetic and pharmacodynamic properties.
Flibanserin: A Case Study in Serotonin Receptor Modulation
Flibanserin, a medication for hypoactive sexual desire disorder in premenopausal women, is a prime example of a drug synthesized using TFMPP as a key intermediate.[1][2][3] Flibanserin functions as a multifunctional serotonin agonist and antagonist (MSAA), exhibiting agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A receptor.[1][4][5] This dual action is believed to modulate neurotransmitter activity in the brain, leading to an increase in dopamine and norepinephrine levels while decreasing serotonin, particularly in the prefrontal cortex.[3][6]
Signaling Pathway of Flibanserin
Caption: Mechanism of action of Flibanserin.
Experimental Protocol: Synthesis of Flibanserin
A common synthetic route to Flibanserin involves the N-alkylation of this compound with a suitable benzimidazolone derivative.[2][7]
Step 1: Synthesis of 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one
This intermediate is prepared from 2-hydroxy-2H-benzimidazole and 1,2-dichloroethane.
| Reactant | Molar Eq. | MW | Amount |
| 2-Hydroxy-2H-benzimidazole | 1.0 | 134.13 | 13.4 g |
| 1,2-Dichloroethane | 10.0 | 98.96 | 99.0 g |
| Sodium Hydroxide | 1.2 | 40.00 | 4.8 g |
| Water | - | 18.02 | 50 mL |
Procedure:
-
A mixture of 2-hydroxy-2H-benzimidazole, 1,2-dichloroethane, and aqueous sodium hydroxide is heated under reflux for 4 hours.
-
The excess 1,2-dichloroethane is removed by distillation.
-
The residue is cooled, and the precipitated solid is filtered, washed with water, and dried to yield the product.
Step 2: Synthesis of Flibanserin
| Reactant | Molar Eq. | MW | Amount |
| 1-(2-Chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one | 1.0 | 196.63 | 19.7 g |
| This compound | 1.1 | 230.23 | 25.3 g |
| Potassium Carbonate | 2.0 | 138.21 | 27.6 g |
| Potassium Iodide | 0.1 | 166.00 | 1.7 g |
| Acetonitrile | - | 41.05 | 200 mL |
Procedure:
-
A mixture of 1-(2-chloroethyl)-1,3-dihydro-2H-benzimidazol-2-one, this compound, potassium carbonate, and potassium iodide in acetonitrile is refluxed for 24 hours.[7]
-
The solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to afford Flibanserin.
Experimental Workflow for Flibanserin Synthesis
Caption: Workflow for the synthesis of Flibanserin.
Role in the Synthesis of Atypical Antipsychotics
This compound is also a key structural motif in the design of novel atypical antipsychotics. While not always a direct synthetic intermediate, its core structure informs the development of compounds targeting dopamine and serotonin receptors, such as Lurasidone and Cariprazine.
Lurasidone is an atypical antipsychotic used to treat schizophrenia and bipolar depression.[8][9] Its mechanism of action involves antagonism of dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and partial agonism at the 5-HT1A receptor.[8][9][10]
Signaling Pathway of Lurasidone
References
- 1. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Flibanserin? [synapse.patsnap.com]
- 6. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Lurasidone Hydrochloride? [synapse.patsnap.com]
- 9. Lurasidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Experimental Design for Studying TFMPP Behavioral Effects in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing and conducting experiments to investigate the behavioral effects of 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) in rats. TFMPP is a non-selective serotonin receptor agonist, and understanding its behavioral profile is crucial for drug development and neuroscience research.
Introduction to TFMPP
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) is a psychoactive compound that acts as a non-selective agonist at various serotonin (5-HT) receptors, with notable affinity for the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C subtypes.[1] It also evokes the release of serotonin.[1][2] Due to its effects on the serotonergic system, TFMPP has been investigated for its potential therapeutic applications and is also known as a recreational drug, often in combination with benzylpiperazine (BZP).[1] In preclinical studies with rats, TFMPP has been shown to modulate locomotor activity, exhibit discriminative stimulus effects, and influence anxiety-like behaviors.
Key Behavioral Assays
The following are key behavioral assays that can be employed to characterize the effects of TFMPP in rats.
Locomotor Activity
Objective: To assess the effect of TFMPP on spontaneous locomotor activity. TFMPP has been reported to decrease locomotor activity in a dose-dependent manner.[3][4]
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (250-350g) are commonly used.
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with automated photobeam detectors or a video-tracking system to measure horizontal and vertical movements.
-
Habituation: Allow rats to habituate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer TFMPP (intraperitoneal, i.p.) at various doses (e.g., 0.5, 1.0, 2.5, 5.0, 10, and 25 mg/kg) or vehicle (saline).
-
Testing: Immediately after injection, place the rat in the center of the open-field arena and record locomotor activity for a predefined period, typically 30-60 minutes.
-
Data Analysis: Analyze the total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena.
Drug Discrimination
Objective: To evaluate the subjective effects of TFMPP by training rats to discriminate it from vehicle. This assay is useful for understanding the receptor mechanisms underlying TFMPP's effects. Studies have shown that the discriminative stimulus effects of TFMPP are likely mediated by 5-HT1B receptors.[5][6]
Protocol:
-
Animals: Male Sprague-Dawley rats are often used for this paradigm.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.
-
Training:
-
Train rats to press a lever for a food reward (e.g., 45 mg sucrose pellets) on a fixed-ratio (FR) schedule.
-
Once responding is stable, initiate discrimination training. On days when TFMPP (e.g., 1.0 mg/kg, i.p.) is administered, reinforcement is available only on the "drug-appropriate" lever. On days when vehicle (saline) is administered, reinforcement is available only on the "saline-appropriate" lever.
-
Training continues until rats reliably select the correct lever based on the injection condition (e.g., >80% correct responses for 8 out of 10 consecutive sessions).
-
-
Testing:
-
Once the discrimination is acquired, test sessions are conducted.
-
Administer various doses of TFMPP or other test compounds and allow the rat to respond on either lever without reinforcement.
-
The percentage of responses on the drug-appropriate lever is recorded.
-
-
Data Analysis: Generate dose-response curves and calculate the ED50 value, which is the dose at which the drug produces 50% of its maximal effect (in this case, 50% drug-lever responding).
Elevated Plus Maze (EPM)
Objective: To assess the anxiogenic-like or anxiolytic-like effects of TFMPP. TFMPP has been reported to have anxiogenic-like effects in rats.[7]
Protocol:
-
Animals: Male rats are typically used to avoid hormonal cycle effects.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two closed arms.[8][9]
-
Habituation: Handle the rats for several days before testing and allow them to acclimate to the testing room for at least one hour prior to the test.[9]
-
Drug Administration: Administer TFMPP (e.g., 0.1, 0.5, 1.0 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Testing: Place the rat in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.[10] A video camera mounted above the maze records the session.
-
Data Analysis: Score the time spent in the open arms and closed arms, and the number of entries into each arm type. A decrease in the time spent in and entries into the open arms is indicative of an anxiogenic-like effect.
Data Presentation
Quantitative Data Summary
| Behavioral Assay | TFMPP Dose (mg/kg, i.p.) | Key Findings | Reference |
| Locomotor Activity | 10 and 25 | Dose-dependent decrease in locomotor activity. | [4] |
| 17.1 (ED50) | ED50 for depressing locomotor activity. | [4] | |
| Drug Discrimination | 1.0 (Training Dose) | Rats successfully trained to discriminate TFMPP from saline. | [5][6] |
| 0.27 (ED50) | ED50 for producing TFMPP-like discriminative responding. | [5] | |
| 0.1 - 1.7 | Dose-dependent substitution for ethanol (1.5 g/kg training dose). | [11] | |
| Anxiety-Like Behavior (Social Interaction Test) | 0.1 - 1.0 | Reduced total interaction time, suggesting an anxiogenic-like effect. | [7] |
Signaling Pathways and Experimental Workflows
TFMPP Signaling Pathways
TFMPP's behavioral effects are primarily mediated through its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT2C subtypes.
Caption: Simplified signaling pathways for TFMPP at 5-HT1B and 5-HT2C receptors.
Experimental Workflow for Behavioral Studies
Caption: General workflow for conducting behavioral studies with TFMPP in rats.
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for investigating the behavioral effects of TFMPP in rats. By employing a combination of locomotor activity assessment, drug discrimination paradigms, and anxiety-related behavioral tests, researchers can gain valuable insights into the psychoactive properties of TFMPP and its underlying neurobiological mechanisms. Adherence to detailed and standardized protocols is essential for generating reliable and reproducible data.
References
- 1. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-dependent changes in the locomotor responses to methamphetamine in BALB/c mice: Low doses induce hypolocomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation [ouci.dntb.gov.ua]
- 5. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discriminative stimulus properties of the serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anxiolytic-like action of orally administered dl-tetrahydropalmatine in elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-response curves and time-course effects of selected anticholinergics on locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acnp.org [acnp.org]
Application Notes and Protocols for Cell Culture Assays to Determine the Cytotoxicity of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP), a psychoactive compound that has been shown to induce cellular damage. The following sections detail the background, key cytotoxicity assays, experimental protocols, and data interpretation to facilitate the evaluation of TFMPP's toxicological profile in various cell lines.
Introduction
This compound (TFMPP) is a serotonin agonist and releasing agent, often found in recreational "party pills," sometimes in combination with other substances like benzylpiperazine (BZP). Emerging evidence suggests that TFMPP can elicit cytotoxic effects, including the induction of oxidative stress, mitochondrial impairment, and apoptosis. This document outlines detailed protocols for quantifying the cytotoxicity of TFMPP using standard cell-based assays.
Summary of TFMPP Cytotoxicity Data
Quantitative data on the cytotoxic effects of TFMPP is crucial for comparative analysis. The following table summarizes the available half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of TFMPP in different cell lines. It is important to note that these values can vary depending on the assay, exposure time, and specific cell line used.
| Cell Line | Cell Type | Assay | Exposure Time | EC50/IC50 (µM) | Reference |
| HepaRG | Human hepatic | MTT | Not Specified | 450 | [1] |
| Primary Rat Hepatocytes | Rat hepatic | MTT | Not Specified | 140 | [1] |
| Differentiated P19 | Mouse embryonic carcinoma (neuronal) | Multiple | Not Specified | Most potent among piperazines tested | [2] |
| Differentiated SH-SY5Y | Human neuroblastoma (neuronal) | Multiple | Not Specified | Cytotoxic effects observed | [2] |
| Caco-2 | Human colon adenocarcinoma | Not Specified | Not Specified | Cytotoxic effects observed | [2] |
Note: The term "most potent" for differentiated P19 cells indicates that TFMPP showed the highest cytotoxicity compared to other piperazine derivatives tested in the same study, though a specific IC50 value was not provided in the abstract[2].
Key Cytotoxicity Assays and Protocols
The following are detailed protocols for commonly used assays to assess the cytotoxicity of TFMPP.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of TFMPP in culture medium. Remove the old medium from the wells and add 100 µL of the TFMPP dilutions. Include a vehicle control (medium with the same solvent concentration used for TFMPP) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each TFMPP concentration relative to the vehicle control. Plot the percentage of viability against the log of TFMPP concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with serial dilutions of TFMPP and include appropriate controls (vehicle control, no-cell control, and a maximum LDH release control treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each TFMPP concentration by subtracting the background and dividing by the maximum LDH release.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Several assays can be used to detect different stages of apoptosis.
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis. This assay uses a substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent or luminescent signal.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with TFMPP in a 96-well plate as described previously.
-
Reagent Addition: After the desired incubation time, add the caspase-3/7 reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) or luminescence using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the caspase-3/7 activity.
Principle: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
Experimental Protocol (for adherent cells):
-
Cell Seeding and Treatment: Grow and treat cells on coverslips in a multi-well plate.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize them with 0.25% Triton X-100 in PBS for 5-10 minutes.
-
TUNEL Reaction: Wash the cells and incubate them with the TUNEL reaction mixture (containing TdT and labeled dUTPs) in a humidified chamber at 37°C for 1 hour, protected from light.
-
Counterstaining: Wash the cells and counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Experimental Workflows
The following diagrams illustrate the general workflows for the described cytotoxicity assays.
References
Application Notes and Protocols for the Use of TFMPP in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Trifluoromethylphenylpiperazine (TFMPP) is a non-selective serotonin receptor agonist and serotonin releasing agent belonging to the phenylpiperazine class of compounds.[1][2] It is a valuable research tool for investigating the pharmacology of the serotonergic system due to its affinity for multiple 5-HT receptor subtypes. TFMPP is often used in combination with other agents, such as benzylpiperazine (BZP), to study the synergistic effects on neurotransmitter systems.[1] These application notes provide a comprehensive overview of TFMPP's receptor binding profile and detailed protocols for its use in receptor binding assays.
Mechanism of Action
TFMPP primarily exerts its effects through direct interaction with various serotonin receptors, acting as a full agonist at most sites, with the exception of the 5-HT2A receptor where it functions as a weak partial agonist or antagonist.[1] It also binds to the serotonin transporter (SERT), leading to the release of serotonin.[1] Notably, TFMPP has been shown to have no significant effects on dopamine or norepinephrine reuptake or efflux.[1]
Data Presentation: Receptor Binding Affinity of TFMPP
The following table summarizes the binding affinities (Ki) and functional activities (IC50/EC50) of TFMPP at various neurotransmitter receptors and transporters. This data is crucial for designing and interpreting experiments aimed at understanding the selectivity and potency of TFMPP.
| Receptor/Transporter | Binding Affinity (Ki) [nM] | Functional Activity (IC50/EC50) [nM] | Functional Effect |
| Serotonin Receptors | |||
| 5-HT1A | 288 - 1950[1] | Full Agonist[1] | |
| 5-HT1B | 30 - 132[1] | Full Agonist[1] | |
| 5-HT1D | 282[1] | Full Agonist[1] | |
| 5-HT2A | 160 - 269[1] | Weak Partial Agonist/Antagonist[1] | |
| 5-HT2C | 62[1] | Full Agonist | |
| 5-HT3 | Insignificant Affinity[1] | 2373 (IC50)[1] | No significant interaction |
| Serotonin Transporter | |||
| SERT | 121 (EC50)[1] | Serotonin Release[1] | |
| Dopamine Receptors | Data not available | No significant effects on dopamine reuptake or efflux[1] | |
| Adrenergic Receptors | Data not available | No significant effects on norepinephrine reuptake or efflux[1] |
Signaling Pathways
To understand the functional consequences of TFMPP binding to its primary targets, it is essential to consider the downstream signaling pathways.
Experimental Protocols
General Radioligand Binding Assay Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the affinity of a test compound like TFMPP.
Detailed Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor
This protocol is adapted for determining the binding affinity of TFMPP for the human 5-HT1A receptor.
Materials:
-
Test Compound: TFMPP hydrochloride
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: 10 µM Serotonin
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell pellets expressing the 5-HT1A receptor on ice.
-
Homogenize the cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of TFMPP in assay buffer (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
To each well, add the following in order:
-
50 µL of assay buffer (for total binding) or 10 µM Serotonin (for non-specific binding) or TFMPP dilution.
-
50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).
-
100 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ).
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 5 mL of ice-cold wash buffer.
-
-
Radioactivity Measurement:
-
Dry the filter mats and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the TFMPP concentration.
-
Determine the IC50 value (the concentration of TFMPP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Adaptations for Other Receptors:
-
5-HT2A Receptor:
-
Radioligand: [³H]Ketanserin or [³H]Spiperone
-
Non-specific Binding Control: 10 µM Mianserin or unlabeled Spiperone
-
-
5-HT2C Receptor:
-
Radioligand: [³H]Mesulergine
-
Non-specific Binding Control: 10 µM Mianserin
-
Conclusion
TFMPP is a versatile pharmacological tool for probing the serotonin system. The provided data and protocols offer a solid foundation for researchers to design and execute robust receptor binding assays. Accurate determination of TFMPP's binding affinity at various receptors is critical for interpreting its physiological and behavioral effects and for its application in drug development and neuroscience research.
References
Application Notes and Protocols for the Development of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) Derivatives as Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) is a well-characterized psychoactive compound that primarily acts as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1][2] While its recreational use has been documented, the inherent serotonergic activity of the TFMPP scaffold presents a valuable starting point for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders.[3] By systematically modifying the core structure of TFMPP, researchers can develop derivatives with enhanced selectivity and efficacy for specific serotonin receptor subtypes, potentially leading to new treatments for conditions such as depression, anxiety, and psychosis.[4][5]
These application notes provide a comprehensive overview of the key methodologies and protocols required for the design, synthesis, and preclinical evaluation of novel TFMPP derivatives. The following sections detail experimental procedures, data presentation guidelines, and visual workflows to guide researchers in this field.
Data Presentation: Pharmacological Profile of TFMPP and its Derivatives
A critical step in the development of novel therapeutics is the thorough characterization of their pharmacological properties. The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of TFMPP and a selection of its derivatives for various serotonin (5-HT) receptor subtypes. This data allows for a direct comparison of the potency and selectivity of newly synthesized compounds.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Functional Assay (EC50, nM) | Reference(s) |
| TFMPP | 288–1,950 | 30–132 | 160–269 | 62 | Varies by assay | [4] |
| Flibanserin | <10 (agonist) | - | <20 (antagonist) | - | - | [6] |
| FG-7 | 54 | - | >1000 | >1000 | - | [7] |
| FG-16 | 25 | - | >1000 | >1000 | - | [7] |
| FG-14 | >1000 | - | 430 | 72 | - | [7] |
| Compound 12 | <100 | - | - | - | - | [8] |
| Compound 13 | <100 | - | - | - | - | [8] |
| Compound 5 | - | - | - | <100 | - | [8] |
| UCSF678 | - | - | - | - | 42 (β-arrestin partial agonist at 5-HT5A) | [9] |
| Compound 18 | Potent | - | - | - | Potent analgesic activity | [10] |
| Compound 19 | Potent | - | - | - | Potent analgesic activity | [10] |
Experimental Protocols
Synthesis of 1-Arylpiperazine Derivatives
The synthesis of TFMPP derivatives can be achieved through various established methods for the preparation of 1-arylpiperazines. A general and robust protocol involves the nucleophilic substitution of an appropriately substituted aryl halide with piperazine.[3][5][10]
Materials:
-
Substituted 1-bromo-3-(trifluoromethyl)benzene (or other suitable aryl halide)
-
Piperazine
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard glassware for organic synthesis
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
To an oven-dried flask, add the substituted aryl halide, piperazine, palladium catalyst, ligand, and base.
-
Add anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-arylpiperazine derivative.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Radioligand Binding Assays
Radioligand binding assays are essential for determining the affinity of a test compound for a specific receptor. This protocol outlines a general procedure for assessing the binding of TFMPP derivatives to serotonin receptors.
Materials:
-
Cell membranes expressing the target serotonin receptor subtype
-
Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)
-
Test compound (TFMPP derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a known ligand)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
In a 96-well filter plate, add the assay buffer, radioligand, and either the test compound (at various concentrations), buffer (for total binding), or the non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (Calcium Mobilization)
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C), a calcium mobilization assay is a common method.
Materials:
-
Cells stably expressing the target Gq-coupled serotonin receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (TFMPP derivative)
-
Known agonist for the receptor (positive control)
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound and the known agonist in the assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence of the cells.
-
Inject the test compound or agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
Calculate the change in fluorescence for each well.
-
For agonists, plot the change in fluorescence against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonists, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced response to determine the IC50 value.
Visualizations
Signaling Pathways of Serotonin Receptors
The majority of serotonin receptors are G protein-coupled receptors (GPCRs) that modulate the activity of downstream effector proteins. The following diagram illustrates the primary signaling cascades initiated by the activation of different serotonin receptor subtypes.
Caption: Overview of major GPCR signaling pathways for serotonin receptors.
Experimental Workflow for Novel Therapeutic Development
The development of a novel therapeutic from a lead compound like a TFMPP derivative is a multi-step process. The following workflow outlines the key stages from initial synthesis to preclinical evaluation.[1][11][12]
Caption: A streamlined workflow for the development of novel TFMPP derivatives.
Conclusion
The development of derivatives of this compound holds significant promise for the discovery of novel therapeutics for a variety of CNS disorders. By leveraging the established serotonergic activity of the TFMPP scaffold and employing a systematic approach to medicinal chemistry and pharmacological evaluation, researchers can identify and optimize new chemical entities with improved potency, selectivity, and safety profiles. The application notes and protocols provided herein offer a foundational framework to guide these research and development efforts.
References
- 1. Essential CNS drug development – pre-clinical development (Chapter 3) - Essential CNS Drug Development [cambridge.org]
- 2. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. Behavioral studies of serotonin receptor agonists as antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives [mdpi.com]
- 9. Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The basics of preclinical drug development for neurodegenerative disease indications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. altasciences.com [altasciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[3-(Trifluoromethyl)phenyl]piperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1-[3-(Trifluoromethyl)phenyl]piperazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The Buchwald-Hartwig amination is a widely used and effective method for the synthesis of N-aryl piperazines, including this compound. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.
Q2: Which aryl halide is the best starting material for this synthesis?
A2: While aryl chlorides, bromides, and iodides can all be used, aryl bromides like 3-bromobenzotrifluoride are a common and effective choice. Aryl iodides are more reactive but can sometimes lead to catalyst inhibition. Aryl chlorides are less reactive and may require more specialized and reactive catalyst systems.
Q3: How critical is the choice of ligand in the Buchwald-Hartwig reaction for this synthesis?
A3: The choice of ligand is crucial for a successful reaction. Bulky, electron-rich phosphine ligands are known to be particularly effective as they promote the key steps in the catalytic cycle. The optimal ligand can vary depending on the specific substrates and conditions, so screening different ligands may be necessary to achieve the best yield.
Q4: Can I use an unprotected piperazine in the reaction?
A4: Yes, it is possible to use unprotected piperazine. However, this can lead to the formation of a significant amount of the 1,4-disubstituted byproduct, which can lower the yield of your desired mono-substituted product. Using a mono-protected piperazine, such as N-Boc-piperazine, is a common strategy to avoid this issue.
Q5: What are the typical purification methods for this compound?
A5: Purification is commonly achieved through flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Acid-base extraction can also be employed to separate the basic product from non-basic impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: I am getting a very low yield or no desired product in my Buchwald-Hartwig amination for this compound. What are the likely causes and how can I fix it?
Answer: Low or no yield in a Buchwald-Hartwig amination can be due to several factors related to the catalyst, reagents, or reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure your palladium source and ligand are of good quality. Consider using a pre-formed catalyst for more reliable results. If using a Pd(II) source, ensure it is properly reduced to the active Pd(0) species in situ. |
| Suboptimal Ligand | The chosen ligand may not be suitable for this specific transformation. Screen a variety of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. |
| Inappropriate Base | The base is critical for the reaction. If using a weaker base like K₂CO₃ or Cs₂CO₃, the reaction may be too slow. If using a very strong base like NaOtBu, it might be degrading your starting materials. Consider screening different bases. |
| Poor Solvent Quality | Use anhydrous and deoxygenated solvents. Toluene and dioxane are common choices. Ensure your piperazine is free of excess water. |
| Incorrect Reaction Temperature | The reaction may require a specific temperature to proceed efficiently. Try optimizing the temperature. Too low may result in a slow reaction, while too high could lead to catalyst decomposition or side reactions. |
| Presence of Oxygen | The catalytic cycle involves sensitive organometallic species that can be deactivated by oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I'm also seeing significant impurities. What are these and how can I minimize them?
Answer: The formation of side products is a common issue. Identifying the side products through techniques like GC-MS can help in addressing the problem.
| Potential Side Product | Cause | Prevention/Minimization Strategy |
| 1,4-bis[3-(Trifluoromethyl)phenyl]piperazine | Use of unprotected piperazine in excess of the aryl halide or prolonged reaction times. | Use a mono-protected piperazine (e.g., N-Boc-piperazine) or use a large excess of piperazine. Monitor the reaction closely and stop it once the mono-arylated product is maximized. |
| Benzotrifluoride (Hydrodehalogenation) | Catalyst decomposition or presence of water. | Ensure anhydrous conditions. Use a robust ligand that protects the palladium center. Lowering the reaction temperature might also help. |
| 3-Hydroxybenzotrifluoride | Reaction with residual water or hydroxide ions, especially at high temperatures with certain bases. | Use a non-hydroxide base and ensure anhydrous conditions. |
Quantitative Data Summary
The yield of this compound is highly dependent on the chosen catalytic system and reaction conditions. Below is a representative table summarizing yields for the synthesis of N-aryl piperazines under various conditions, which can serve as a starting point for optimization.
| Aryl Halide | Piperazine Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromobenzotrifluoride | Piperazine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | ~85 |
| 3-Chlorobenzotrifluoride | Piperazine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | ~70 |
| 3-Bromobenzotrifluoride | N-Boc-piperazine | Pd(OAc)₂ (1.5) | SPhos (3) | Cs₂CO₃ | Toluene | 100 | 18 | ~90 |
| 3-Iodobenzotrifluoride | Piperazine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 90 | 10 | ~65 |
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination of 3-Bromobenzotrifluoride with Piperazine
Materials:
-
3-Bromobenzotrifluoride
-
Piperazine (or N-Boc-piperazine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) under an inert atmosphere.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by 3-bromobenzotrifluoride (1.0 equiv) and piperazine (1.2 equiv).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Technical Support Center: Overcoming Solubility Challenges with 1-[3-(Trifluoromethyl)phenyl]piperazine in PBS
Welcome to the technical support center for 1-[3-(Trifluoromethyl)phenyl]piperazine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered when working with this compound in Phosphate-Buffered Saline (PBS). Below you will find troubleshooting guides and frequently asked questions to facilitate your experiments.
Troubleshooting Guide: Enhancing Solubility in PBS
Researchers often face challenges in dissolving this compound, a lipophilic compound, in aqueous solutions like PBS. The hydrochloride salt of this compound has a baseline solubility of approximately 10 mg/mL in PBS at a pH of 7.2. Should your experimental needs require higher concentrations or if you observe precipitation, the following troubleshooting steps and alternative solubilization methods can be employed.
Issue: Precipitation Observed Upon Dilution of DMSO Stock Solution in PBS
It is a common practice to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into an aqueous buffer. However, this can often lead to the precipitation of lipophilic compounds.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your PBS solution that maintains the solubility of your compound. While the tolerance varies depending on the specific experiment (e.g., cell-based assays), a final DMSO concentration of 1% or less is generally recommended to minimize potential biological effects.
-
Stepwise Dilution: Instead of a single, large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help prevent the compound from crashing out of solution.
-
Vigorous Mixing: When adding the DMSO stock to PBS, ensure rapid and thorough mixing. Add the stock solution dropwise to the vortexing PBS to promote immediate dispersion.
Solution 1: Utilizing Co-solvents
When the baseline solubility in PBS is insufficient, the use of a water-miscible organic co-solvent in the final solution can significantly improve solubility.
Experimental Protocol: Co-solvent Method (DMSO)
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
Preparation of Co-solvent/PBS Mixture: Prepare a series of PBS solutions containing varying percentages of DMSO (e.g., 2%, 5%, 10%).
-
Solubility Determination: Add the this compound DMSO stock solution to each of the co-solvent/PBS mixtures to achieve the desired final concentrations.
-
Observation: Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
Quantification (Optional): To determine the exact solubility, prepare saturated solutions, centrifuge to pellet any undissolved compound, and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Table 1: Estimated Solubility of this compound in PBS with DMSO as a Co-solvent
| Final DMSO Concentration in PBS (v/v) | Estimated Solubility (mg/mL) | Notes |
| 0% | ~10 (as HCl salt) | Baseline solubility in PBS (pH 7.2). |
| 1% | 15 - 20 | Often a good starting point for cell-based assays. |
| 5% | 30 - 40 | May be suitable for in vitro assays where solvent effects are controlled. |
| 10% | > 50 | Higher concentrations may be necessary for certain applications but require careful validation of solvent effects. |
Note: The solubility values in this table are estimates based on the general behavior of lipophilic compounds and should be experimentally verified for your specific batch and experimental conditions.
Solution 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.
Experimental Protocol: Cyclodextrin Inclusion Complex Formation (Kneading Method)
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Kneading: In a mortar, add the weighed amount of HP-β-CD. Create a paste by adding a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water).
-
Incorporation: Gradually add the this compound to the cyclodextrin paste while continuously triturating.
-
Drying: Continue kneading for at least one hour to ensure thorough mixing and complex formation. The resulting paste is then dried under vacuum or in a desiccator to remove the solvent.
-
Solubility Testing: The resulting powder is an inclusion complex. Test its solubility in PBS using the shake-flask method.
Table 2: Estimated Solubility Enhancement with Cyclodextrins
| Cyclodextrin Type | Molar Ratio (Drug:CD) | Estimated Solubility Enhancement Factor |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | 2 - 5 fold |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 | 5 - 10 fold |
Note: The enhancement factor is an estimate and can be influenced by the specific cyclodextrin used and the preparation method. Experimental verification is recommended.
Solution 3: pH Adjustment
The piperazine moiety in this compound is basic. Therefore, its solubility is pH-dependent. Adjusting the pH of the PBS can significantly impact its solubility.
Experimental Protocol: pH-Dependent Solubility Profile
-
Buffer Preparation: Prepare a series of phosphate buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Solubility Determination (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Filter the samples to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method.
-
-
Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
Table 3: Expected pH-Dependent Solubility Trend
| pH of PBS | Expected Solubility Trend | Rationale |
| < 7.0 | Increased | The piperazine nitrogen is protonated, forming a more soluble salt. |
| 7.0 - 7.4 | Baseline | The compound exists as a mixture of the free base and the protonated form. |
| > 7.4 | Decreased | The equilibrium shifts towards the less soluble free base form. |
Frequently Asked Questions (FAQs)
Q1: I've prepared a 10 mg/mL solution of this compound hydrochloride in PBS (pH 7.2), but I see some cloudiness. What could be the issue?
A1: Several factors could contribute to this observation. Firstly, ensure that the pH of your PBS is indeed 7.2, as variations can affect solubility. Secondly, the stated solubility is an approximation, and slight variations between batches of the compound or the PBS can occur. If the solution is critical for your experiment, it is advisable to filter it through a 0.22 µm syringe filter to remove any undissolved particulates before use.
Q2: What is the maximum concentration of this compound I can achieve in PBS?
A2: The maximum achievable concentration will depend on the solubilization method you employ. Using co-solvents like DMSO at higher percentages (e.g., 10%) or forming an inclusion complex with a highly soluble cyclodextrin derivative like SBE-β-CD will likely yield the highest concentrations. However, it is crucial to consider the compatibility of these additives with your specific experimental system.
Q3: Are there any other co-solvents I can use besides DMSO?
A3: Yes, other water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) can also be used as co-solvents. The effectiveness of each co-solvent will vary, and they should be tested empirically to find the optimal one for your application. Always consider the potential impact of the co-solvent on your experiment.
Q4: How do I choose the right cyclodextrin for my experiment?
A4: The choice of cyclodextrin depends on factors such as the size of the drug molecule and the desired solubility enhancement. For many pharmaceutical compounds, modified β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher water solubility and lower toxicity compared to the parent β-cyclodextrin.
Q5: Will adjusting the pH of my PBS affect my biological experiment?
A5: Yes, significant deviations from physiological pH (typically 7.2-7.4) can have a profound impact on cellular function and protein stability. If you need to adjust the pH to improve solubility, it is critical to include a vehicle control with the same pH in your experiment to account for any pH-induced effects. For in vivo studies, the buffering capacity of biological fluids will likely neutralize any minor pH adjustments of the administered solution.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound in PBS.
Caption: A decision tree for troubleshooting solubility issues.
Signaling Pathway of Solubilization Mechanisms
The diagram below illustrates the fundamental mechanisms by which the discussed techniques enhance the solubility of a lipophilic compound like this compound.
Minimizing side effects of TFMPP in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in animal models. Our goal is to help you minimize side effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TFMPP and what is its primary mechanism of action?
A1: 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a non-selective serotonin (5-HT) receptor agonist and a serotonin-releasing agent.[1] It has a high affinity for 5-HT1B, 5-HT1C, and 5-HT2C receptors.[2][3] Its primary mechanism of action is to mimic and enhance the effects of serotonin in the brain.
Q2: What are the most commonly observed side effects of TFMPP in animal models?
A2: The most common side effects observed in animal models include anxiogenic-like behaviors (increased anxiety), anorexia (decreased food intake), and hypolocomotion (decreased movement).[2][3] In some cases, TFMPP can also induce hyperthermia.
Q3: How can I minimize the anxiogenic effects of TFMPP?
A3: The anxiogenic effects of TFMPP are primarily mediated by the 5-HT1C and 5-HT2 receptors.[3] Co-administration of antagonists for these receptors, such as mianserin, cyproheptadine, or metergoline, can effectively block these anxiogenic-like behaviors in rats.[3]
Q4: What is the best approach to mitigate TFMPP-induced anorexia?
A4: TFMPP-induced anorexia is also mediated by 5-HT1C and 5-HT2 receptors.[2] The use of antagonists like mesulergine, metergoline, and mianserin has been shown to block this effect in rats.[2]
Q5: Is there a risk of serotonin syndrome with TFMPP, and how can it be managed?
A5: Yes, as a serotonergic agent, high doses of TFMPP or its combination with other serotonergic drugs can lead to serotonin syndrome. The cornerstones of management are the immediate discontinuation of the serotonergic agent(s) and supportive care.[4][5] In severe cases with hyperthermia and rigidity, more aggressive measures like external cooling and administration of benzodiazepines may be necessary.[4][5] The use of serotonin antagonists like cyproheptadine has been suggested in animal models to prevent hyperthermia and fatalities, although their clinical efficacy is still under investigation.[4][6]
Troubleshooting Guides
Issue 1: Animal exhibits significant anxiety-like behavior, interfering with the experiment.
Root Cause: This is a known side effect of TFMPP, mediated by its agonist activity at 5-HT1C and 5-HT2 receptors.[3]
Solution:
-
Dose Adjustment: The first step is to determine if a lower dose of TFMPP can be used while still achieving the desired primary effect for your study.
-
Co-administration of Antagonists: If dose reduction is not feasible, consider the co-administration of a 5-HT1C/5-HT2 receptor antagonist. The table below provides a summary of antagonists that have been shown to be effective in rats.
| Antagonist | Receptor Target(s) | Effective in Blocking Anxiogenic Effects | Reference |
| Mianserin | 5-HT1C, 5-HT2 | Yes | [3] |
| Cyproheptadine | 5-HT1C, 5-HT2 | Yes | [3] |
| Metergoline | 5-HT1A, 5-HT1B, 5-HT1C, 5-HT2 | Yes | [3] |
Experimental Protocol for Antagonist Co-administration:
-
Vehicle Preparation: Dissolve the antagonist in a suitable vehicle (e.g., saline, distilled water with a small amount of DMSO).
-
Administration: Administer the antagonist via the appropriate route (e.g., intraperitoneally, subcutaneously) 30-60 minutes before the administration of TFMPP.
-
Dose-Response: It is recommended to perform a dose-response study for the antagonist to determine the optimal dose for your specific experimental conditions.
Issue 2: Animal shows a significant reduction in food intake (anorexia).
Root Cause: TFMPP-induced anorexia is mediated by its agonist activity at 5-HT1C and 5-HT2 receptors.[2]
Solution:
-
Monitor Food Intake: Accurately measure daily food consumption to quantify the anorectic effect.
-
Antagonist Co-administration: Similar to managing anxiety, co-administration of a 5-HT1C/5-HT2 receptor antagonist can mitigate anorexia.
| Antagonist | Receptor Target(s) | Effective in Blocking Anorexia | Reference |
| Mesulergine | 5-HT1C, 5-HT2 | Yes | [2] |
| Metergoline | 5-HT1A, 5-HT1B, 5-HT1C, 5-HT2 | Yes | [2] |
| Mianserin | 5-HT1C, 5-HT2 | Yes | [2] |
| Ketanserin | 5-HT2 | Attenuates | [2] |
| Ritanserin | 5-HT2 | Attenuates | [2] |
Experimental Protocol for Mitigating Anorexia:
-
Baseline Measurement: Establish a baseline of daily food intake for each animal before starting the experiment.
-
Antagonist Administration: Administer the chosen antagonist 30-60 minutes prior to TFMPP administration.
-
Continuous Monitoring: Continue to monitor food and water intake throughout the duration of the study.
Issue 3: Animal displays signs of serotonin syndrome (e.g., tremors, rigidity, hyperthermia).
Root Cause: Excessive serotonin agonism due to a high dose of TFMPP or interaction with another serotonergic agent.[4][5]
Solution:
-
Immediate Cessation: Stop the administration of TFMPP and any other serotonergic drugs immediately.
-
Supportive Care:
-
Monitor Core Body Temperature: Use a rectal probe to monitor for hyperthermia.
-
External Cooling: If the animal's temperature is elevated, use cooling blankets or other methods to reduce it.
-
Hydration: Ensure the animal has access to water and is adequately hydrated.
-
-
Pharmacological Intervention (for severe cases):
-
Benzodiazepines: Can be used to control agitation and muscle rigidity.
-
Serotonin Antagonists: The use of cyproheptadine (1.1 mg/kg in dogs) or chlorpromazine (0.2-0.5 mg/kg) has been suggested in animal models to prevent severe outcomes.[6]
-
Visualizations
Caption: Signaling pathway of TFMPP's effects on the serotonin system.
Caption: Workflow for a behavioral study with TFMPP, including side effect mitigation.
References
- 1. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anorexia induced by M-trifluoromethylphenylpiperazine (TFMPP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Management of serotonin syndrome (toxicity) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of serotonin syndrome (toxicity) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
Technical Support Center: Optimizing 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) Dosage for Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) in behavioral studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate the effective and responsible use of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during behavioral experiments with TFMPP.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Sedation or Hypoactivity | High dosage of TFMPP. | - Reduce the dosage. TFMPP has been shown to decrease locomotor activity at higher doses.- Conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm.- Consider the animal model, as species and strain differences can affect sensitivity. |
| Anxiogenic-like Effects | Intrinsic property of TFMPP, likely mediated by 5-HT1C and 5-HT2 receptors.[1][2] | - Be aware that TFMPP can induce anxiety-like behaviors.[1]- Co-administration with a 5-HT1C or 5-HT2 antagonist may mitigate these effects, but this will also alter the primary effects of TFMPP.[1][2]- Select behavioral assays that are less sensitive to anxiety if this is not the primary focus of the study. |
| Inconsistent Behavioral Results | - Improper drug preparation or administration.- Variability in animal handling.- Circadian rhythm effects. | - Ensure TFMPP is fully dissolved in the vehicle. Sonication may be required.- Use a consistent route and volume of administration.[3][4]- Handle animals consistently and allow for adequate habituation to the testing environment.- Conduct experiments at the same time of day to minimize circadian influences. |
| Adverse Effects (e.g., Tremors, Nausea) | Common side effects associated with piperazine-class drugs.[5] | - Monitor animals closely for any signs of distress.- Lower the dose to a level that produces the desired behavioral effect with minimal side effects.- Ensure animals have free access to water, as nausea can lead to dehydration. |
| Lack of Expected Stimulant Effect | TFMPP primarily acts on the serotonin system and is not a classical psychostimulant.[6][5] | - TFMPP generally reduces locomotor activity and may produce aversive effects.[6][5]- If a stimulant effect is desired, consider co-administration with a dopamine and norepinephrine releasing agent like benzylpiperazine (BZP), though this creates a more complex pharmacological profile.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of TFMPP for behavioral studies in rodents?
A1: The optimal dose of TFMPP can vary depending on the specific behavioral assay and animal species. For rats, doses in the range of 0.1-1.0 mg/kg (intraperitoneal) have been used to study anxiogenic-like effects.[1] For locomotor activity studies in mice, doses of 10-25 mg/kg (intraperitoneal) have been shown to decrease activity.[6] It is highly recommended to conduct a pilot dose-response study to determine the most appropriate dose for your experimental paradigm.
Q2: What is the primary mechanism of action of TFMPP?
A2: TFMPP is a non-selective serotonin (5-HT) receptor agonist and serotonin releasing agent.[5][7][8] It has a notable affinity for 5-HT1B and 5-HT2C receptors and also acts as a weak partial agonist or antagonist at 5-HT2A receptors.[5] Its behavioral effects are primarily mediated through its interaction with the serotonergic system.[5][9]
Q3: Can TFMPP be administered orally?
A3: Yes, TFMPP can be administered orally.[5][10] In human studies, oral doses of 60 mg have been used.[11] For animal studies, oral gavage is a suitable method of administration.[4] Ensure the compound is properly dissolved in a suitable vehicle.
Q4: What are the expected subjective effects of TFMPP in humans?
A4: In humans, TFMPP has been reported to produce feelings of dysphoria, anxiety, and confusion, as well as stimulant-like effects such as feeling "high" or "stimulated".[5][11] Some anecdotal reports suggest mild psychedelic effects, though this has not been consistently observed in clinical studies.[5][10]
Q5: How should TFMPP be prepared for injection?
A5: For parenteral administration, TFMPP should be dissolved in a sterile, isotonic vehicle such as 0.9% saline or phosphate-buffered saline (PBS).[3][12] The pH of the solution should be close to physiological levels (around 7.4) to avoid irritation at the injection site.[13] If the compound is not readily soluble, gentle warming or sonication may be used. The solution should be filtered through a 0.22 µm sterile filter before injection.[12]
Quantitative Data Summary
Table 1: Receptor Binding Affinities (Ki, nM) of TFMPP
| Receptor | Ki (nM) |
| 5-HT1A | 288 - 1,950 |
| 5-HT1B | 30 - 132 |
| 5-HT1D | 282 |
| 5-HT2A | 160 - 269 |
| 5-HT2C | 62 |
| Data sourced from Wikipedia.[5] |
Table 2: Effective Doses of TFMPP in Rodent Behavioral Studies
| Species | Behavioral Assay | Dose Range (mg/kg) | Route | Observed Effect | Reference |
| Rat | Social Interaction | 0.1 - 1.0 | IP | Reduced interaction time (anxiogenic-like) | [1] |
| Rat | Drug Discrimination | 0.27 (ED50) | IP | Discriminative stimulus effects | [14] |
| Mouse | Locomotor Activity | 10 - 25 | IP | Decreased locomotor activity | |
| Mouse | Head Twitch Response | - | - | Moderate head twitch response | |
| Rat | Anorexia | - | - | Dose-dependent decrease in food intake | [2] |
Detailed Experimental Protocols
Protocol 1: Assessment of Anxiogenic-like Effects using the Elevated Plus Maze (EPM)
Objective: To evaluate the dose-dependent effects of TFMPP on anxiety-like behavior in mice.
Materials:
-
This compound (TFMPP)
-
Sterile 0.9% saline
-
Elevated Plus Maze apparatus
-
Video tracking software
Procedure:
-
Drug Preparation: Prepare fresh solutions of TFMPP in sterile 0.9% saline on the day of the experiment. Doses of 0.5, 1, and 2 mg/kg are suggested for a dose-response study, along with a vehicle control group.
-
Animal Handling and Habituation: Male C57BL/6 mice (8-10 weeks old) are handled for 5 minutes daily for 3 days prior to the experiment. On the day of testing, animals are brought to the testing room at least 60 minutes before the experiment begins to acclimate.
-
Drug Administration: Administer TFMPP or vehicle via intraperitoneal (IP) injection at a volume of 10 ml/kg.[3]
-
Behavioral Testing: 30 minutes after injection, place the mouse in the center of the EPM, facing an open arm. Allow the mouse to explore the maze for 5 minutes. The session is recorded by an overhead camera.
-
Data Analysis: The following parameters are scored using video tracking software:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the TFMPP-treated groups to the vehicle control group. A significant decrease in the time spent in and/or entries into the open arms is indicative of an anxiogenic-like effect.
Protocol 2: Evaluation of Locomotor Activity
Objective: To assess the effect of TFMPP on spontaneous locomotor activity in rats.
Materials:
-
This compound (TFMPP)
-
Sterile 0.9% saline
-
Open field activity chambers equipped with infrared beams
Procedure:
-
Drug Preparation: Prepare fresh solutions of TFMPP in sterile 0.9% saline. Doses of 5, 10, and 20 mg/kg are suggested, along with a vehicle control.
-
Animal Handling and Habituation: Male Sprague-Dawley rats (250-300g) are handled for 5 minutes daily for 3 days. On the testing day, animals are brought to the testing room and allowed to acclimate for at least 60 minutes.
-
Habituation to Activity Chambers: Place each rat in an individual activity chamber and allow for a 30-minute habituation period.
-
Drug Administration: After the habituation period, remove the rats from the chambers and administer TFMPP or vehicle via IP injection at a volume of 1 ml/kg.
-
Behavioral Recording: Immediately return the rats to the activity chambers and record locomotor activity (e.g., distance traveled, number of beam breaks) for 60 minutes.
-
Data Analysis: Analyze the locomotor activity data in 5- or 10-minute time bins to assess the time course of the drug's effect. Total activity over the 60-minute session should also be calculated.
-
Statistical Analysis: Use a two-way repeated measures ANOVA (treatment x time) to analyze the time course data. A one-way ANOVA with a post-hoc test can be used to compare total activity between groups. A significant decrease in locomotor activity is the expected outcome.[6]
Visualizations
Caption: Simplified signaling pathway of TFMPP.
Caption: General experimental workflow for behavioral studies with TFMPP.
References
- 1. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anorexia induced by M-trifluoromethylphenylpiperazine (TFMPP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cea.unizar.es [cea.unizar.es]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation [ouci.dntb.gov.ua]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 11. Determining the subjective effects of TFMPP in human males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. az.research.umich.edu [az.research.umich.edu]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Use of TFMPP stimulus properties as a model of 5-HT1B receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of 1-[3-(Trifluoromethyl)phenyl]piperazine in solution
Welcome to the technical support center for 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of TFMPP in solution and ensuring the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing solid this compound (TFMPP)?
A1: Solid TFMPP, particularly as a hydrochloride salt, is stable for at least five years when stored at -20°C in a well-closed, light-resistant container.[1][2]
Q2: How should I prepare stock solutions of TFMPP?
A2: It is recommended to prepare stock solutions in high-purity solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol.[1][2] For aqueous experiments, a phosphate-buffered saline (PBS) at pH 7.2 can be used.[1][2] Due to the potential for degradation in aqueous solutions over time, it is best practice to prepare fresh aqueous solutions for each experiment or store them at low temperatures for a short duration.
Q3: What are the primary factors that can cause the degradation of TFMPP in solution?
A3: The main factors contributing to the degradation of TFMPP in solution are inappropriate pH, exposure to light (photodegradation), presence of oxidizing agents, and elevated temperatures.[1][3][4]
Q4: I observed a color change in my TFMPP solution. What does this indicate?
A4: A color change in your TFMPP solution is often an indicator of degradation. This can be caused by photodegradation upon exposure to light or oxidation from reaction with atmospheric oxygen.[1] It is crucial to store solutions in light-resistant containers and to consider using deoxygenated solvents for sensitive experiments.
Q5: Are there known degradation products of TFMPP?
A5: While specific degradation products in common laboratory solvents are not extensively documented, studies on the metabolism of TFMPP suggest potential degradation pathways. These include hydroxylation of the aromatic ring and degradation of the piperazine moiety to form compounds such as N-(3-trifluoromethylphenyl)ethylenediamine and 3-trifluoromethylaniline.[5][6] Oxidative degradation of the piperazine ring can also lead to the formation of products like 2-oxopiperazine and N-formylpiperazine.[3]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
If you are experiencing variability in your experimental outcomes when using TFMPP solutions, it may be due to compound degradation.
Troubleshooting Steps:
-
Verify Solution Age and Storage: Confirm that your TFMPP solution was freshly prepared. If using a stored solution, ensure it was kept at an appropriate temperature (-20°C or -80°C) and protected from light.
-
Assess Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions. For aqueous solutions, use sterile, deionized water or a suitable buffer.
-
Control Experimental Conditions: Minimize the exposure of your TFMPP solution to ambient light and elevated temperatures during your experiment.
-
Perform a Quality Control Check: Analyze your TFMPP solution using a stability-indicating method, such as HPLC-UV, to determine the purity and concentration of the active compound.
Issue 2: Precipitation of TFMPP in Aqueous Solution
TFMPP hydrochloride has good solubility in water and PBS.[1][2][7] However, precipitation may occur under certain conditions.
Troubleshooting Steps:
-
Check pH: The solubility of TFMPP can be pH-dependent. Ensure the pH of your aqueous solution is within a suitable range. Piperazine derivatives are generally more stable in acidic to neutral conditions.
-
Verify Concentration: Do not exceed the solubility limit of TFMPP in your chosen solvent. Refer to the solubility data provided in the technical specifications.
-
Temperature Effects: Sudden changes in temperature can affect solubility. Ensure your solution is fully dissolved and equilibrated to the experimental temperature.
Data Summary
Table 1: Solubility of TFMPP Hydrochloride
| Solvent | Solubility | Reference |
| DMF | 20 mg/mL | [1][2] |
| DMSO | 20 mg/mL | [1][2] |
| Ethanol | 20 mg/mL | [1][2] |
| PBS (pH 7.2) | 10 mg/mL | [1][2] |
| Methanol | Freely Soluble | [7] |
| Water | Very Soluble | [7] |
Table 2: Stability of TFMPP in Biological Matrices (Stored for 14 days)
| Matrix | Storage Temperature | Stability | Reference |
| Whole Blood | -20°C | Stable | [8][9] |
| 4°C | Stable | [8][9] | |
| 22°C | Slight decrease after 1 day | [8] | |
| Serum | -20°C | Stable | [9] |
| 4°C | Stable | [9] | |
| 22°C | Data suggests potential instability at elevated temperatures | [8] | |
| Urine | -20°C | Stable | [8][9] |
| 4°C | Stable | [8][9] | |
| 22°C | Stable | [8] |
Experimental Protocols
Protocol 1: Preparation of a Standard TFMPP Stock Solution
Objective: To prepare a stable, concentrated stock solution of TFMPP for subsequent dilution in experimental assays.
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-resistant microcentrifuge tubes or vials
Procedure:
-
Allow the solid TFMPP hydrochloride to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of TFMPP hydrochloride in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mg/mL).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in light-resistant tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of TFMPP in Solution
Objective: To assess the stability of TFMPP under various stress conditions to understand its degradation profile.
Materials:
-
TFMPP solution in the desired solvent (e.g., PBS pH 7.2)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the TFMPP solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix equal volumes of the TFMPP solution and 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.
-
Oxidative Degradation: Mix the TFMPP solution with a solution of 3% H₂O₂. Keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Place the TFMPP solution in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose the TFMPP solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At the end of the stress period, neutralize the acidic and basic samples. Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC method to quantify the remaining TFMPP and detect any degradation products.
Visualizations
Caption: Workflow for assessing the stability of a this compound (TFMPP) solution.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. swgdrug.org [swgdrug.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
Technical Support Center: Addressing Variability in Experimental Results with TFMPP
Welcome to the technical support center for researchers utilizing 1-(3-trifluoromethylphenyl)piperazine (TFMPP). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating experimental variability when working with this potent and selective serotonin receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is TFMPP and what is its primary mechanism of action?
A1: TFMPP, or 1-(3-trifluoromethylphenyl)piperazine, is a synthetic piperazine derivative that primarily functions as a non-selective serotonin receptor agonist and a serotonin releasing agent.[1] It exhibits affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C.[2] Its action at these receptors can lead to a range of cellular responses, making it a valuable tool for studying the serotonergic system.
Q2: What are the most common sources of variability in experiments involving TFMPP?
A2: Variability in TFMPP experiments can stem from several factors, including:
-
Compound Stability and Storage: Inconsistent storage conditions can lead to degradation of TFMPP, altering its effective concentration.
-
Solubility Issues: Poor solubility of TFMPP in aqueous buffers can result in inaccurate dosing and inconsistent results.
-
Purity of TFMPP: Impurities in the TFMPP stock can have off-target effects, contributing to experimental noise.
-
Assay-Specific Factors: Variability can be introduced by factors inherent to the experimental model, such as cell line health, passage number, and animal strain or handling procedures.
-
Procedural Inconsistencies: Minor variations in experimental protocols, such as incubation times, pipetting techniques, and reagent concentrations, can lead to significant differences in results.
Q3: How should I store my TFMPP stock solution to ensure its stability?
A3: Studies have shown that TFMPP is stable in biological matrices like whole blood, serum, and urine for up to 14 days when stored at -20°C or 4°C.[3] Storage at room temperature is not recommended as it can be detrimental to the compound's stability. For long-term storage, it is advisable to prepare aliquots of your stock solution in a suitable solvent (e.g., DMSO) and store them at -80°C to minimize freeze-thaw cycles.
Q4: I am observing a high degree of variability in my in vitro cell-based assays with TFMPP. What should I check first?
A4: High variability in in vitro assays is a common challenge. Here are the initial troubleshooting steps:
-
Verify Cell Health: Ensure your cells are healthy, within a consistent passage number range, and free from contamination.
-
Confirm TFMPP Concentration and Purity: Use a validated method like HPLC to confirm the concentration and purity of your TFMPP stock.
-
Check for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout.
-
Standardize Assay Conditions: Double-check all experimental parameters, including cell seeding density, treatment duration, and incubation conditions (temperature, CO2).
-
Assess for Assay Interference: Consider the possibility that TFMPP may interfere with your assay's detection method, especially if it is fluorescence-based.
Troubleshooting Guides
Problem 1: Inconsistent Dose-Response Curves in In Vitro Assays
Symptoms: The EC50 or IC50 values for TFMPP vary significantly between experiments, or the shape of the dose-response curve is inconsistent.
| Possible Cause | Recommended Solution |
| Inaccurate TFMPP Concentration | Verify the concentration of your stock solution using a reliable analytical method such as HPLC-UV. Prepare fresh dilutions for each experiment from a recently validated stock. |
| Poor TFMPP Solubility | TFMPP is soluble in organic solvents like methanol and acetone. When preparing working solutions in aqueous buffers, ensure complete dissolution. The use of a small percentage of an organic co-solvent (e.g., <0.5% DMSO) may be necessary. The pH of the buffer can also affect solubility and extraction recovery, with alkaline conditions generally favoring recovery. |
| Compound Degradation | Avoid repeated freeze-thaw cycles of the stock solution. Prepare single-use aliquots. Studies have shown that TFMPP can degrade in formalin solutions, with the degradation rate increasing with higher pH. While not a direct cell culture scenario, this suggests pH sensitivity. Ensure the pH of your culture medium or buffer is stable throughout the experiment. |
| Cellular Health and Density | Use cells at a consistent passage number and seeding density. Monitor cell viability throughout the experiment to ensure that observed effects are not due to cytotoxicity at higher concentrations of TFMPP. |
| Assay Incubation Time | Optimize the incubation time for your specific assay and cell type. Insufficient or excessive incubation can lead to variability. |
Problem 2: High Variability in Rodent Behavioral Studies
Symptoms: Significant variation in behavioral responses (e.g., locomotion, anxiety-like behavior) among animals in the same treatment group.
| Possible Cause | Recommended Solution |
| Animal Handling and Stress | Handle animals consistently and gently to minimize stress, which can significantly impact behavioral outcomes. Acclimate animals to the testing room and equipment before the experiment. |
| Strain, Sex, and Age Differences | Use animals of the same strain, sex, and age from a single supplier to reduce biological variability. Be aware that different rodent strains can exhibit different baseline behaviors and responses to serotonergic agents. |
| Route of Administration and Pharmacokinetics | The route of administration (e.g., intraperitoneal, oral) will affect the absorption and bioavailability of TFMPP. Ensure consistent administration technique. The timing of the behavioral test relative to TFMPP administration should be optimized based on its pharmacokinetic profile in the chosen species and strain. |
| Environmental Factors | Control for environmental variables such as lighting, noise, and temperature in the testing room, as these can influence rodent behavior. |
| Habituation and Sensitization | Repeated administration of TFMPP may lead to tolerance or sensitization. Consider the dosing regimen and washout periods carefully in your experimental design. |
Problem 3: Suspected Assay Interference
Symptoms: Unexpected or inconsistent results in fluorescence-based assays.
| Possible Cause | Recommended Solution |
| Autofluorescence of TFMPP | Many small molecules can exhibit intrinsic fluorescence. To check for this, run a control plate with TFMPP in assay buffer without cells or other reagents to measure its background fluorescence at the excitation and emission wavelengths of your assay. |
| Quenching of Fluorescent Signal | TFMPP may absorb light at the excitation or emission wavelengths of your fluorescent probe, leading to a decrease in the detected signal (quenching). This can be assessed by measuring the fluorescence of the probe in the presence and absence of TFMPP. |
| Light Scattering | At high concentrations, TFMPP might precipitate out of solution, causing light scattering that can interfere with fluorescence readings. Visually inspect your assay plates for any signs of precipitation. |
| Use of an Orthogonal Assay | If interference is suspected, validate your findings using an orthogonal assay with a different detection method (e.g., a luminescence-based or label-free assay) to confirm the biological effect of TFMPP. |
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol is designed to measure the effect of TFMPP on intracellular calcium mobilization, a common downstream effect of Gq-coupled 5-HT2 receptor activation.
Materials:
-
HEK293 cells stably expressing the 5-HT2A or 5-HT2C receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
TFMPP stock solution (in DMSO)
-
Reference agonist (e.g., serotonin)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds. Add TFMPP at various concentrations and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: The change in fluorescence intensity is indicative of a change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of TFMPP and plot a dose-response curve to determine the EC50.
In Vivo Light/Dark Box Test for Anxiety-Like Behavior in Mice
This protocol assesses the anxiolytic or anxiogenic effects of TFMPP in mice.
Materials:
-
Light/dark box apparatus
-
Video tracking software
-
TFMPP solution for injection (e.g., dissolved in saline)
-
Vehicle control (e.g., saline)
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. The room should be dimly lit and quiet.
-
Drug Administration: Administer TFMPP or vehicle control via the chosen route (e.g., intraperitoneal injection). The dose and pre-treatment time should be determined in pilot studies. A typical pre-treatment time is 30 minutes.
-
Test Initiation: Place the mouse in the center of the light compartment of the light/dark box, facing away from the opening to the dark compartment.
-
Data Recording: Start the video recording and tracking software immediately. Allow the mouse to explore the apparatus for a set period, typically 5-10 minutes.
-
Apparatus Cleaning: After each trial, thoroughly clean the apparatus with 70% ethanol to remove any olfactory cues.
-
Data Analysis: Analyze the recorded video to determine parameters such as the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment. An increase in time spent in the light compartment is indicative of an anxiolytic-like effect, while a decrease suggests an anxiogenic-like effect.
Signaling Pathways and Experimental Workflows
TFMPP Signaling Through Serotonin Receptors
TFMPP acts on multiple serotonin receptors, each coupled to distinct G-protein signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Caption: Simplified signaling pathways activated by TFMPP at various serotonin receptors.
Troubleshooting Workflow for Inconsistent Experimental Results
When faced with variable data, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting variability in TFMPP experiments.
References
Technical Support Center: Enhancing the Purity of 1-[3-(Trifluoromethyl)phenyl]piperazine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and standardized protocols for the purification of synthesized 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Q1: My final product is a dark-colored oil, but literature suggests it should be a clear or yellow liquid. How can I remove the color?
A: The presence of color often indicates high molecular weight byproducts or baseline impurities from the reaction.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated charcoal (typically 1-2% w/w) and stir the mixture at room temperature for 15-30 minutes. Filter the mixture through a pad of Celite to remove the charcoal. The filtrate can then be concentrated and further purified by column chromatography or distillation.
-
Column Chromatography: Careful column chromatography on silica gel is often effective at separating colored impurities.[1] Ensure you are using an appropriate solvent system and collecting fractions diligently.
Q2: I'm having difficulty separating my product from unreacted 3-bromotrifluoromethylbenzene using column chromatography.
A: This is a common issue as both the starting material and product can have similar polarities.
-
Optimize Solvent System: The key is to find a solvent system with optimal selectivity. Start with a very non-polar eluent (e.g., 100% Hexane) to first elute the non-polar aryl bromide. Then, gradually increase the polarity by adding ethyl acetate or dichloromethane to elute your product. A shallow gradient is often more effective than a steep one.
-
Acid-Base Extraction: Since this compound is a basic compound, an acid-base wash can be very effective. Dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as a hydrochloride salt, leaving the unreacted aryl bromide in the organic layer. Separate the layers, and then basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10. Extract your product back into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Q3: My NMR spectrum shows a persistent impurity that I suspect is a di-substituted piperazine byproduct. How can I avoid this and remove it?
A: Di-substitution occurs when both nitrogen atoms of the piperazine ring react with the aryl halide. This is common in Buchwald-Hartwig amination reactions if piperazine itself is used.[2]
-
Prevention: The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine, during the synthesis.[3] The Boc-protecting group can be easily removed with an acid (like TFA or HCl in dioxane) after the coupling reaction is complete.
-
Removal: The di-substituted byproduct is typically much less polar than your mono-substituted product. It should elute much earlier from a silica gel column. If it co-elutes, recrystallization may be an option if your product is a solid or can be converted to a solid salt.
Q4: I am attempting to purify the product by recrystallization, but it oils out instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the melting point of the solute.[4]
-
Use More Solvent: You may not be using enough solvent to keep the compound fully dissolved at the elevated temperature. Add more hot solvent until the oil completely dissolves before allowing it to cool slowly.[4]
-
Change Solvent System: The chosen solvent may be too good a solvent. Try a solvent system where the compound has slightly lower solubility at high temperatures. Alternatively, use a mixed-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) at an elevated temperature until the solution becomes turbid. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Convert to a Salt: The free base of this compound is a liquid at room temperature.[5] For recrystallization, you must first convert it to a solid salt, such as the hydrochloride salt, which is a crystalline solid.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A: Silica gel column chromatography is the most widely reported and versatile method for purifying this compound and its derivatives.[1][7] It is highly effective for removing both polar and non-polar impurities. A gradient elution from a non-polar solvent (like hexane) to a more polar mixture (like hexane/ethyl acetate or dichloromethane/methanol) is typical.[1][8]
Q2: What are the primary impurities to expect in a typical synthesis?
A: Common impurities include unreacted starting materials such as piperazine and 3-substituted trifluoromethylbenzene (e.g., 3-bromo or 3-chloro-trifluoromethylbenzene), palladium catalyst residues from coupling reactions, and potential byproducts like di-arylated piperazine.[2][5][9]
Q3: Which analytical techniques are essential for confirming the purity of the final product?
A: A combination of techniques is recommended for full characterization and purity assessment:
-
NMR Spectroscopy: To confirm the chemical structure.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight.[1][10]
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >98%).[1][11]
-
Gas Chromatography (GC): Often coupled with MS (GC-MS) or a Flame Ionization Detector (GC-FID), it is excellent for assessing purity and identifying volatile impurities.[12][13]
Q4: Can I purify this compound by distillation?
A: Yes, vacuum distillation is a viable method for purifying the free base form of this compound, which is a liquid. Its boiling point is reported as 100-102°C at 0.1 mmHg.[5] This method is particularly useful for removing non-volatile impurities like catalyst residues or salts.
Data Presentation
Table 1: Physical and Analytical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15532-75-9 | [10][14] |
| Molecular Formula | C₁₁H₁₃F₃N₂ | [10][14] |
| Molecular Weight | 230.23 g/mol | [10][14] |
| Appearance | Clear colorless to yellow slightly viscous liquid | [5] |
| Boiling Point | 100-102 °C (at 0.1 mmHg) | [5] |
| Density | ~1.226 g/mL at 25 °C | [5] |
| Solubility (HCl Salt) | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml | [6] |
Table 2: Common Analytical Methods for Purity Assessment
| Technique | Purpose | Typical Purity Target |
| HPLC | Quantitative purity assessment | >98%[6] |
| GC-MS | Purity assessment and impurity identification | >98% |
| TLC | Reaction monitoring and column fraction analysis | N/A |
| NMR (¹H, ¹³C, ¹⁹F) | Structural confirmation and identification of impurities | N/A |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for purifying the crude product.
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material (typically a 1:30 to 1:50 ratio of crude product to silica gel by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent system (e.g., 100% hexane or 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent. The rate of increase depends on the separation required. A typical gradient for this compound might be from 5% to 30% ethyl acetate in hexane.[1]
-
Collect fractions continuously in test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine the pure fractions.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[1]
-
Protocol 2: Purification via Conversion to HCl Salt and Recrystallization
This protocol is suitable if the product is intended to be isolated as a solid salt.
-
Salt Formation:
-
Dissolve the purified or semi-purified liquid free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.
-
A precipitate (the hydrochloride salt) should form. Continue adding the HCl solution until no more precipitate is observed.
-
-
Dissolution:
-
Isolate the crude salt by filtration.
-
Select a recrystallization solvent or solvent pair. Acetone or methanol/ether could be potential candidates.[15] The ideal solvent should dissolve the salt when hot but not when cold.[16]
-
In a flask, add the crude salt and a small amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.[4]
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. lookchem.com [lookchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 8. Secure Verification [cherry.chem.bg.ac.rs]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperazine, 1-[3-(trifluoromethyl)phenyl]- [webbook.nist.gov]
- 11. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ikm.org.my [ikm.org.my]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. swgdrug.org [swgdrug.org]
- 16. mt.com [mt.com]
Technical Support Center: Metabolic Profiling of TFMPP
Welcome to the technical support center for the metabolic profiling of 1-(3-trifluoromethylphenyl)piperazine (TFMPP). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered during the analysis of TFMPP and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of TFMPP?
A1: TFMPP undergoes extensive Phase I and Phase II metabolism. The primary Phase I pathways include aromatic hydroxylation (to form hydroxy-TFMPP) and degradation of the piperazine ring (to form metabolites like N-(3-trifluoromethylphenyl)ethylenediamine and 3-trifluoromethylaniline).[1][2][3] Phase II reactions mainly involve the glucuronidation and sulfation of the hydroxylated metabolites.[1][2]
Q2: Which analytical techniques are most common for TFMPP metabolic profiling?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prevalent techniques.[1][2] LC-MS is often preferred for analyzing conjugated metabolites directly, while GC-MS typically requires a derivatization step to improve the volatility and thermal stability of the metabolites.[1]
Q3: Why is derivatization often required for GC-MS analysis of TFMPP metabolites?
A3: Derivatization is necessary because the primary metabolites, such as hydroxy-TFMPP, contain functional groups (e.g., hydroxyl, amine) that make them polar and less volatile.[1] Processes like acetylation or silylation replace active hydrogens, increasing the compound's volatility and thermal stability, which leads to better chromatographic peak shape and sensitivity in GC-MS analysis.[1]
Q4: What are the major challenges in identifying TFMPP metabolites?
A4: Key challenges include the lack of commercially available analytical standards for many metabolites, particularly hydroxylated forms, making unambiguous identification difficult.[1][4] Additionally, TFMPP is extensively metabolized, meaning the parent compound may be present at very low concentrations in urine, requiring screening procedures to focus on the more abundant metabolites like hydroxy-TFMPP.[1] Finally, some TFMPP metabolites are structurally similar to metabolites of other drugs, creating a risk of misinterpretation.[1]
Q5: Are there significant species differences in TFMPP metabolism?
A5: Yes, cytochrome P450 (CYP) enzyme activity can vary between species and even between individuals, affecting metabolic profiles. In humans, CYP2D6 is the most important enzyme for TFMPP hydroxylation, with contributions from CYP1A2 and CYP3A4.[5][6] Studies in rats have been used to model human metabolism, but researchers should be aware that differences in enzyme kinetics can lead to quantitative variations in metabolite formation.[5]
Troubleshooting Guides
Sample Preparation
Q: My extraction efficiency for TFMPP and its metabolites from urine/plasma is poor. What can I do?
A:
-
Check pH: The extraction pH is critical. For phenolic metabolites like hydroxy-TFMPP, a pH between 8 and 9 is recommended for optimal liquid-liquid extraction (LLE).[1] Using a pH that is too alkaline can decrease the extraction efficiency of these key metabolites.
-
Solvent Choice: Ensure you are using an appropriate organic solvent. Solvents like acetone, ethanol, ether, benzene, cyclohexane, and chloroform are effective for TFMPP and its related compounds.[7] The choice may need to be optimized depending on the specific metabolite of interest.
-
Volatility of Parent Drug: Be cautious during solvent evaporation steps. TFMPP itself is quite volatile, and prolonged or aggressive evaporation can lead to significant loss of the parent compound.[1]
-
Conjugate Cleavage: If you are using GC-MS and targeting Phase I metabolites, ensure your enzymatic (e.g., with β-glucuronidase/arylsulfatase) or acid hydrolysis step is effective in cleaving glucuronide and sulfate conjugates.[1][2] Incomplete cleavage will result in low recovery of the target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Q: I am observing significant peak tailing for my derivatized metabolites. What is the cause?
A:
-
Incomplete Derivatization: Ensure the derivatization reaction (e.g., acetylation) has gone to completion. Optimize reaction time, temperature, and reagent concentration.
-
Active Sites in the System: Peak tailing for active compounds can indicate the presence of active sites in the injector liner, column, or detector.[8]
-
Solution: Use a deactivated inlet liner. If the problem persists, trim the first few centimeters of the column's inlet side or replace the column with a new, inert one.[9]
-
-
Column Contamination: Contamination can lead to poor peak shape. Bake out the column according to the manufacturer's instructions. If this fails, consider solvent rinsing or replacement.[8]
Q: Why can't I detect hydroxylated metabolites, even after derivatization?
A:
-
Thermal Degradation: The injector temperature may be too high, causing the derivatized metabolites to break down before reaching the column. Try lowering the injector temperature.[8]
-
Incorrect Ions for SIM: If using Selected Ion Monitoring (SIM), verify that you are monitoring the correct mass-to-charge (m/z) ions for the derivatized metabolites. The fragmentation pattern will be different from the underivatized compound. For acetylated TFMPP and its metabolites, key ions include m/z 157, 161, 174, 200, 216, and 330.[1]
-
Low Abundance: The target metabolite may be present at a concentration below your instrument's limit of detection. Consider using a larger sample volume or a more sensitive detection method.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Q: I am experiencing significant ion suppression and poor sensitivity. How can I improve my results?
A:
-
Matrix Effects: Biological matrices like urine and plasma are complex and can cause significant ion suppression in the electrospray ionization (ESI) source.[10][11]
-
Solution 1: Improve Sample Cleanup. Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[7]
-
Solution 2: Chromatographic Separation. Optimize your LC gradient to ensure the analytes of interest elute in a region with fewer co-eluting matrix components.[11]
-
Solution 3: Use an Internal Standard. The use of a stable isotope-labeled internal standard (e.g., TFMPP-D4) is highly recommended to compensate for matrix effects and variations in instrument response.[12]
-
-
Mobile Phase pH: The pH of the mobile phase can dramatically affect the ionization efficiency of TFMPP and its metabolites. Experiment with different pH values (e.g., using ammonium formate buffer) to find the optimal conditions for generating [M+H]+ ions.[13]
-
Source Contamination: A dirty ion source can lead to a general loss of sensitivity. Clean the ion source, capillary, and other ion optics according to the manufacturer's recommendations.[14][15]
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of TFMPP in humans following a single oral dose. This data is crucial for understanding the absorption, distribution, metabolism, and excretion profile of the drug.
| Parameter | Value (Mean ± SD) | Unit | Conditions | Source |
| TFMPP | ||||
| Cmax (Peak Plasma Concentration) | 24.10 ± 1.8 | ng/mL | 60 mg oral dose (n=6) | [13] |
| Tmax (Time to Peak Concentration) | 90 | min | 60 mg oral dose (n=6) | [13] |
| Half-life (t½) - Phase 1 | 2.04 ± 0.19 | hours | 60 mg oral dose (n=6) | [13] |
| Half-life (t½) - Phase 2 | 5.95 ± 1.63 | hours | 60 mg oral dose (n=6) | [13] |
| Apparent Clearance (Cl/F) | 384 ± 45 | L/h | 60 mg oral dose (n=6) | [13] |
| 4-OH-TFMPP (Metabolite) | ||||
| Cmax (Peak Plasma Concentration) | 20.2 ± 4.6 | ng/mL | 60 mg oral dose (n=6) | [13] |
| Tmax (Time to Peak Concentration) | 90 | min | 60 mg oral dose (n=6) | [13] |
Experimental Protocols
Protocol 1: GC-MS Analysis of TFMPP in Rat Urine
This protocol is adapted from the systematic toxicological analysis procedure described by Staack et al. (2003).[1][2]
-
Sample Preparation & Hydrolysis:
-
To 5 mL of urine, add 100 µL of diazepam-D5 (internal standard).
-
Add 2 mL of concentrated hydrochloric acid.
-
Heat the sample at 100°C for 30 minutes to hydrolyze conjugates.
-
Allow the sample to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the hydrolyzed sample to between 8 and 9 using sodium hydroxide and a universal pH indicator.
-
Add 5 mL of an extraction solvent mixture (diethyl ether/dichloromethane, 1:1 v/v).
-
Shake vigorously for 5 minutes, then centrifuge at 3,500 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Acetylation):
-
To the dry residue, add 100 µL of acetic anhydride and 100 µL of pyridine.
-
Heat the mixture at 60°C for 30 minutes.
-
Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of ethyl acetate.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Column: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 20°C/min to 310°C, and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from m/z 50 to 550.
-
Data Acquisition: Use Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring key ions for acetylated TFMPP and its metabolites (e.g., m/z 174, 216, 330).[1]
-
Protocol 2: LC-MS Analysis of TFMPP and Metabolites in Human Plasma
This protocol is based on the method developed by Antia et al. (2009).[13]
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., TFMPP-D4).
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS Parameters:
-
LC System: A standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm particle size).
-
Mobile Phase A: 0.01 M Ammonium formate buffer, pH adjusted to 4.5.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Develop a suitable gradient to resolve TFMPP from its metabolites (e.g., start at 95% A, ramp to 10% A over 10 minutes, hold, and re-equilibrate).
-
Injection Volume: 10 µL.
-
MS Detector: A triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Data Acquisition: Use Selected Reaction Monitoring (SRM) for quantification, monitoring specific precursor-to-product ion transitions for TFMPP, its metabolites, and the internal standard.
-
Visualizations
Metabolic Pathways and Analytical Workflows
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. news-medical.net [news-medical.net]
- 11. myadlm.org [myadlm.org]
- 12. 3-Trifluoromethylphenylpiperazine (TFMPP)-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 13. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Refining Extraction Methods for TFMPP from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting TFMPP from tissue samples?
A1: The most prevalent methods for extracting TFMPP and similar compounds from biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the tissue type, the required level of cleanliness, and the desired analytical sensitivity.[1][2]
Q2: How should I properly store my tissue samples before TFMPP extraction to ensure its stability?
A2: For optimal stability, tissue samples should be stored at -20°C or lower. Studies have shown that TFMPP is stable in various biological matrices for at least 14 days when stored frozen. Avoid repeated freeze-thaw cycles. For post-mortem tissues preserved in formalin, be aware that TFMPP can degrade over time, with the degradation rate increasing with higher pH.[3]
Q3: I am working with post-mortem tissues stored in formalin. How will this affect my TFMPP extraction and analysis?
A3: Formalin can react with TFMPP, leading to its degradation over time. The rate of degradation is influenced by the concentration of formaldehyde, the pH of the solution, and the duration of storage. After 28 days in 20% formalin at a pH of 9.5, a significant loss of TFMPP can be expected.[3] It is crucial to be aware that formaldehyde can form N-methyl derivatives with secondary amine-containing drugs like TFMPP, which might require monitoring the methylated form as a potential analyte.[3]
Q4: What is a "matrix effect" and how can it impact my TFMPP quantification?
A4: A matrix effect is the alteration of the ionization of a target analyte by co-eluting substances from the biological sample. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of TFMPP. Matrix effects are a significant challenge in LC-MS/MS analysis of complex samples like tissue homogenates.[4]
Q5: Which analytical techniques are most suitable for the quantification of TFMPP after extraction?
A5: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable techniques for the sensitive and selective quantification of TFMPP in biological samples.[1][5][6]
Troubleshooting Guides
Issue 1: Low Recovery of TFMPP
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly homogenized to a uniform consistency. Consider using a bead beater or rotor-stator homogenizer for tough or fibrous tissues. | Incomplete homogenization prevents the extraction solvent from accessing all of the analyte within the tissue matrix. |
| Suboptimal Extraction Solvent pH | TFMPP is a weakly alkaline compound. Adjust the pH of the sample to an alkaline condition (around pH 10-11) before liquid-liquid extraction to ensure it is in its neutral, more organic-soluble form.[1] | The charge state of TFMPP significantly affects its solubility in organic solvents. |
| Incorrect Solvent Polarity (LLE) | For LLE, ensure the organic solvent has an appropriate polarity to efficiently extract TFMPP. Ethyl acetate is often a good choice.[1] | The polarity of the extraction solvent must be well-matched with the analyte for efficient partitioning. |
| Inefficient Elution from SPE Cartridge | Optimize the elution solvent for your SPE protocol. A stronger or more polar solvent may be needed to effectively desorb TFMPP from the sorbent. The Oasis MCX column has shown good results for TFMPP extraction from urine, which can be a good starting point for tissue extracts.[1] | Incomplete elution will leave a significant portion of the analyte on the SPE cartridge. |
| Analyte Degradation | Minimize the time between sample collection and extraction, and keep samples on ice or at 4°C during processing. Ensure the stability of TFMPP under your specific extraction conditions (e.g., temperature, pH). | TFMPP can be susceptible to degradation under certain conditions, leading to lower recovery. |
Issue 2: High Matrix Effects (Ion Suppression/Enhancement)
| Potential Cause | Troubleshooting Step | Rationale |
| Co-elution with Phospholipids | Tissues, especially brain and liver, are rich in phospholipids. Incorporate a phospholipid removal step, such as using a specialized SPE cartridge or a modified LLE protocol. | Phospholipids are a major source of ion suppression in ESI-MS. |
| Insufficient Sample Cleanup | If using protein precipitation, which is a cruder cleanup method, consider switching to SPE for a more thorough removal of interfering matrix components.[4] | SPE provides a more selective cleanup, reducing the amount of co-eluting matrix components. |
| Inadequate Chromatographic Separation | Optimize your LC method to achieve better separation of TFMPP from matrix components. This can include adjusting the gradient, changing the mobile phase composition, or using a different column chemistry. | Good chromatographic separation is key to minimizing co-elution and thus matrix effects. |
| Use of an Internal Standard | Employ a stable isotope-labeled internal standard (SIL-IS) for TFMPP if available. If not, use a structural analog that co-elutes and experiences similar matrix effects. | An appropriate internal standard can help to compensate for matrix effects and improve the accuracy and precision of quantification. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes the general characteristics of the three main extraction methods. Note that the specific recovery and matrix effect values can vary significantly depending on the tissue type, the exact protocol used, and the analytical method.
| Method | Principle | Typical Recovery for Piperazines | Relative Matrix Effect | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated by adding an organic solvent (e.g., acetonitrile), and the supernatant is analyzed. | 70-90% | High | Fast, simple, and inexpensive. | Less effective at removing other matrix components like phospholipids, leading to higher matrix effects. |
| Liquid-Liquid Extraction (LLE) | TFMPP is partitioned between an aqueous sample and an immiscible organic solvent based on its solubility. | 80-95% | Moderate to High | Can provide cleaner extracts than PPT. | Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | TFMPP is retained on a solid sorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent. | >90%[7] | Low to Moderate | Provides the cleanest extracts, high recovery, and allows for sample concentration. | Can be more expensive and requires method development to optimize the sorbent and solvents. |
Experimental Protocols
General Tissue Homogenization Protocol
-
Accurately weigh a portion of the frozen tissue sample (e.g., 100-200 mg).
-
Place the tissue in a 2 mL tube containing ceramic or steel beads.
-
Add a suitable volume of homogenization buffer (e.g., phosphate-buffered saline, PBS) at a ratio of 1:2 to 1:4 (tissue weight:buffer volume).
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
The resulting homogenate can then be used for the extraction protocols below.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of tissue homogenate, add 300-400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of tissue homogenate, add a suitable buffer and adjust the pH to ~11 with a base (e.g., NaOH).
-
Add 500 µL of an immiscible organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane).
-
Vortex for 5-10 minutes to ensure efficient extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute the tissue homogenate with a weak acid (e.g., 2% formic acid in water) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the weak acid solution to remove neutral and acidic interferences, followed by 1 mL of methanol to remove lipids and other non-polar interferences.
-
Elution: Elute the TFMPP from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Mandatory Visualizations
Caption: Mechanism of action of TFMPP at the serotonergic synapse.
Caption: General experimental workflow for TFMPP extraction from tissue samples.
Caption: Logical troubleshooting workflow for TFMPP extraction issues.
References
- 1. A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs - Google Patents [patents.google.com]
Technical Support Center: Improving the Stability of 1-[3-(Trifluoromethyl)phenyl]piperazine for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term storage stability of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP).
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound (TFMPP)?
A1: For optimal long-term stability, it is recommended to store this compound, particularly in its hydrochloride salt form, at -20°C in a tightly sealed container. Under these conditions, the compound has been reported to be stable for at least five years.[1] For shorter durations, storage at 4°C is also acceptable.
Q2: What are the primary factors that can cause degradation of TFMPP?
A2: The main factors that can lead to the degradation of TFMPP include exposure to elevated temperatures, light, high humidity, and reactive chemical environments, such as strong oxidizing agents or solutions with high pH.
Q3: Is TFMPP sensitive to light?
A3: Phenylpiperazine derivatives can be susceptible to photodegradation. It is advisable to store TFMPP in light-resistant containers, such as amber vials, to minimize the risk of degradation upon exposure to UV or ambient light.
Q4: Can I store TFMPP in solution?
A4: While TFMPP is soluble in various solvents, long-term storage in solution is generally not recommended as it may accelerate degradation. If you need to store solutions for a short period, it is best to keep them at low temperatures (e.g., -20°C) and protected from light. The stability of TFMPP in solution is highly dependent on the solvent and pH.
Q5: What are the likely degradation products of TFMPP?
A5: Based on metabolism studies and the chemical nature of phenylpiperazines, potential degradation products of TFMPP may arise from hydroxylation of the aromatic ring and/or degradation of the piperazine moiety.[2][3] N-dealkylation and oxidation are also possible degradation pathways.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and storage of TFMPP.
Issue 1: I have observed a change in the physical appearance (e.g., color change, clumping) of my solid TFMPP sample.
| Possible Cause | Troubleshooting Step |
| Exposure to moisture | Store the compound in a desiccator to remove any absorbed water. For future storage, ensure the container is tightly sealed and consider using a desiccant. |
| Exposure to light | Transfer the compound to a light-resistant (amber) container and store it in a dark place. |
| Elevated temperature | Ensure the storage temperature is consistently maintained at the recommended -20°C. Avoid frequent temperature fluctuations. |
| Chemical degradation | If the physical change is significant, the compound may have degraded. It is recommended to re-analyze the purity of the sample using a suitable analytical method like HPLC. |
Issue 2: My TFMPP solution has turned yellow over time.
| Possible Cause | Troubleshooting Step |
| Oxidation | The phenylpiperazine moiety can be susceptible to oxidation. Prepare fresh solutions for your experiments. If solutions must be stored, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Store solutions in amber vials or wrap the container in aluminum foil to protect from light. |
| pH instability | The stability of TFMPP in solution can be pH-dependent. Ensure the pH of your solution is suitable for the compound's stability, avoiding highly basic conditions. |
Issue 3: I am seeing unexpected peaks in the chromatogram of my TFMPP sample.
| Possible Cause | Troubleshooting Step |
| Sample degradation | This is a strong indication of degradation. The additional peaks likely correspond to degradation products. |
| Contamination | Ensure that all glassware, solvents, and equipment used for sample preparation are clean and free of contaminants. |
| Resolution of the analytical method | To confirm if the new peaks are degradation products, a forced degradation study can be performed to see if the peak areas of the impurities increase under stress conditions. |
Quantitative Data on Stability
While comprehensive long-term stability data for pure TFMPP under various conditions is limited in publicly available literature, some studies provide insights into its stability in specific contexts.
Table 1: Stability of TFMPP in Formalin Solution at Different pH Values
| Formalin Concentration | pH | Remaining TFMPP after 28 days |
| 20% | 9.5 | 57% |
This data indicates that TFMPP is unstable in alkaline formalin solutions, with degradation being pH-dependent.[4][5]
Table 2: Short-Term Stability of TFMPP in Biological Matrices
| Matrix | Storage Temperature | Stability over 14 days |
| Whole Blood | -20°C | Stable |
| Whole Blood | 4°C | Stable |
| Whole Blood | 22°C | Unstable |
| Serum | -20°C | Stable |
| Serum | 4°C | Stable |
| Serum | 22°C | Unstable |
| Urine | -20°C | Stable |
| Urine | 4°C | Stable |
| Urine | 22°C | Unstable |
This data suggests that for short-term storage, maintaining TFMPP at or below 4°C is crucial to prevent degradation in biological matrices.
Experimental Protocols
Protocol 1: Forced Degradation Study of TFMPP
Objective: To investigate the degradation pathways of TFMPP under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of TFMPP in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 80°C for 24 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place solid TFMPP in a hot air oven at 105°C for 48 hours. After exposure, dissolve the sample in the mobile phase to achieve a final concentration of 100 µg/mL.
-
Photodegradation: Expose a solution of TFMPP (100 µg/mL in mobile phase) to UV light (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analysis: Analyze all samples (stressed and control) by a suitable stability-indicating HPLC-UV method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method for TFMPP
Objective: To develop and validate an HPLC-UV method capable of separating TFMPP from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of TFMPP, a wavelength of approximately 245 nm should be suitable for detection.
-
Method Development:
-
Inject the unstressed TFMPP solution to determine its retention time.
-
Inject the solutions from the forced degradation study.
-
Optimize the mobile phase gradient to achieve good resolution between the parent TFMPP peak and all degradation product peaks.
-
-
Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Troubleshooting workflow for TFMPP instability.
Caption: Experimental workflow for forced degradation studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rke.abertay.ac.uk [rke.abertay.ac.uk]
Validation & Comparative
Comparing the effects of TFMPP and MDMA on serotonin release
An Objective Comparison of TFMPP and MDMA on Serotonin Release
This guide provides a detailed, data-driven comparison of the effects of 3,4-Methylenedioxymethamphetamine (MDMA) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) on serotonin (5-HT) release. It is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Introduction to Compounds
MDMA ("Ecstasy") is a substituted amphetamine known for its potent empathogenic and euphoric effects. Its primary mechanism involves a massive release of serotonin, along with effects on dopamine and norepinephrine.[1][2] This significant serotonergic activity is central to its distinct psychoactive profile but also contributes to its potential for neurotoxicity after high doses or repeated use.[2][3][4]
TFMPP is a piperazine derivative that also primarily affects the serotonin system.[5][6] Unlike MDMA, it is often found in combination with other substances, such as benzylpiperazine (BZP), to produce effects that crudely mimic those of MDMA.[7][8] TFMPP acts as a serotonin-releasing agent and a direct agonist at several serotonin receptor subtypes.[5][9]
Mechanism of Action: A Comparative Overview
Both MDMA and TFMPP induce serotonin release by targeting the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. However, their mechanisms and selectivity differ significantly.
MDMA's Mechanism: MDMA's interaction with the serotonergic neuron is multifaceted. It binds to SERT and not only blocks the reuptake of serotonin but also causes the transporter to reverse its function, actively pumping serotonin out of the neuron into the synapse.[10][11] Furthermore, MDMA can enter the presynaptic terminal and interact with vesicular monoamine transporter 2 (VMAT-2), causing the release of serotonin from storage vesicles into the cytoplasm.[10] This surge in cytoplasmic serotonin further fuels the SERT-mediated reverse transport, leading to a massive increase in extracellular serotonin levels.[1][3] MDMA also exerts similar, though less potent, effects on dopamine and norepinephrine transporters.[2][3]
TFMPP's Mechanism: TFMPP is more selective for the serotonin system compared to MDMA.[5][7] It interacts with SERT to evoke the release of serotonin, functioning as a SERT substrate.[5][12][13] However, it does not have significant effects on dopamine or norepinephrine release.[5] In addition to its action as a releaser, TFMPP also acts as a direct agonist at several serotonin receptors, particularly the 5-HT1B and 5-HT2C subtypes, which contributes to its overall pharmacological profile.[5] Studies have shown that while TFMPP does induce serotonin release, it is considerably less efficacious than MDMA, meaning it cannot produce the same maximal level of release.[13]
Signaling Pathway Diagrams
Caption: MDMA's mechanism of serotonin release.
Caption: TFMPP's mechanism of serotonin release.
Quantitative Data Comparison
The potency of these compounds to induce monoamine release has been quantified using in vitro synaptosome release assays. The EC50 value represents the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.
| Compound | Serotonin (5-HT) Release EC50 | Dopamine (DA) Release EC50* | Selectivity |
| MDMA | 58 nM[7][13] | 119 nM[7][13] | 5-HT > DA |
| TFMPP | 121 nM[5][7][13] | No significant effect[5] | Highly 5-HT selective |
| Note: Dopamine release was measured via efflux of the substrate [3H]MPP+.[7][13] |
These data clearly illustrate that MDMA is more potent than TFMPP at releasing serotonin (EC50 of 58 nM vs. 121 nM). Furthermore, MDMA also has a significant effect on dopamine release, whereas TFMPP is highly selective for serotonin.[5][7][13]
Experimental Protocols
The quantitative data presented above were primarily generated using two key experimental techniques: in vitro synaptosome release assays and in vivo microdialysis.
Protocol 1: In Vitro Synaptosome Release Assay
This method assesses a drug's ability to cause neurotransmitter release from isolated nerve terminals (synaptosomes).
-
Synaptosome Preparation: Brain tissue from a specific region (e.g., nucleus accumbens) of a rat is homogenized in a sucrose solution. The homogenate is then centrifuged at different speeds to isolate synaptosomes.
-
Radiolabel Loading: The synaptosomes are incubated with a solution containing a radiolabeled neurotransmitter or substrate, such as [³H]5-HT (for serotonin) or [³H]MPP+ (a dopamine transporter substrate).[7] This allows the radiolabel to be taken up and stored within the synaptosomes.
-
Drug Incubation: The loaded synaptosomes are then washed and exposed to various concentrations of the test compounds (MDMA or TFMPP).
-
Measurement of Release: After incubation, the synaptosomes are separated from the surrounding buffer solution. The amount of radioactivity in the buffer is measured using a scintillation counter. This value represents the amount of neurotransmitter released from the synaptosomes.
-
Data Analysis: The amount of release is plotted against the drug concentration to determine the EC50 value.[7]
Protocol 2: In Vivo Microdialysis
This technique measures real-time changes in extracellular neurotransmitter levels in the brain of a living, conscious animal.[14]
-
Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., nucleus accumbens) of an anesthetized rat.[7][14] The animal is allowed to recover from the surgery.
-
Perfusion: On the day of the experiment, the probe is perfused at a very slow, constant rate (e.g., 0.1–3.0 µL/min) with an artificial cerebrospinal fluid (aCSF).[15][16]
-
Dialysate Collection: Neurotransmitters present in the extracellular fluid of the brain region diffuse across the probe's semipermeable membrane into the flowing aCSF, creating a "dialysate".[15] This dialysate is collected in small vials at regular intervals (e.g., every 10-20 minutes).
-
Drug Administration: After collecting baseline samples to establish normal neurotransmitter levels, the animal is administered the test drug (e.g., MDMA or TFMPP, typically via intravenous injection).[7][14]
-
Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[17][18] This technique separates the different neurotransmitters and their metabolites and quantifies their concentrations.
-
Data Interpretation: The changes in serotonin and dopamine concentrations in the dialysate over time are plotted to visualize the effect of the drug on neurotransmitter release and clearance.
Experimental Workflow Diagram
Caption: Workflow for an in vivo microdialysis experiment.
Conclusion
While both MDMA and TFMPP are serotonin-releasing agents, they exhibit distinct pharmacological profiles. MDMA is a potent, non-selective releaser of serotonin, dopamine, and norepinephrine, acting through a complex mechanism involving both plasma membrane and vesicular transporters.[2][3][10] In contrast, TFMPP is a less potent but more selective serotonin releaser with no significant impact on other monoamines.[5][7] It also possesses direct serotonin receptor agonist activity.[5] These differences in potency, selectivity, and mechanism of action underlie the distinct subjective effects and risk profiles of these two compounds. This comparative guide, supported by quantitative data and detailed methodologies, provides a foundational understanding for further research and development in neuropharmacology.
References
- 1. MDMA and the Serotonin System — SoulCraft Apotheca [soulcraftapotheca.com]
- 2. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugfreect.org [drugfreect.org]
- 4. researchgate.net [researchgate.net]
- 5. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. "Legal x" : TFMPP plus BZP - effect on serotonin and dopamine release [mdma.net]
- 8. Does TFMPP ( Molly) plus BZP mimic MDMA ( Ecstasy )? [mdma.net]
- 9. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. nida.nih.gov [nida.nih.gov]
- 12. TFMPP and RU24969 enhance serotonin release from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or 'Ecstasy') - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. In vivo microdialysis determination of collagen-induced serotonin release in rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
A Comparative Guide to 1-[3-(Trifluoromethyl)phenyl]piperazine and Other Piperazine Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) with other key piperazine derivatives, supported by experimental data. This document delves into their pharmacological profiles, including receptor binding affinities, functional activities, and pharmacokinetic properties, to aid in the selection and application of these compounds in research settings.
Introduction to Phenylpiperazines
Phenylpiperazine derivatives are a class of compounds with a wide range of pharmacological activities, primarily targeting monoamine neurotransmitter systems.[1] Their structural backbone, a piperazine ring attached to a phenyl group, allows for various substitutions that significantly alter their affinity and efficacy at different receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[2] This guide focuses on a comparative analysis of TFMPP, a well-known serotonergic agent, against other notable piperazine derivatives such as 1-benzylpiperazine (BZP), 1-(3-chlorophenyl)piperazine (m-CPP), and 1-(4-methoxyphenyl)piperazine (MeOPP).
Comparative Pharmacological Data
The following tables summarize the quantitative data on the receptor binding affinities, functional potencies, and pharmacokinetic parameters of TFMPP and other selected piperazine derivatives.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | D2 |
| TFMPP | 288 - 1,950[3] | 30 - 132[3] | 282[3] | 160 - 269[3] | 62[3] | >10,000 |
| m-CPP | 130 | 16 | 130 | 32 | 1.3 | 310 |
| BZP | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 290 |
| MeOPP | 18 | 130 | 250 | 1,000 | 130 | 2,500 |
Note: Data is compiled from various sources and experimental conditions may vary. Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Potency (EC50/IC50, nM)
| Compound | Assay | Target | Potency (nM) |
| TFMPP | Serotonin Release | SERT | 121 (EC50)[3] |
| BZP | Dopamine Release | DAT | 175 (EC50)[2] |
| Norepinephrine Release | NET | 62 (EC50)[2] | |
| Serotonin Release | SERT | 6050 (EC50)[2] | |
| m-CPP | Serotonin Release | SERT | - |
| MeOPP | - | - | - |
Note: EC50 represents the concentration for 50% of maximal response, while IC50 represents the concentration for 50% inhibition. Data for m-CPP and MeOPP functional potency is limited in the reviewed literature.
Table 3: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Tmax (h) | Cmax (ng/mL) | Half-life (t1/2, h) |
| TFMPP | 1.25[4] | - | - |
| m-CPP | - | - | 2.6 - 6.1[5] |
| BZP | 1.25[6] | 262[6] | 5.5[6] |
| MeOPP | - | - | - |
In Vivo Neurochemical Effects
In vivo microdialysis studies in rats have provided valuable insights into the effects of these compounds on extracellular neurotransmitter levels in the brain.
A study directly comparing TFMPP and m-CPP revealed that both compounds facilitate dopamine release in the anterior striatum.[7] Perfusion with m-CPP led to a more potent, dose-dependent increase in extracellular dopamine compared to TFMPP.[7] Specifically, a 40% increase in dopamine was achieved with 0.4 nmol of m-CPP, whereas 10.0 nmol of TFMPP was required for a similar effect.[7] Furthermore, high concentrations of m-CPP (40.0 nmol) resulted in a 50-fold increase in dopamine, while a high concentration of TFMPP (160 nmol) produced an 11-fold increase.[7]
Another study showed that intravenous administration of m-CPP in rats induced a significant and dose-dependent increase in extracellular serotonin in the hippocampus (300-1,400% of baseline), while having a much weaker effect on dopamine levels in the nucleus accumbens and striatum (125-170% of baseline).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of piperazine derivatives.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol is adapted from standard methodologies for competitive radioligand binding assays.
1. Materials:
-
Membrane Preparation: Homogenates from cells (e.g., HEK293) stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: TFMPP and other piperazine derivatives, serially diluted.
-
Non-specific Binding Control: 10 µM Spiperone.
-
Filtration: Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Cocktail.
2. Procedure:
-
In a 96-well plate, combine the membrane preparation, [3H]Ketanserin (at a concentration close to its Kd), and varying concentrations of the test compound or control.
-
Incubate the mixture at room temperature for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Release
This protocol provides a general framework for in vivo microdialysis studies in rodents.
1. Materials:
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley).
-
Microdialysis Probes: Commercially available probes with appropriate membrane length and molecular weight cut-off.
-
Surgical Equipment: Stereotaxic apparatus, anesthesia, and surgical tools.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF).
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ECD) for neurotransmitter quantification.
-
Test Compounds: TFMPP and other piperazine derivatives dissolved in a suitable vehicle.
2. Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe for local administration).
-
Sample Collection: Continue collecting dialysate samples for a defined period after drug administration.
-
Analysis: Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, serotonin, and their metabolites.
3. Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the time course and magnitude of neurotransmitter changes between different treatment groups.
-
Use appropriate statistical methods to determine the significance of the observed effects.
Conclusion
This compound (TFMPP) is a potent serotonergic agent with high affinity for multiple 5-HT receptor subtypes and the serotonin transporter.[3] In comparison, other piperazine derivatives exhibit distinct pharmacological profiles. BZP, for instance, has a more pronounced effect on dopamine and norepinephrine release, resembling a classical stimulant.[2] m-CPP also demonstrates high affinity for serotonin receptors but shows a more potent effect on dopamine release in vivo compared to TFMPP.[7] The choice of a specific piperazine derivative for research should be guided by its unique receptor binding profile, functional activity, and pharmacokinetic properties, as detailed in this guide. The provided experimental protocols offer a starting point for the in vitro and in vivo characterization of these and other novel compounds.
References
- 1. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. In vivo interactions between BZP and TFMPP (party pill drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Serotonergic Activity of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo serotonergic activity of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) against other well-characterized serotonergic agents. The information presented is supported by experimental data from preclinical studies, offering a valuable resource for researchers investigating the serotonergic system and for professionals involved in drug development.
Executive Summary
This compound (TFMPP) is a non-selective serotonin receptor agonist and a serotonin-releasing agent. In vivo studies have demonstrated its ability to modulate serotonergic neurotransmission, impacting both neurochemical and behavioral endpoints. This guide compares the in vivo profile of TFMPP with three alternative serotonergic compounds: 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent 5-HT1A receptor agonist; (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI), a 5-HT2A/2C receptor agonist; and Fenfluramine, a serotonin-releasing agent. The comparative data presented herein will aid researchers in selecting the appropriate pharmacological tools for their in vivo studies of the serotonergic system.
Comparative Analysis of In Vivo Serotonergic Activity
The following tables summarize the quantitative data from in vivo microdialysis and behavioral studies for TFMPP and the selected alternative compounds.
Table 1: In Vivo Microdialysis - Effects on Extracellular Neurotransmitter Levels
| Compound | Animal Model | Brain Region | Dose/Concentration | Route | Peak Change in Extracellular Serotonin (% of Baseline) | Peak Change in Extracellular Dopamine (% of Baseline) | Citation(s) |
| TFMPP | Rat | Diencephalon | 2.5-10 mg/kg | i.p. | Dose-dependent increase | Not Reported | [1] |
| Rat | Anterior Striatum | 10.0 nmol | Perfusion | Not Reported | +40% | [2] | |
| Rat | Anterior Striatum | 160 nmol | Perfusion | Not Reported | +1100% | [2] | |
| 8-OH-DPAT | Rat | Medial Preoptic Area | 0.4 mg/kg | Systemic | Decrease | Not Reported | [3] |
| Rat | Medial Preoptic Area | 500 µM | Reverse Dialysis | Increase | Increase | [3] | |
| Rat | Hippocampus | 10 µM, 100 µM | Perfusion | Significant increase | Not Reported | [4] | |
| Fenfluramine | Rat | Striatum | 1 mg/kg | i.p. | +182% (acute) | No significant change | [5] |
| Rat | Lateral Hypothalamus | Not specified | Systemic | Increase | Not Reported | [6] |
Table 2: Behavioral Assays - Locomotor Activity and Head-Twitch Response (HTR)
| Compound | Animal Model | Behavioral Assay | Dose Range | Effect | Citation(s) |
| TFMPP | Mouse | Locomotor Activity | Not specified | Decrease | [7] |
| Mouse | Head-Twitch Response | Not specified | Moderate HTR | [7] | |
| 8-OH-DPAT | Rat | Locomotor Activity | 12.5-1600 µg/kg | Dose-dependent suppression | [7] |
| Golden Hamster | Locomotor Activity | 2.5-5 mg/kg | Phase-advances and phase-delays | [8] | |
| DOI | Mouse | Head-Twitch Response | 1, 3, 10 mg/kg | Dose-dependent increase (raw counts) | [9] |
| Rat | Head-Twitch Response | 1.25, 2.5 mg/kg | Dose-related increase (ED50: 1.163 mg/kg) | [10] | |
| Fenfluramine | Zebrafish Larvae | Locomotor Activity | Not specified | Inhibition of seizure-related locomotor activity | [11] |
Table 3: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | SERT (EC50) | Citation(s) |
| TFMPP | 288–1,950 | 30–132 | 282 | 160–269 | 62 | 121 | Not specified |
| 8-OH-DPAT | ~1 | >10,000 (D2) | Not specified | Not specified | Not specified | Not specified | [12] |
| DOI | Negligible | Not specified | Not specified | ~0.7 | ~2.4 | Not specified | [9] |
| Fenfluramine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
Note: Receptor binding data can vary depending on the experimental conditions (e.g., tissue source, radioligand used). The data presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo Microdialysis
Objective: To measure extracellular levels of serotonin and its metabolites in specific brain regions of freely moving animals following administration of a test compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a semi-permeable membrane)
-
Guide cannula
-
Micro-infusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) or mass spectrometry (MS)
-
Artificial cerebrospinal fluid (aCSF)
-
Test compounds (TFMPP, alternatives) and vehicle
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex, diencephalon). Secure the cannula to the skull with dental cement. Allow the animal to recover for a specified period.[13]
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Connect the probe to a micro-infusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[14]
-
Baseline Collection: Allow for an equilibration period (e.g., 1-2 hours) to establish a stable baseline of neurotransmitter levels. Collect several baseline dialysate samples (e.g., every 20 minutes) into vials in a fraction collector.[13]
-
Drug Administration: Administer the test compound (e.g., TFMPP) or vehicle via the desired route (e.g., intraperitoneal injection, or locally through the probe via reverse dialysis).
-
Post-Drug Sample Collection: Continue collecting dialysate samples at regular intervals for a predetermined duration to monitor the drug-induced changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD or LC-MS/MS to quantify the concentrations of serotonin and its metabolites.[15]
-
Data Analysis: Express the data as a percentage of the baseline concentration for each animal. Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound and to compare between different compounds.[16]
Locomotor Activity Test (Open Field)
Objective: To assess the effects of a test compound on spontaneous locomotor activity and exploratory behavior in rodents.
Materials:
-
Open field arena (a square or circular enclosure with high walls)
-
Video tracking system and software
-
Test compounds and vehicle
Procedure:
-
Habituation: Bring the animals to the testing room and allow them to acclimate for at least 30-60 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Test Procedure: At a specified time after drug administration, place the animal in the center of the open field arena.
-
Data Acquisition: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking system. The software will automatically track and record parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Data Analysis: Analyze the recorded parameters to determine the effect of the compound on locomotor activity. A decrease in total distance traveled and an increase in time spent in the periphery are often indicative of anxiogenic or sedative-like effects, while an increase in locomotor activity can indicate a stimulant effect. Use appropriate statistical tests (e.g., t-test or ANOVA) to compare drug-treated groups to the vehicle control group.[17][18]
Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head-twitches in mice, a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic-like effects.
Materials:
-
Observation chambers (e.g., clear cylindrical enclosures)
-
Video recording equipment or a magnetometer-based detection system
-
Test compounds and vehicle
Procedure:
-
Habituation: Acclimate the mice to the testing room and observation chambers.
-
Drug Administration: Administer the test compound or vehicle.
-
Observation Period: Place the mouse in the observation chamber and record its behavior for a defined period (e.g., 30-60 minutes).
-
HTR Quantification: A trained observer manually counts the number of head-twitches, which are rapid, side-to-side head movements. Alternatively, an automated system using a head-mounted magnet and a magnetometer can be used for more objective quantification.[19][20] More recently, deep learning-based approaches using video analysis are also available.[21]
-
Data Analysis: Compare the number of head-twitches in the drug-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA). Dose-response curves can be generated to determine the potency and efficacy of the compound in inducing HTR.[22]
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the serotonin receptors targeted by TFMPP and the comparator compounds.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Caption: Simplified 5-HT2A Receptor Signaling Pathway.
Experimental and Data Analysis Workflow
The following diagram outlines the general workflow for conducting and analyzing data from in vivo serotonergic activity studies.
Caption: In Vivo Serotonergic Activity Experimental Workflow.
References
- 1. Substituted piperazine and indole compounds increase extracellular serotonin in rat diencephalon as determined by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-OH-DPAT influences extracellular levels of serotonin and dopamine in the medial preoptic area of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Possible in vivo 5-HT reuptake blocking properties of 8-OH-DPAT assessed by measuring hippocampal extracellular 5-HT using microdialysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenfluramine administered systemically or locally increases extracellular serotonin in the lateral hypothalamus as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 8-OH-DPAT on motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase-shifting effect of 8-OH-DPAT, a 5-HT1A/5-HT7 receptor agonist, on locomotor activity in golden hamster in constant darkness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microdialysis perfusion of 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH- DPAT) in the dorsal raphe nucleus decreases serotonin release and increases rapid eye movement sleep in the freely moving cat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Statistical Analysis of Zebrafish Locomotor Response | PLOS One [journals.plos.org]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Neuropharmacological Analysis of TFMPP and Benzylpiperazine (BZP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuropharmacological properties of two synthetic piperazine derivatives, 3-Trifluoromethylphenylpiperazine (TFMPP) and Benzylpiperazine (BZP). Both compounds have been identified as psychoactive substances and are often found in recreational drug products, sometimes in combination to mimic the effects of illicit drugs like MDMA. This analysis is supported by experimental data to elucidate their distinct mechanisms of action.
Data Presentation: Quantitative Neuropharmacology
The following tables summarize the key quantitative data on the interactions of TFMPP and BZP with various neurochemical targets.
Table 1: Receptor Binding Affinities (Ki, nM)
| Target | TFMPP (Ki, nM) | BZP (Ki, nM) |
| 5-HT₁ₐ Receptor | 288 - 1,950[1] | No specific data found |
| 5-HT₁ₑ Receptor | 30 - 132[1] | No specific data found |
| 5-HT₁ₒ Receptor | 282[1] | No specific data found |
| 5-HT₂ₐ Receptor | 160 - 269[1] | No specific data found |
| 5-HT₂ₒ Receptor | 62[1] | Agonist activity noted[2] |
| 5-HT₃ Receptor | 2,373 (IC₅₀)[1] | No specific data found |
| α₂-Adrenergic Receptor | No specific data found | Antagonist activity noted[3] |
Lower Ki values indicate higher binding affinity.
Table 2: Neurotransmitter Release and Reuptake Inhibition (EC₅₀/IC₅₀, nM)
| Action | Neurotransmitter | TFMPP (EC₅₀/IC₅₀, nM) | BZP (EC₅₀/IC₅₀, nM) |
| Release | Serotonin (5-HT) | 121 (EC₅₀, SERT)[1] | 6050 (EC₅₀, SERT)[3] |
| Dopamine (DA) | Inactive[1] | 175 (EC₅₀, DAT)[3] | |
| Norepinephrine (NE) | Inactive[1] | 62 (EC₅₀, NET)[3] | |
| Reuptake Inhibition | Serotonin (5-HT) | Potent inhibitor | Lower potency[3] |
| Dopamine (DA) | No effect[1] | Lower potency[3] | |
| Norepinephrine (NE) | No effect[1] | Lower potency[3] |
EC₅₀ represents the concentration for 50% of maximal effect (release), while IC₅₀ represents the concentration for 50% inhibition (reuptake). SERT: Serotonin Transporter, DAT: Dopamine Transporter, NET: Norepinephrine Transporter.
Summary of Neuropharmacological Profiles
TFMPP primarily acts as a serotonin releasing agent and reuptake inhibitor, with agonist activity at various serotonin receptor subtypes.[1][4] It displays a notable affinity for 5-HT₁ₑ and 5-HT₂ₒ receptors.[1] Its pharmacological actions are predominantly serotonergic, leading to subjective effects in humans that include anxiety and dysphoria, alongside some stimulant-like properties.[5]
Benzylpiperazine (BZP) exhibits a more complex, mixed mechanism of action. It stimulates the release and inhibits the reuptake of dopamine, norepinephrine, and to a lesser extent, serotonin.[2][3][6][7] BZP also functions as an antagonist at α₂-adrenergic receptors, which contributes to increased norepinephrine release.[3] Its effects are often compared to those of amphetamine, producing stimulant effects like euphoria and increased energy.[3][5]
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol outlines a general method for determining the binding affinity of TFMPP and BZP for various G protein-coupled receptors.
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex) or cells expressing the receptor of interest are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 1mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in the assay buffer, and protein concentration is determined using a standard method like the BCA assay.[8]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the membrane preparation, a specific radioligand (e.g., [³H]-WAY-100635 for 5-HT₁ₐ receptors) at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound (TFMPP or BZP).
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known, non-radioactive ligand for the target receptor.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[9]
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Synaptosome Preparation and Neurotransmitter Release Assay
This protocol describes a method to measure the release of neurotransmitters from isolated nerve terminals (synaptosomes).
1. Synaptosome Preparation:
-
Brain tissue (e.g., rat striatum) is homogenized in an ice-cold, iso-osmotic sucrose buffer (e.g., 0.32 M sucrose with 10 mM HEPES, pH 7.4).[10]
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes) to remove larger cellular debris.
-
The supernatant is then centrifuged at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.[10]
-
The pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in the release assay.
2. Neurotransmitter Loading:
-
Synaptosomes are pre-incubated with a radiolabeled neurotransmitter (e.g., [³H]-serotonin or [³H]-dopamine) to allow for its uptake into the nerve terminals.
3. Release Assay (Superfusion Method):
-
The radiolabeled synaptosomes are placed on a filter in a superfusion chamber.
-
The synaptosomes are continuously perfused with a physiological buffer to establish a stable baseline of neurotransmitter release.
-
Fractions of the superfusate are collected at regular intervals.
-
To stimulate release, the superfusion medium is switched to a depolarizing buffer, which can contain a high concentration of potassium (e.g., 15-30 mM KCl) or a releasing agent like the test compound (TFMPP or BZP) at various concentrations.[11]
-
Fractions are continuously collected during and after the stimulation period.
4. Measurement and Data Analysis:
-
The radioactivity in each collected fraction is measured by liquid scintillation counting.
-
The amount of neurotransmitter release is expressed as a percentage of the total radioactivity present in the synaptosomes at the time of stimulation.
-
Dose-response curves are generated to determine the EC₅₀ value for each compound's releasing effect.
Mandatory Visualization
Caption: Signaling pathway of TFMPP, highlighting its primary actions on the serotonin system.
Caption: Signaling pathway of BZP, illustrating its mixed actions on monoamine transporters and α₂-adrenergic receptors.
Caption: Experimental workflow for a typical radioligand binding assay.
Caption: Experimental workflow for a neurotransmitter release assay using synaptosomes.
References
- 1. researchgate.net [researchgate.net]
- 2. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subjective effects in humans following administration of party pill drugs BZP and TFMPP alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Superfusion of synaptosomes to study presynaptic mechanisms involved in neurotransmitter release from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of TFMPP
This guide provides a comprehensive comparison of various analytical methods for the quantification of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a synthetic piperazine derivative often found in recreational drugs. The following sections detail the performance characteristics and experimental protocols of commonly employed techniques, offering researchers, scientists, and drug development professionals a thorough resource for method selection and cross-validation.
Quantitative Performance Comparison
The selection of an appropriate analytical method is critical for the accurate quantification of TFMPP in various matrices. The following tables summarize the key performance parameters of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods as reported in the literature.
Table 1: Performance Characteristics of GC-MS Methods for TFMPP Quantification
| Parameter | Matrix | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Extraction Efficiency (%) | Reference |
| Linearity | Plasma | 0 - 10 | 0.004 | 0.016 | 79 - 96 | [1] |
| Urine | 0 - 10 | 0.002 | 0.008 | 90 - 108 | [1] | |
| Cell Culture Medium | 0 - 10 | 0.156 - 0.312 | 0.312 - 0.625 | 76 - 101 | [1] | |
| Linearity | Urine | 1 - 20 | 0.3 | 1 | Not Reported | [2] |
| Linearity | Seized Pills | 0.1 - 1.0 mg/mL | Not Reported | Not Reported | Not Reported | [3] |
| Precision (CV) | Seized Pills | - | - | - | 1.3% | [3] |
| Accuracy | Seized Pills | - | - | - | -1.38% to -3.22% | [3] |
Table 2: Performance Characteristics of LC-MS Methods for TFMPP Quantification
| Parameter | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (RSD) | Reference |
| Linearity | Whole Blood | 10 - 10,000 | Not Reported | >90% | <10% (CV) | [4] |
| Linearity | Human Plasma | 1 - 50 | 5 | >90% | <5% (Intra-day) <10% (Inter-day) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical results. Below are outlines of the experimental protocols for GC-MS and LC-MS methods based on the cited literature.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol [1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a sample (e.g., 1 mL of plasma, urine, or cell culture medium), add an internal standard.
-
Alkalinize the sample with an appropriate buffer (e.g., sodium borate buffer, pH 9.0).
-
Extract the analytes with an organic solvent (e.g., n-butyl chloride).
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at a set temperature (e.g., 100°C), hold for a specified time, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of TFMPP.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol [4][5]
-
Sample Preparation (Solid-Phase Extraction or Protein Precipitation):
-
Solid-Phase Extraction (SPE): [4]
-
Condition an SPE cartridge (e.g., C18) with methanol and water.
-
Load the pre-treated sample (e.g., whole blood diluted with buffer).
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
Protein Precipitation:
-
To a plasma sample, add a precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant for LC-MS/MS analysis.
-
-
-
Instrumentation:
-
Liquid Chromatograph:
-
Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity, monitoring specific precursor-product ion transitions for TFMPP and the internal standard.
-
-
Workflow and Pathway Visualizations
Understanding the logical flow of experimental and validation processes is essential. The following diagrams, generated using the DOT language, illustrate key workflows.
Caption: Workflow for cross-validating two analytical methods.
Caption: Key parameters in analytical method validation.
References
- 1. scholars.direct [scholars.direct]
- 2. researchgate.net [researchgate.net]
- 3. ikm.org.my [ikm.org.my]
- 4. researchcommons.waikato.ac.nz [researchcommons.waikato.ac.nz]
- 5. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of TFMPP and mCPP for Preclinical Research
An Essential Guide for Researchers in Neuroscience and Drug Development
This guide provides a comprehensive in vivo comparison of two phenylpiperazine derivatives, 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) and meta-chlorophenylpiperazine (mCPP). Both compounds are widely utilized as research tools to probe the serotonergic system. This document synthesizes key experimental data on their receptor binding profiles, behavioral effects, and pharmacokinetics to assist researchers in selecting the appropriate tool for their preclinical studies.
I. Pharmacological Profile: A Quantitative Comparison
The following tables summarize the receptor binding affinities and pharmacokinetic parameters of TFMPP and mCPP, providing a clear comparison of their pharmacological characteristics.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | TFMPP (Ki, nM) | mCPP (Ki, nM) |
| 5-HT1A | 288–1,950[1] | Significant Affinity[2][3] |
| 5-HT1B | 30–132[1] | Significant Affinity[2][3] |
| 5-HT1D | 282[1] | Significant Affinity[2][3] |
| 5-HT2A | 160–269[1] | 32.1[2] |
| 5-HT2B | --- | 28.8[2] |
| 5-HT2C | 62[1] | 3.4[2] |
| 5-HT3 | 2,373 (insignificant)[1][4] | 61.4[4] |
| 5-HT7 | --- | Significant Affinity[2][3] |
| SERT (EC50/IC50) | 121[1] | 230[5] |
| α1-adrenergic | --- | Some Affinity[2][3] |
| α2-adrenergic | --- | Some Affinity[2][3] |
| H1 | --- | Some Affinity[2][3] |
| NET | --- | Some Affinity[2][3] |
Table 2: In Vivo Behavioral Effects
| Behavioral Assay | TFMPP | mCPP |
| Locomotor Activity | Dose-dependently decreases locomotor activity[6]. | Dose-dependently decreases locomotor activity[6]. |
| Drug Discrimination (vs. MDMA) | Fails to substitute for MDMA[6]. | Produces partial substitution for MDMA[6]. |
| Drug Discrimination (vs. Methamphetamine) | Weak methamphetamine-like effects[6]. | Fails to substitute for methamphetamine[6]. |
| Anxiety-like Behavior (Social Interaction Test) | Anxiogenic-like effects[7]. | Anxiogenic-like effects[7]. |
| Head-Twitch Response (HTR) | Elicits a moderate head-twitch response[8]. | Does not induce HTR[2]. |
Table 3: Pharmacokinetic Parameters
| Parameter | TFMPP | mCPP |
| Elimination Half-life | ~24 hours (elimination essentially complete)[9] | 4 to 14 hours[2] |
| Peak Plasma Concentration (Tmax) | ~90 minutes[10] | 60 to 90 minutes[9] |
| Metabolism | Primarily by CYP2D6, CYP1A2, and CYP3A4[10]. | Primarily by CYP2D6[2]. |
II. Signaling Pathways and Mechanism of Action
Both TFMPP and mCPP exert their effects primarily through interaction with the serotonergic system, acting as agonists at multiple serotonin (5-HT) receptor subtypes. Their actions lead to a complex downstream signaling cascade.
III. Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to ensure reproducibility and aid in experimental design.
A. Rodent Locomotor Activity Test
This test assesses the stimulant or depressant effects of TFMPP and mCPP on spontaneous motor activity.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm)
-
Video camera and tracking software or photobeam detection system
-
Test compounds (TFMPP, mCPP) and vehicle
-
Rodents (mice or rats)
Procedure:
-
Habituation: Acclimate animals to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.
-
Testing: Place the animal in the center of the open field arena and record its activity for a predetermined duration (e.g., 30-60 minutes).
-
Data Analysis: Quantify parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with a suitable disinfectant between each animal to eliminate olfactory cues.
B. Drug Discrimination Study
This paradigm evaluates the subjective effects of TFMPP and mCPP by training animals to discriminate between a known drug of abuse and vehicle.
Materials:
-
Operant conditioning chambers equipped with two levers and a food dispenser
-
Training drug (e.g., MDMA, methamphetamine)
-
Test compounds (TFMPP, mCPP) and vehicle
-
Food-restricted rodents (rats)
Procedure:
-
Lever Press Training: Train rats to press a lever for a food reward (e.g., sucrose pellets).
-
Discrimination Training:
-
On drug training days, administer the training drug and reward lever presses on the "drug-appropriate" lever.
-
On vehicle training days, administer the vehicle and reward lever presses on the "vehicle-appropriate" lever.
-
Continue training until rats reliably press the correct lever based on the administered substance.
-
-
Test Sessions:
-
Administer a dose of TFMPP or mCPP.
-
Allow the rat to respond on either lever. The percentage of responses on the drug-appropriate lever indicates the degree of substitution for the training drug.
-
C. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system (e.g., HPLC with electrochemical detection)
-
Rodents (rats)
Procedure:
-
Surgery: Surgically implant a guide cannula targeting the brain region of interest under anesthesia. Allow for a recovery period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples.
-
Drug Administration: Administer TFMPP or mCPP.
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Analysis: Analyze the dialysate samples to quantify neurotransmitter concentrations (e.g., serotonin, dopamine).
IV. Summary and Recommendations
Both TFMPP and mCPP are valuable tools for investigating the serotonergic system, but they exhibit distinct pharmacological profiles that make them suitable for different research questions.
-
mCPP displays higher affinity for several serotonin receptor subtypes, particularly 5-HT2C, making it a more potent and selective agonist at this receptor compared to TFMPP. Its anxiogenic-like effects are well-documented.
-
TFMPP has a broader affinity profile and is a known serotonin-releasing agent[1][11]. Notably, it induces a head-twitch response in rodents, a behavioral proxy for hallucinogenic potential, which is not observed with mCPP[2][8].
Recommendations for Researchers:
-
For studies focused on the role of the 5-HT2C receptor, mCPP may be the more appropriate compound due to its higher affinity.
-
For research investigating hallucinogenic-like effects or serotonin release, TFMPP is a suitable choice.
-
The significant impact of both compounds on locomotor activity should be considered when designing behavioral experiments, and appropriate control measures should be implemented.
This guide provides a foundational understanding of the in vivo properties of TFMPP and mCPP. Researchers are encouraged to consult the primary literature for more detailed information specific to their experimental paradigms.
References
- 1. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the head-twitch response [bio-protocol.org]
- 3. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 4. labcorp.com [labcorp.com]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
A Comparative Analysis of the Receptor Binding Profile of TFMPP and Other Serotonin Agonists
For researchers and professionals in drug development, understanding the precise interactions of a compound with its biological targets is paramount. This guide provides a detailed comparison of the receptor binding profile of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a non-selective serotonin receptor agonist, with other key 5-HT agonists. By presenting quantitative binding data and outlining the experimental methodologies used to obtain this data, this document serves as a crucial resource for evaluating the pharmacological landscape of serotonergic agents.
Experimental Methodology: Radioligand Binding Assays
The affinity of a compound for a specific receptor is typically determined through competitive radioligand binding assays. This technique is a robust and sensitive method for quantifying the interaction between a ligand and a receptor, making it an indispensable tool in drug discovery for determining the affinity (Ki) of novel compounds.[1]
Principles of Competitive Binding Assays: These assays measure the ability of an unlabeled test compound (the "competitor," e.g., TFMPP) to displace a radioactively labeled ligand (the "radioligand") that has a known high affinity for the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Generalized Experimental Protocol:
-
Receptor Preparation: Membranes from cells (e.g., HEK293) stably expressing the specific human 5-HT receptor subtype or homogenized brain tissue are prepared and stored frozen. On the day of the experiment, these membranes are thawed and homogenized in an ice-cold binding buffer.[2]
-
Assay Setup: The assay is typically conducted in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]5-HT, [³H]LSD, or [¹²⁵I]DOI), and varying concentrations of the unlabeled test compound.[2][3]
-
Incubation: The plates are incubated for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C or room temperature) to allow the binding to reach equilibrium.[2][4]
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioactivity.[2]
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail. A scintillation counter is then used to measure the radioactivity (in counts per minute, CPM) retained on each filter, which corresponds to the amount of bound radioligand.[2]
-
Data Analysis: Total binding is measured in the absence of a competing ligand, while non-specific binding is determined in the presence of a high concentration of a known ligand that saturates the receptors. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 is determined from the resulting competition curve, and the Ki is calculated.
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki, in nM) of TFMPP and other selected 5-HT agonists at various human serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | TFMPP (Ki, nM) | Serotonin (Ki, nM) | Buspirone (Ki, nM) | Sumatriptan (Ki, nM) | DOI (Ki, nM) |
| 5-HT1A | 145[5] | ~1-3 | 25[6] | ~20-30[7] | High (>1000) |
| 5-HT1B | High Affinity | ~5-10 | High (>1000) | 7.7 - 11[7][8] | High (>1000) |
| 5-HT1D | High Affinity | ~3-5 | High (>1000) | 5.8 - 6.6[7][8] | High (>1000) |
| 5-HT2A | High Affinity | ~5-15 | Weak Affinity[9] | No Affinity[10] | 0.7 |
| 5-HT2C | High Affinity | ~5-20 | Weak Affinity[6] | No Affinity | 2.4 |
| 5-HT3 | 2373[11] | ~30-50 | No Affinity | No Affinity[10] | High (>1000) |
Note: "High Affinity" or "Weak Affinity" is stated where specific numeric Ki values were not consistently available across comparable assays in the search results. Data is compiled from multiple sources and assays; direct comparison should be made with caution.
Analysis of Binding Profiles:
-
TFMPP (1-(3-trifluoromethylphenyl)piperazine): TFMPP is a non-selective agonist, demonstrating significant affinity for multiple receptor subtypes within the 5-HT1 and 5-HT2 families.[11] Its promiscuous binding profile means it can elicit a wide range of physiological effects. Notably, TFMPP has a very low affinity for the 5-HT3 receptor, a ligand-gated ion channel, distinguishing it from the G-protein coupled receptors of the 5-HT1 and 5-HT2 families.[11] This selectivity away from 5-HT3 receptors suggests it may be a preferred ligand over others like mCPP when studying 5-HT1 or 5-HT2 mediated responses.[11]
-
Serotonin (5-HT): As the endogenous ligand, serotonin binds with high affinity to a wide array of its receptors, serving as the benchmark for agonist activity.
-
Buspirone: Marketed as an anxiolytic, buspirone's primary mechanism is as a high-affinity partial agonist at the 5-HT1A receptor.[6][12][13] It has minimal direct activity and weak affinity for 5-HT2 receptors and no significant affinity for benzodiazepine receptors.[9] This selective profile at 5-HT1A contrasts sharply with TFMPP's broad activity.
-
Sumatriptan: A member of the triptan class of drugs used to treat migraines, sumatriptan is a selective agonist with high affinity for 5-HT1B and 5-HT1D receptors.[7][14][15] Its therapeutic effect is linked to vasoconstriction mediated by these receptors. It has essentially no affinity for 5-HT2 or 5-HT3 receptor subtypes.[10]
-
DOI ((±)-2,5-Dimethoxy-4-iodoamphetamine): DOI is a classic hallucinogenic agent that acts as a potent agonist with very high, sub-nanomolar affinity for the 5-HT2A receptor. It also binds with high affinity to the 5-HT2C receptor.[16][17] Its profile is highly selective for the 5-HT2 family, making it a valuable tool for studying these specific receptor functions, in contrast to the broader profile of TFMPP.
Serotonin Receptor Signaling Pathways
The majority of serotonin receptors, including the 5-HT1 and 5-HT2 subtypes, are G-protein coupled receptors (GPCRs).[18] Upon agonist binding, they initiate intracellular signaling cascades that mediate the neurotransmitter's effects.
-
5-HT1 Receptor Family (Gi/o-coupled): These receptors, including 5-HT1A, 1B, and 1D, typically couple to inhibitory G-proteins (Gi/o). Activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This can lead to downstream effects like the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and reducing neuronal excitability.
-
5-HT2 Receptor Family (Gq/11-coupled): Receptors in this family, such as 5-HT2A and 5-HT2C, couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of phosphorylation events and cellular excitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 5. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buspirone - Wikipedia [en.wikipedia.org]
- 7. acnp.org [acnp.org]
- 8. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Sumatriptan | C14H21N3O2S | CID 5358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ispub.com [ispub.com]
- 14. researchgate.net [researchgate.net]
- 15. Sumatriptan - Wikipedia [en.wikipedia.org]
- 16. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]
- 17. DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 5-HT receptor - Wikipedia [en.wikipedia.org]
Replicating Published Findings on 1-[3-(Trifluoromethyl)phenyl]piperazine's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported effects of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) with relevant alternatives, supported by experimental data and detailed methodologies to aid in the replication of published findings.
Executive Summary
This compound (TFMPP) is a non-selective serotonin (5-HT) receptor agonist and releasing agent. Its psychoactive effects, often described as stimulant-like and mildly hallucinogenic, have led to its comparison with substances like benzylpiperazine (BZP), meta-chlorophenylpiperazine (mCPP), and 3,4-methylenedioxymethamphetamine (MDMA). This guide synthesizes key experimental data and methodologies from published literature to provide a framework for researchers investigating the pharmacological and behavioral profile of TFMPP.
Pharmacological Profile: Receptor Binding Affinities
TFMPP exhibits a broad affinity for various serotonin receptors, acting as a full agonist at most sites, with the exception of the 5-HT2A receptor where it acts as a weak partial agonist or antagonist.[1] Its primary mechanism of action involves the release of serotonin. The following table summarizes the receptor binding affinities (Ki, nM) of TFMPP and its common comparators.
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | SERT (EC50/IC50) |
| TFMPP | 288–1,950 | 30–132 | 282 | 160–269 | 62 | 121 (EC50) |
| mCPP | - | - | - | - | - | 230 (IC50) |
| MDMA | High Affinity | - | - | High Affinity | - | High Affinity |
Note: A lower Ki value indicates a higher binding affinity. EC50 represents the concentration for 50% of maximal effect (release), while IC50 represents the concentration for 50% inhibition of binding or uptake. Data for mCPP and MDMA are presented as ranges or qualitative descriptions due to variability across studies.
Experimental Protocols
To facilitate the replication of key findings, this section outlines detailed methodologies for common experimental paradigms used to characterize the effects of TFMPP.
Radioligand Binding Assay for Serotonin Receptors
This protocol is a standard method to determine the binding affinity of a compound to specific receptors.[1][2]
Objective: To quantify the affinity of TFMPP and comparator compounds for various serotonin receptor subtypes.
Materials:
-
Membrane Preparation: Brain tissue (e.g., rat frontal cortex) homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: A radioactively labeled ligand specific for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A).
-
Test Compounds: TFMPP, mCPP, MDMA, etc., dissolved in appropriate vehicle.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., GF/B).
-
96-well filter plates.
-
Cell Harvester.
-
Microplate Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Total Binding: Wells containing only membrane and radioligand.
-
Non-specific Binding: Wells containing membrane, radioligand, and a high concentration of a known non-radioactive ligand for the receptor to saturate all binding sites.
-
Incubation Conditions: Incubate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis for Serotonin Release
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.[3][4]
Objective: To measure the effect of TFMPP on extracellular serotonin levels in a specific brain region (e.g., nucleus accumbens, prefrontal cortex).
Materials:
-
Animals: Adult male rats (e.g., Sprague-Dawley).
-
Stereotaxic Apparatus.
-
Microdialysis Probes: With a semi-permeable membrane of a specific length and molecular weight cut-off.
-
Guide Cannula.
-
Microinfusion Pump.
-
Artificial Cerebrospinal Fluid (aCSF): Composition typically includes NaCl, KCl, CaCl2, and MgCl2.
-
Fraction Collector.
-
HPLC with Electrochemical Detection (HPLC-ECD) system.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the desired brain region.
-
Recovery: Allow the animal to recover for a specified period (e.g., 5-7 days).
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for 1-2 hours to establish a stable baseline of serotonin levels.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer TFMPP or a comparator drug (e.g., via intraperitoneal injection or through the dialysis probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels.
Rodent Locomotor Activity Assessment
This experiment measures the spontaneous motor activity of an animal and is often used to assess the stimulant or depressant effects of a drug.[5][6][7]
Objective: To evaluate the effect of TFMPP on spontaneous locomotor activity in rodents.
Materials:
-
Animals: Mice or rats.
-
Locomotor Activity Chambers: Equipped with infrared beams or video tracking software.
-
Test Compounds: TFMPP and comparators.
Procedure:
-
Habituation: Acclimate the animals to the testing room and the locomotor activity chambers for a period before the experiment.
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Testing: Immediately place the animal in the locomotor activity chamber.
-
Data Collection: Record locomotor activity (e.g., distance traveled, number of beam breaks, rearing frequency) for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle-treated group. Analyze the data in time bins to observe the time course of the drug's effect.
Drug Discrimination in Rats
This behavioral paradigm assesses the subjective effects of a drug by training an animal to recognize and respond to its interoceptive cues.[8][9][10][11]
Objective: To determine if the subjective effects of TFMPP are similar to those of other psychoactive drugs.
Materials:
-
Animals: Rats.
-
Operant Conditioning Chambers: Equipped with two levers and a food dispenser.
-
Training Drug: The drug the animal will be trained to recognize (e.g., TFMPP).
-
Test Drugs: Comparator compounds.
-
Food Reinforcers (e.g., sucrose pellets).
Procedure:
-
Lever Press Training: Train the rats to press a lever to receive a food reward on a fixed-ratio (FR) schedule (e.g., FR 20).
-
Discrimination Training:
-
On "drug days," administer the training drug (e.g., TFMPP) and reinforce presses on one designated "drug lever."
-
On "vehicle days," administer the vehicle and reinforce presses on the other "vehicle lever."
-
Alternate between drug and vehicle days in a pseudorandom order.
-
-
Training Criteria: Continue training until the rats consistently (e.g., >80% accuracy) press the correct lever during the initial part of the session.
-
Generalization Testing: Administer various doses of the training drug or a test drug and allow the rat to respond on either lever. No reinforcement is typically given during test sessions.
-
Data Analysis: Calculate the percentage of responses on the drug-correct lever for each test compound and dose. Full generalization is indicated by a high percentage of responding on the drug lever.
Human Subjective Effects Questionnaires
These standardized questionnaires are used to quantify the subjective experiences induced by psychoactive substances in human participants.
Objective: To measure the subjective effects of TFMPP and compare them to placebo and other active drugs.
Instruments:
-
Addiction Research Center Inventory (ARCI): A true/false questionnaire with scales for different drug classes (e.g., Amphetamine, LSD).[12][13][14][15][16]
-
Profile of Mood States (POMS): A rating scale that assesses dimensions of mood such as tension, depression, anger, vigor, fatigue, and confusion.[17][18][19][20]
-
Visual Analog Scales (VAS): Lines on which participants mark their subjective feeling on a continuum between two extremes (e.g., "Not at all" to "Extremely") for items like "Drug Liking," "High," and "Good Effects."[21][22][23][24][25]
Procedure:
-
Participant Recruitment: Recruit healthy volunteers with a history of psychoactive drug use.
-
Study Design: Employ a double-blind, placebo-controlled, crossover design where each participant receives each drug condition on separate occasions.
-
Drug Administration: Administer the test drug (e.g., TFMPP, BZP, or a combination) or placebo.
-
Questionnaire Administration: Administer the questionnaires at baseline (before drug administration) and at several time points after drug administration to capture the time course of the effects.
-
Data Analysis: Analyze the changes from baseline scores for each questionnaire scale and compare the effects of the different drug conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the study of TFMPP.
Caption: Simplified signaling pathways of TFMPP at 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Caption: Experimental workflow for in vivo microdialysis to measure neurotransmitter release.
Caption: Workflow for a typical drug discrimination study in rats.
Conclusion
This guide provides a foundational resource for researchers aiming to replicate and build upon existing findings related to the effects of TFMPP. By presenting comparative data and detailed experimental protocols, it seeks to enhance the reproducibility and rigor of future research in this area. The provided methodologies and comparative data for BZP, mCPP, and MDMA offer a framework for contextualizing the unique pharmacological and behavioral profile of TFMPP. Further investigation into the downstream signaling cascades and the complex interplay of receptor activation and serotonin release will continue to refine our understanding of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 6. Mouse Short- and Long-term Locomotor Activity Analyzed by Video Tracking Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Training Procedures [bio-protocol.org]
- 11. med-associates.com [med-associates.com]
- 12. Addiction Research Center Inventory | NIDA Data Share [datashare.nida.nih.gov]
- 13. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 14. The Drug Effects Questionnaire: Psychometric Support across Three Drug Types - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Website [eprovide.mapi-trust.org]
- 16. ERIC - ED097365 - An Overview of Addiction Research Center Inventory Scales (ARCI): An Appendix and Manual of Scales., 1974 [eric.ed.gov]
- 17. sportscienceinsider.com [sportscienceinsider.com]
- 18. scribd.com [scribd.com]
- 19. Scoring for POMS [brianmac.co.uk]
- 20. med.upenn.edu [med.upenn.edu]
- 21. Measurement of Drug Liking in Abuse Potential Studies: A Comparison of Unipolar and Bipolar Visual Analog Scales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. Drug liking - Wikipedia [en.wikipedia.org]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. researchgate.net [researchgate.net]
Head-to-Head Comparison: TFMPP vs. Classic Antidepressants in Animal Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel antidepressant therapies necessitates a thorough evaluation of compounds with known neurochemical actions. 3-Trifluoromethylphenylpiperazine (TFMPP) is a psychoactive compound known for its significant interaction with the serotonin system, a key target for many classic antidepressant medications.[1][2] This guide provides a head-to-head comparison of the preclinical data for TFMPP and classic antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs), in established animal models of depression. The objective is to present the available experimental evidence to inform future research and drug development efforts.
While direct comparative studies are limited, this guide synthesizes findings from independent studies to contrast the behavioral and neurochemical profiles of TFMPP with those of well-established antidepressants. The data presented herein are derived from preclinical animal studies and are intended for an audience with expertise in pharmacology and neuroscience research.
Mechanism of Action: A Tale of Two Serotonergic Modulators
Classic antidepressants and TFMPP both exert their effects through the serotonin (5-HT) system, but their mechanisms of action are distinct.
Classic Antidepressants (SSRIs & TCAs):
The primary mechanism of action for SSRIs, such as fluoxetine, is the selective inhibition of the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.[3] TCAs, like imipramine, also block the reuptake of serotonin and norepinephrine, but often with less selectivity and with additional effects on other neurotransmitter receptors.[3]
TFMPP (3-Trifluoromethylphenylpiperazine):
TFMPP is characterized as a non-selective serotonin receptor agonist and a serotonin-releasing agent.[4][5][6] It has a complex pharmacological profile, binding to various serotonin receptor subtypes and also interacting with the serotonin transporter to evoke serotonin release.[1][4] Unlike classic antidepressants, TFMPP's primary action is not the inhibition of reuptake but rather the direct stimulation of serotonin receptors and the promotion of serotonin efflux.[1][4] Some research also indicates that TFMPP can facilitate dopamine release.[7]
Figure 1. Simplified signaling pathways of classic antidepressants (SSRIs) versus TFMPP.
Behavioral Effects in Animal Models: A Divergent Profile
Animal models of depression are crucial for the initial screening of potential antidepressant compounds. The most commonly used models include the Forced Swim Test (FST), Tail Suspension Test (TST), and the Novelty-Suppressed Feeding (NSF) test.
Forced Swim Test (FST) & Tail Suspension Test (TST):
These "behavioral despair" models are widely used to screen for antidepressant efficacy. Rodents are placed in an inescapable situation (a container of water in the FST or suspended by their tail in the TST), and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. Classic antidepressants, such as fluoxetine and imipramine, consistently and dose-dependently decrease immobility time in these tests.
Novelty-Suppressed Feeding (NSF) Test:
The NSF test is sensitive to chronic, but not acute, antidepressant treatment, which mirrors the delayed therapeutic onset of many antidepressants in humans.[11][12] In this test, the latency to eat a palatable food in a novel and mildly stressful environment is measured. Chronic administration of classic antidepressants decreases this latency, indicating an anxiolytic and antidepressant-like effect.[11][13]
There is a lack of published data on the effects of TFMPP in the NSF test. However, given that TFMPP has been reported to have anxiogenic-like properties in other behavioral paradigms, such as the social interaction test, it is hypothesized that it would not produce the antidepressant-like effect of reduced latency to feed.[8]
Summary of Behavioral Data
| Behavioral Test | Classic Antidepressants (e.g., Fluoxetine, Imipramine) | TFMPP |
| Forced Swim Test (FST) | Decrease in immobility time | Data not available; expected to not show antidepressant effect |
| Tail Suspension Test (TST) | Decrease in immobility time | Data not available; expected to not show antidepressant effect |
| Novelty-Suppressed Feeding (NSF) | Decrease in latency to feed (chronic treatment) | Data not available; hypothesized to not show antidepressant effect |
| Locomotor Activity | Variable effects depending on the specific drug and dose | Dose-dependent decrease in locomotor activity[9][10] |
| Anxiety Models | Anxiolytic effects with chronic treatment | Anxiogenic-like effects reported[8] |
Experimental Protocols
Below are generalized protocols for the key behavioral experiments cited. Specific parameters may vary between studies.
Forced Swim Test (FST) Protocol:
-
Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure: Mice or rats are individually placed in the water for a 6-minute session. The duration of immobility (making only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the test.
-
Drug Administration: Test compounds or vehicle are administered at a specified time before the test (e.g., 30-60 minutes for acute studies).
References
- 1. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Antagonism by antidepressant drugs of the inhibitory effect of trifluoromethylphenylpiperazine (TFMPP) on [3H]acetylcholine release in rat or guinea-pig hippocampal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TFMPP and RU24969 enhance serotonin release from rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. samuelslab.com [samuelslab.com]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. transpharmation.com [transpharmation.com]
Validating TFMPP as a Pharmacological Tool for 5-HT1B Receptor Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 3-(Trifluoromethyl)phenylpiperazine (TFMPP) as a research tool for the serotonin 1B (5-HT1B) receptor. By objectively comparing its performance against other common 5-HT1B receptor ligands and providing detailed experimental data and protocols, this document serves as a critical resource for scientists investigating the role of the 5-HT1B receptor in health and disease.
Introduction to TFMPP and the 5-HT1B Receptor
The 5-HT1B receptor, a G-protein coupled receptor (GPCR), is a key regulator of serotonin and other neurotransmitter release in the central nervous system.[1] Its involvement in a range of physiological and pathological processes, including mood, anxiety, and migraine, makes it a significant target for drug discovery.[1][2]
TFMPP is a non-selective serotonin receptor agonist with a moderate affinity for the 5-HT1B receptor.[3][4] While it has been utilized in numerous studies to probe 5-HT1B receptor function, its utility is often debated due to its activity at other serotonin receptor subtypes. This guide aims to provide a data-driven validation of TFMPP's use by comparing its pharmacological profile with more selective compounds.
Comparative Pharmacological Data
To properly evaluate TFMPP, its binding affinity and selectivity for the 5-HT1B receptor must be compared to other well-characterized ligands. The following tables summarize the binding affinities (Ki or pKi) of TFMPP and selected alternative 5-HT1B receptor ligands.
Table 1: Binding Affinity (Ki in nM) of TFMPP and Alternative Ligands at Various Serotonin Receptors
| Ligand | 5-HT1B | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT3 |
| TFMPP | 30 - 132[3] | 288 - 1950[3] | 282[3] | 160 - 269[3] | 62[3] | 2373[5] |
| Anpirtoline (Agonist) | 28[6][7] | 150[6][7] | - | 1490[6][7] | - | pKi: 7.53[8][9] |
| CP-94253 (Agonist) | High Affinity | 40-fold lower than 5-HT1B[10] | 25-fold lower than 5-HT1B[10] | - | - | - |
| SB-224289 (Antagonist) | pKi: 8.16 - 8.2[11][12] | >60-fold lower than 5-HT1B | >75-fold lower than 5-HT1B[11][12] | >60-fold lower than 5-HT1B | >60-fold lower than 5-HT1B | - |
Note: A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki value.
Data Interpretation:
As the data indicates, TFMPP binds to a range of serotonin receptors, with its highest affinity for the 5-HT1B and 5-HT2C subtypes.[3] In contrast, Anpirtoline and CP-94253 demonstrate greater selectivity for the 5-HT1B receptor among the tested subtypes.[6][7][10] SB-224289 stands out as a highly selective 5-HT1B antagonist, with significantly lower affinity for other serotonin receptors.[11][12] This lack of selectivity is a critical consideration when interpreting data from studies using TFMPP as a 5-HT1B receptor probe, as off-target effects are likely.
Experimental Protocols
Accurate and reproducible experimental design is paramount in pharmacological research. Below are detailed protocols for two key assays used to characterize 5-HT1B receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the 5-HT1B receptor
-
Radioligand (e.g., [3H]-GR125743)
-
Test compound (e.g., TFMPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes expressing the 5-HT1B receptor on ice and resuspend in assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
Radioligand at a fixed concentration (typically at or below its Kd)
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the 5-HT1B receptor.
Materials:
-
Cell membranes expressing the 5-HT1B receptor
-
[35S]GTPγS
-
Agonist (e.g., TFMPP)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
96-well plates
-
Scintillation counter
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare solutions of the agonist, GDP, and [35S]GTPγS in assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
Cell membrane preparation
-
GDP
-
Agonist at various concentrations
-
-
Pre-incubation: Pre-incubate the plate at 30°C for a short period.
-
Initiation of Reaction: Add [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined time.
-
Termination of Reaction: Stop the reaction by rapid filtration through a filter mat.
-
Washing and Counting: Wash the filters with ice-cold buffer and measure the radioactivity as described above.
-
Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the agonist concentration to determine the EC50 (potency) and Emax (efficacy) of the agonist.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the 5-HT1B receptor signaling pathway and a typical experimental workflow for ligand characterization.
Caption: 5-HT1B receptor signaling cascade.
Caption: Workflow for characterizing a novel 5-HT1B ligand.
Conclusion: Validating the Use of TFMPP
The data presented in this guide highlights both the utility and the limitations of TFMPP as a pharmacological tool for studying the 5-HT1B receptor. Its moderate affinity for the 5-HT1B receptor allows it to be used to elicit 5-HT1B-mediated effects, particularly in systems where other serotonin receptor subtypes are not prominently expressed or have been pharmacologically blocked.
However, the significant off-target binding of TFMPP, especially to 5-HT1A, 5-HT2A, and 5-HT2C receptors, necessitates careful experimental design and data interpretation.[3] For studies requiring high selectivity and a clear delineation of 5-HT1B receptor function, more selective tools such as CP-94253 for agonist studies and SB-224289 for antagonist studies are recommended.
References
- 1. The 5-HT1B receptor - a potential target for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery of selective serotonin 5-HT(1B) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 4. Further evidence that the serotonin receptor in the rat stomach fundus is not 5HT1A or 5HT1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mCPP but not TFMPP is an antagonist at cardiac 5HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The opposite effect of a 5-HT1B receptor agonist on 5-HT synthesis, as well as its resistant counterpart, in an animal model of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative overview of the metabolic pathways of 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and its structurally related analogs, including 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) and 1-(4-methoxyphenyl)piperazine (MeOPP). The information presented herein is supported by experimental data from in vitro and in vivo studies, intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Introduction
Substituted piperazine derivatives have gained attention in both recreational drug markets and pharmaceutical research due to their diverse pharmacological activities, primarily targeting serotonergic and dopaminergic systems. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and toxicological outcomes. This guide focuses on the biotransformation of TFMPP, a well-known serotonergic agent, and compares its metabolic pathways with those of MDBP and MeOPP to highlight key structural influences on their metabolism.
Comparative Metabolic Pathways
The metabolism of TFMPP and its analogs predominantly occurs in the liver and involves a series of Phase I and Phase II enzymatic reactions. The primary routes of metabolism include hydroxylation of the aromatic ring and degradation of the piperazine moiety.[1][2][3]
Phase I Metabolism
Phase I reactions introduce or expose functional groups, preparing the compounds for Phase II conjugation. For TFMPP and its relatives, cytochrome P450 (CYP) enzymes are the main catalysts for these transformations.[4]
-
TFMPP: The major Phase I metabolic pathway for TFMPP is aromatic hydroxylation, leading to the formation of 4-hydroxy-TFMPP (4-HO-TFMPP).[5][6] Another significant pathway is the degradation of the piperazine ring, which results in metabolites such as N-(3-trifluoromethylphenyl)ethylenediamine and 3-trifluoromethylaniline.[2][3] The key enzymes responsible for TFMPP hydroxylation are CYP2D6, with lesser contributions from CYP1A2 and CYP3A4.[4]
-
MDBP: The metabolism of MDBP primarily involves the demethylenation of the methylenedioxy group, followed by methylation to yield N-(4-hydroxy-3-methoxybenzyl)piperazine.[1] Degradation of the piperazine ring also occurs, producing N-(3,4-methylenedioxybenzyl)ethylenediamine and 3,4-methylenedioxybenzylamine.[1]
-
MeOPP: The main metabolic pathway for MeOPP is O-demethylation to form 1-(4-hydroxyphenyl)piperazine (4-HO-PP).[7][8] Similar to TFMPP, degradation of the piperazine ring is also observed.[7][8] The O-demethylation of MeOPP is primarily catalyzed by the polymorphic enzyme CYP2D6.[7][8][9]
Phase II Metabolism
Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules to increase their water solubility and facilitate their excretion. For TFMPP and its analogs, the primary Phase II reactions are glucuronidation and sulfation of the hydroxylated metabolites.[2][3] Acetylation of some metabolites has also been reported.[2][3]
Quantitative Data Summary
The following tables summarize the key metabolites and pharmacokinetic parameters of TFMPP and related compounds.
Table 1: Major Metabolites of TFMPP and Related Compounds
| Compound | Major Phase I Metabolites | Major Phase II Conjugates |
| TFMPP | 4-hydroxy-TFMPP, N-(3-trifluoromethylphenyl)ethylenediamine, 3-trifluoromethylaniline[2][3][6] | Glucuronides and sulfates of hydroxylated metabolites[2][3] |
| MDBP | N-(4-hydroxy-3-methoxybenzyl)piperazine, N-(3,4-methylenedioxybenzyl)ethylenediamine[1] | Glucuronides and sulfates[1] |
| MeOPP | 1-(4-hydroxyphenyl)piperazine[7][8] | Not explicitly detailed, but expected to be glucuronides and sulfates |
Table 2: Comparative Pharmacokinetic Parameters
| Compound | Tmax (hours) | Absorption Half-life (minutes) | Major Excretion Route | Notes |
| TFMPP | 1.5[10] | 24.6 (when administered alone)[10] | Urine (primarily as metabolites)[5] | Co-administration with BZP can alter pharmacokinetics.[10] |
| BZP | 1.25[11] | 6.2[11] | Urine (as parent drug and metabolites)[11] | Often co-administered with TFMPP. |
| mCPP | - | - | Urine | Exhibits large pharmacokinetic variability.[12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of metabolic studies. Below are generalized protocols for key experiments cited in the literature.
In Vitro Metabolism using Human Liver Microsomes
This protocol is a standard method to investigate the metabolic stability and identify the metabolites of a compound.
Objective: To determine the in vitro metabolic fate of a test compound using human liver microsomes.
Materials:
-
Test compound (e.g., TFMPP)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw pooled HLMs on ice and dilute with phosphate buffer to the desired protein concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <1%).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C for approximately 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the HLM and test compound mixture.
-
The final incubation volume is typically 200 µL.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and identify the formed metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Metabolites
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds, often requiring derivatization for polar metabolites.
Objective: To identify and quantify metabolites in biological samples (e.g., urine).
Procedure:
-
Sample Preparation:
-
Hydrolysis: For conjugated metabolites, perform enzymatic (e.g., with β-glucuronidase/arylsulfatase) or acid hydrolysis to cleave the conjugates.
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.
-
Derivatization: To increase volatility and thermal stability, derivatize the extracted analytes (e.g., acetylation, silylation).
-
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS system.
-
Separation: Separate the compounds on a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to achieve optimal separation.
-
Ionization and Detection: The separated compounds are ionized (typically by electron ionization) and the resulting fragments are detected by the mass spectrometer.
-
-
Data Analysis:
-
Identify the metabolites by comparing their mass spectra and retention times with those of reference standards or by interpreting the fragmentation patterns.
-
Visualizations
Metabolic Pathway of TFMPP
Caption: Phase I and Phase II metabolic pathways of TFMPP.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro metabolism using human liver microsomes.
Conclusion
The metabolic pathways of TFMPP, MDBP, and MeOPP share common features, including aromatic hydroxylation/demethylenation and piperazine ring degradation, followed by Phase II conjugation. However, the specific positions of these modifications and the primary enzymes involved can differ based on the substituents on the phenylpiperazine core. This comparative guide highlights the importance of structural features in determining the metabolic fate of these compounds and provides a foundational resource for further research into their pharmacokinetics and potential for drug interactions.
References
- 1. New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. soft-tox.org [soft-tox.org]
- 6. researchgate.net [researchgate.net]
- 7. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 1-[3-(Trifluoromethyl)phenyl]piperazine for Serotonin Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the binding affinity and functional specificity of 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) for serotonin (5-HT) receptors. TFMPP, a psychoactive compound of the phenylpiperazine class, is often utilized in research to probe the function of the serotonergic system.[1] Its utility, however, is contingent on a clear understanding of its receptor interaction profile. This document compares TFMPP's performance with other commonly used serotonergic agents, supported by experimental data, to facilitate informed decisions in research and drug development.
Executive Summary
This compound (TFMPP) is a non-selective serotonin receptor agonist with moderate to high affinity for several 5-HT receptor subtypes, particularly the 5-HT1B and 5-HT2C receptors.[1] It also exhibits significant affinity for the 5-HT1A, 5-HT1D, and 5-HT2A receptors and acts as a serotonin reuptake inhibitor.[1] Notably, TFMPP has a low affinity for the 5-HT3 receptor.[1][2] Its functional activity is primarily agonistic, although it behaves as a weak partial agonist or antagonist at the 5-HT2A receptor.[1] This broad interaction profile necessitates careful consideration when interpreting experimental results obtained using TFMPP as a selective agonist. This guide presents a detailed comparison with other serotonergic agents to highlight its relative specificity.
Data Presentation: Comparative Receptor Binding Affinities
The following tables summarize the binding affinities (Ki, in nM) of TFMPP and selected alternative compounds for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities (Ki, nM) of Phenylpiperazines for Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT3 | SERT (EC50) |
| TFMPP | 288–1,950[1] | 30–132[1] | 282[1] | 160–269[1] | 62[1] | 2,373 (IC50)[1][2] | 121[1] |
| mCPP | - | - | - | - | - | 61.4 (IC50)[2] | 230 (IC50)[3] |
| Quipazine | 1445-3600[4] | >10,000[1] | - | - | - | 4.4 (IC50)[2] | - |
Table 2: Binding Affinities (Ki, nM) of Reference Antagonists for Serotonin Receptors
| Compound | 5-HT1A | 5-HT1C | 5-HT2A |
| Spiperone | High Affinity | - | High Affinity |
| Ketanserin | - | Lower Affinity than 5-HT2[2] | 3.5[2] |
Specific Ki values for Spiperone were not consistently found across all listed receptors in the initial search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the receptor specificity of compounds like TFMPP.
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).[5]
-
Radioligand specific for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).[6]
-
Test compound (e.g., TFMPP) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[5]
-
Wash buffer (ice-cold).
-
Glass fiber filters (pre-soaked in polyethyleneimine for some assays).[5]
-
Scintillation cocktail.[5]
-
96-well filter plates and a cell harvester.[5]
-
Scintillation counter.[5]
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[5]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.[5][7]
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[5]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[5]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Functional Assay: Calcium Mobilization
This assay is used to determine the functional activity (agonist or antagonist) of a compound at Gq-coupled serotonin receptors, such as the 5-HT2A receptor, by measuring changes in intracellular calcium concentration.[8][9]
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound at a Gq-coupled serotonin receptor.
Materials:
-
A cell line stably expressing the human Gq-coupled serotonin receptor of interest (e.g., HEK293 or CHO cells).[9]
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound (agonist or antagonist).
-
A known agonist for the receptor (for antagonist testing).
-
A fluorescence plate reader with kinetic read capability and automated injectors.[9]
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well black-walled, clear-bottom plate and allow them to attach overnight.[9]
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye solution in the dark for a specified time (e.g., 1 hour) at 37°C.[9]
-
Compound Addition (Antagonist Mode): If testing for antagonism, add serial dilutions of the test compound to the wells and incubate for a short period (e.g., 15-30 minutes).[9]
-
Signal Detection: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Inject the agonist (for antagonist testing) or the test compound (for agonist testing) into the wells and immediately begin recording the fluorescence signal over time.[9]
-
Data Analysis: For each well, determine the peak fluorescence response. For agonist testing, plot the response against the log of the compound concentration to determine the EC50. For antagonist testing, plot the inhibition of the agonist response against the log of the antagonist concentration to determine the IC50.[9]
Functional Assay: cAMP Measurement
This assay is used to determine the functional activity of a compound at Gs- or Gi-coupled serotonin receptors (e.g., 5-HT1A, 5-HT4, 5-HT7) by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11]
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound at a Gs- or Gi-coupled serotonin receptor.
Materials:
-
A cell line stably expressing the human Gs- or Gi-coupled serotonin receptor of interest.[10]
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][12]
-
Test compound (agonist or antagonist).
-
A known agonist for the receptor (for antagonist testing).
-
Forskolin (to stimulate cAMP production in Gi-coupled receptor assays).[11]
-
A plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Plating: Seed the cells into the appropriate microplate for the chosen assay kit.
-
Compound Addition:
-
Gs-coupled receptors (Agonist mode): Add serial dilutions of the test compound and incubate.
-
Gi-coupled receptors (Agonist mode): Add a fixed concentration of forskolin followed by serial dilutions of the test compound and incubate.[11]
-
Antagonist mode: Pre-incubate cells with serial dilutions of the test compound, then add a fixed concentration of a known agonist (for Gs) or forsklin and agonist (for Gi).
-
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen assay kit.[11]
-
Data Analysis: Measure the signal (e.g., fluorescence, luminescence) using a plate reader. Convert the signal to cAMP concentration using a standard curve. Plot the cAMP concentration (or inhibition of forskolin-stimulated cAMP) against the log of the compound concentration to determine the EC50 or IC50.[11]
Mandatory Visualization
Caption: Experimental workflow for assessing receptor specificity.
Caption: Primary signaling pathways of serotonin receptors targeted by TFMPP.
References
- 1. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quipazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. revvity.com [revvity.com]
- 8. innoprot.com [innoprot.com]
- 9. benchchem.com [benchchem.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. researchgate.net [researchgate.net]
Validating Behavioral Assays for TFMPP's Anxiogenic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common behavioral assays used to validate the anxiogenic (anxiety-inducing) effects of 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a non-selective serotonin receptor agonist. By presenting detailed experimental protocols, comparative data, and the underlying neurochemical pathways, this document serves as a resource for designing and interpreting studies involving TFMPP and other serotonergic compounds.
Introduction to TFMPP and Anxiogenic Validation
TFMPP is a widely used research tool in neuroscience due to its activity at multiple serotonin (5-HT) receptors. Its anxiogenic properties are primarily attributed to its agonist activity at 5-HT2C and 5-HT1B receptors. Validating the behavioral assays used to measure these effects is crucial for the consistent and reliable screening of novel psychoactive compounds. This guide focuses on four principal assays: the Elevated Plus Maze (EPM), the Light-Dark Box Test, the Social Interaction Test, and the Open Field Test (OFT).
Proposed Signaling Pathway for TFMPP-Induced Anxiety
TFMPP's anxiogenic effects are largely mediated by the activation of 5-HT2C receptors, which are Gq/11 protein-coupled. Activation of this pathway in brain regions associated with anxiety, such as the amygdala and hippocampus, leads to downstream signaling cascades that increase neuronal excitability and produce anxiety-like behaviors.[1] Furthermore, activation of 5-HT2C receptors on GABAergic interneurons in the dorsal raphe nucleus can inhibit serotonergic neuron firing, a mechanism also linked to anxiety.[2][3]
Caption: TFMPP activates the 5-HT2C receptor, initiating a Gq/11 signaling cascade.
Comparison of Behavioral Assays
The following sections detail the protocols and comparative performance of four key behavioral assays used to measure anxiety in rodents. The Open Field Test is crucial as it helps differentiate between true anxiogenic effects and confounding changes in general motor activity.
Elevated Plus Maze (EPM)
The EPM is a widely used test for assessing anxiety-like behavior, based on the rodent's natural aversion to open, elevated spaces. Anxiogenic compounds like TFMPP are expected to decrease the proportion of time spent and entries into the open arms.
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two opposing open arms and two opposing closed arms.[4]
-
Animal Preparation: Rodents are habituated to the testing room for at least 30-60 minutes before the trial.
-
Drug Administration: TFMPP or vehicle is administered via intraperitoneal (IP) injection or direct microinjection into a specific brain region (e.g., hippocampus) 15-30 minutes prior to testing. Doses typically range from 0.5 to 3.0 µg for microinjections.[5]
-
Procedure: The animal is placed in the center of the maze, facing a closed arm, and allowed to explore freely for a 5-minute session.[4]
-
Data Collection: The session is recorded and analyzed for parameters including time spent in open and closed arms, number of entries into each arm type, and total distance traveled.
-
Interpretation: A significant decrease in the percentage of time spent in the open arms and/or the percentage of open arm entries relative to total entries is indicative of an anxiogenic effect. The number of closed-arm entries serves as an indicator of general locomotor activity.
Caption: Standardized workflow for the Elevated Plus Maze (EPM) assay.
The following data is adapted from a study involving the microinjection of TFMPP into the ventral hippocampus of rats.
| Treatment (Dose) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Number of Closed Arm Entries (Mean ± SEM) |
| Vehicle | 31.4 ± 4.5 | 40.1 ± 3.8 | 6.8 ± 0.9 |
| TFMPP (0.75 µg) | 15.2 ± 3.1 | 21.5 ± 4.2 | 6.1 ± 0.7 |
| TFMPP (1.5 µg) | 12.8 ± 2.9 | 18.9 ± 3.5 | 5.9 ± 0.6 |
| TFMPP (3.0 µg) | 8.5 ± 2.1 | 13.4 ± 2.8 | 3.2 ± 0.5** |
| *Adapted from Alves et al. (2004). Data represents the anxiogenic effect of TFMPP. Statistical significance vs. Vehicle: p < 0.05, **p < 0.01. Note that the highest dose also reduced closed arm entries, suggesting a potential confounding effect on locomotion.[5] |
Light-Dark Box Test
This assay is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiogenic compounds increase the time spent in the dark compartment.
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, illuminated compartment, connected by a small opening.
-
Animal Preparation: Animals are habituated to the testing room.
-
Drug Administration: TFMPP or vehicle is administered 15-30 minutes prior to the test.
-
Procedure: The animal is placed in the center of the light compartment, facing away from the opening, and allowed to explore for a 5-10 minute session.
-
Data Collection: Key parameters measured are the latency to first enter the dark box, total time spent in each compartment, and the number of transitions between compartments.
-
Interpretation: A significant increase in time spent in the dark compartment, a longer latency to enter the light compartment, and fewer transitions are indicative of an anxiogenic effect.
Caption: Standardized workflow for the Light-Dark Box Test.
Social Interaction Test
This test assesses anxiety by measuring the tendency of a rodent to interact with a conspecific. High anxiety levels lead to a reduction in social behaviors.
-
Apparatus: A familiar or unfamiliar open-field arena. Test conditions can be manipulated (e.g., light levels) to alter baseline anxiety.
-
Animal Preparation: Rats are typically housed individually for a few days prior to testing to increase their motivation for social interaction.
-
Drug Administration: TFMPP (0.1-1.0 mg/kg) or vehicle is administered IP 15-30 minutes before the test.[1]
-
Procedure: Two unfamiliar, weight-matched, male rats are placed in the arena simultaneously and their behavior is recorded for a 10-minute session.
-
Data Collection: An observer scores the total time the pair spends in active social interaction (e.g., sniffing, grooming, following, crawling over/under). Locomotor activity is also measured to control for sedative effects.
-
Interpretation: A specific decrease in social interaction time, without a corresponding decrease in locomotor activity, is indicative of an anxiogenic effect.[6]
TFMPP (0.1-1.0 mg/kg) has been demonstrated to significantly reduce the total time spent in social interaction in rats, an effect that is blocked by 5-HT2C receptor antagonists.[1] This indicates the assay is sensitive to the anxiogenic properties of TFMPP.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior. While it can be an indicator of anxiety (rodents tend to stay near the walls, a behavior known as thigmotaxis), its primary role in this context is to serve as a control for the other assays.
-
Apparatus: A large, open, square arena, often equipped with automated beam breaks or video tracking.
-
Animal Preparation: Animals are habituated to the testing room.
-
Drug Administration: TFMPP or vehicle is administered 15-30 minutes prior to the test.
-
Procedure: The animal is placed in the center or a corner of the arena and allowed to explore freely for a set period (e.g., 10-30 minutes).
-
Data Collection: The tracking system records total distance traveled, velocity, and time spent in the center zone versus the periphery.
-
Interpretation: A significant reduction in total distance traveled could indicate sedation or motor impairment, which would be a confounding factor in other anxiety tests. Anxiogenic compounds may decrease the time spent in the center of the field, but this must be interpreted cautiously alongside locomotor data.
Studies show that TFMPP inhibits exploratory activity, including ambulation and peeping, in the open field test.[6] This effect helps confirm that the reductions in exploration seen in the EPM and Light-Dark Box are related to anxiety rather than solely to sedation, especially at doses that do not significantly impair overall locomotion.
Summary and Recommendations
| Assay | Primary Anxiogenic Measure | Key Confounding Factor | Validation with TFMPP |
| Elevated Plus Maze | Decreased % time/entries in open arms | Changes in locomotor activity | Validated: Dose-dependently reduces open arm exploration.[5] |
| Light-Dark Box Test | Increased time in dark compartment | Changes in locomotor activity | Validated: Reduces time and activity in the light compartment.[1] |
| Social Interaction Test | Decreased active interaction time | Changes in locomotor activity | Validated: Dose-dependently reduces social interaction time.[1][6] |
| Open Field Test | Decreased time/activity in center | None (serves as a control) | Validated: Reduces exploratory behavior; essential for interpreting other assays.[6] |
For a comprehensive validation of TFMPP's anxiogenic effects, a battery of tests is recommended.
-
The Elevated Plus Maze provides robust and quantifiable data on anxiety-like behavior.
-
The Social Interaction Test offers an ethologically relevant measure of anxiety.
-
The Open Field Test is essential to run in parallel to ensure that observed effects in other assays are not due to non-specific changes in motor activity.
By using these assays in combination, researchers can confidently characterize the anxiogenic profile of TFMPP and other novel serotonergic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gq/5-HT2c receptor signals activate a local GABAergic inhibitory feedback circuit to modulate serotonergic firing and anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manipulation of dorsal raphe serotonergic neurons modulates active coping to inescapable stress and anxiety-related behaviors in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bernirey80.wordpress.com [bernirey80.wordpress.com]
Novel TFMPP Derivatives Show Promise in Preclinical Models, Offering Diverse Pharmacological Profiles
For Immediate Release
Recent preclinical studies on novel derivatives of 3-(Trifluoromethyl)phenylpiperazine (TFMPP) have revealed a range of pharmacological activities, suggesting their potential as research tools and therapeutic candidates for a variety of central nervous system disorders. These investigations, employing rodent models and in vitro assays, highlight the nuanced effects of structural modifications to the parent TFMPP molecule on receptor affinity and functional outcomes. The findings are particularly relevant for researchers, scientists, and drug development professionals exploring new avenues in neuropsychopharmacology.
The primary mechanism of action for TFMPP and its analogs involves the modulation of serotonergic and dopaminergic systems. TFMPP itself is known to act as a non-selective serotonin receptor agonist with a notable affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors, while exhibiting weak partial agonist or antagonist activity at the 5-HT2A receptor.[1] This broad receptor profile contributes to its complex behavioral effects, which can include stimulant, hallucinogen-like, and anxiogenic responses.[2]
Novel derivatives have been synthesized to explore the structure-activity relationships and to develop compounds with more selective and potentially more therapeutically useful profiles. For instance, a series of N,N-disubstituted piperazines incorporating structural elements of both TFMPP and methylenedioxybenzylpiperazine (MDBP) have been synthesized and evaluated for their serotonin receptor binding affinities. These hybrid molecules demonstrated significant binding to 5-HT2B receptors, and in contrast to TFMPP, most of these derivatives showed diminished affinity for 5-HT1 receptor subtypes.[3] One notable exception, the 3-TFMPP-3,4-MDBP isomer, retained a comparable affinity to TFMPP at 5-HT1A receptors.[3]
Further research into novel phenylpiperazine derivatives has identified compounds with potential antipsychotic and anticonvulsant properties. For example, homologation of the antipsychotic lead compound LASSBio-579, a phenylpiperazine derivative, led to new analogs with a 3- to 10-fold increased affinity for the 5-HT2A receptor while maintaining affinity for D2-like and 5-HT1A receptors.[4] The most promising of these, LASSBio-1635, acted as a 5-HT2A antagonist and demonstrated efficacy in mouse models of psychosis by preventing apomorphine-induced climbing and ketamine-induced hyperlocomotion.[4] In a different study, newly synthesized 5-benzylidene-3-(4-arylpiperazin-1-ylmethyl)-2-thioxo-imidazolidin-4-ones were effective in mouse models of both strychnine- and pentylenetetrazole-induced seizures.[5]
Comparative Efficacy of Novel TFMPP Derivatives and Related Phenylpiperazines
The following tables summarize the quantitative data from preclinical studies, comparing the receptor binding affinities and in vivo efficacy of TFMPP and some of its novel derivatives and related phenylpiperazine compounds.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) | Reference |
| 3-TFMPP | 188 | >10000 | 183 | 31 | [3] |
| 3-TFMPP-3,4-MDBP | 188 | 1340 | 129 | 23 | [3] |
| 2-TFMPP-3,4-MDBP | 1080 | 1260 | 335 | 34 | [3] |
| 4-TFMPP-3,4-MDBP | 1210 | 1960 | 450 | 44 | [3] |
| LASSBio-579 | 158 | 100 | - | - | [4] |
| LASSBio-1635 | 125 | 10 | - | - | [4] |
Table 1: Comparative Receptor Binding Affinities (Ki) of TFMPP and Novel Phenylpiperazine Derivatives. Lower Ki values indicate higher binding affinity.
| Compound | Preclinical Model | Efficacy | Reference |
| LASSBio-1635 | Apomorphine-induced climbing (mice) | Prevention of climbing behavior | [4] |
| LASSBio-1635 | Ketamine-induced hyperlocomotion (mice) | Prevention of hyperlocomotion | [4] |
| Compound 8 | Pentylenetetrazole (PTZ)-induced seizures (mice) | 100% protection from seizures | [5] |
| Compound 13 | Strychnine-induced seizures (mice) | Average survival time of 6 minutes (similar to phenytoin) | [5] |
Table 2: In Vivo Efficacy of Novel Phenylpiperazine Derivatives in Rodent Models. *Compounds are 5-benzylidene-3-(4-arylpiperazin-1-ylmethyl)-2-thioxo-imidazolidin-4-one derivatives.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of these findings. Below are summaries of key experimental protocols used in the evaluation of novel TFMPP derivatives and related compounds.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
-
Receptor Preparation: Membranes from cells expressing the target receptor (e.g., 5-HT1A, 5-HT2A) or from brain tissue are prepared by homogenization and centrifugation.[6]
-
Incubation: The membrane preparation is incubated with a specific radioligand (a radioactively labeled drug that binds to the receptor) and varying concentrations of the unlabeled test compound.[6]
-
Filtration: The incubation is terminated by rapid filtration through a filter mat, which traps the receptor-bound radioligand.[6]
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.[7]
Elevated Plus-Maze (EPM) Test for Anxiety-Related Behavior
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of four arms (two open, two enclosed) arranged in a plus shape and elevated above the ground.[8][9]
-
Procedure: Rodents are placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).[10]
-
Data Collection: The animal's behavior is recorded, usually with a video tracking system. Key measures include the time spent in the open and closed arms and the number of entries into each arm.[11]
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as rodents naturally have an aversion to open, elevated spaces.[12]
In Vivo Microdialysis for Dopamine Release
This technique is used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the brain region of interest (e.g., the nucleus accumbens).[13]
-
Perfusion: A physiological solution (artificial cerebrospinal fluid) is slowly perfused through the probe.[14]
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the perfusion solution (the dialysate), which is collected at regular intervals.[14]
-
Analysis: The concentration of the neurotransmitter in the dialysate is measured using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.[15]
-
Drug Administration: The effects of a test compound on neurotransmitter release can be assessed by administering the compound systemically or locally through the microdialysis probe.
Visualizations of Pathways and Workflows
To further elucidate the mechanisms and experimental processes involved, the following diagrams are provided.
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: In Vivo Microdialysis Workflow.
References
- 1. esmed.org [esmed.org]
- 2. Determining the subjective effects of TFMPP in human males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Phenylpiperazine Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. How Does the Elevated Plus Maze Test Work? [sandiegoinstruments.com]
- 13. jneurosci.org [jneurosci.org]
- 14. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Chemical Measurements of Dopamine Release in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1-[3-(Trifluoromethyl)phenyl]piperazine
Disclaimer: Safety data for 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) and its salts presents notable discrepancies across various sources. While some suppliers of the hydrochloride salt do not classify it as a hazardous substance under the Globally Harmonized System (GHS), aggregated data from multiple sources on PubChem indicates significant hazards for the free base, including the potential to cause severe skin burns, eye damage, and irritation.[1] The hydrochloride salt is also classified as a skin irritant.[2]
Given these inconsistencies, this guide adopts a conservative approach, recommending adherence to the most stringent safety protocols to ensure the highest level of protection for all laboratory personnel. All chemicals, regardless of stated hazard level, may pose unknown risks and should be handled with caution.
Personal Protective Equipment (PPE)
Due to the potential for severe skin and eye damage, a comprehensive PPE protocol is mandatory.[1] Personnel must be trained in the proper use and removal of all equipment.
Table 1: Recommended PPE for Handling this compound
| Protection Type | Specification | Rationale & Citation |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene). Disposable nitrile gloves are suitable for short-term protection. | Protects against skin irritation and severe burns.[1][2] Glove material must be resistant to the product. Due to a lack of specific breakthrough time data, it is recommended to consult the glove manufacturer for suitability and change gloves immediately upon contact. |
| Eye & Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a risk of splashing. | Protects against serious eye damage and irritation.[1] Standard eyeglasses are not sufficient. |
| Body Protection | A flame-resistant laboratory coat with a closed front and long sleeves with tight-fitting cuffs. | Provides a barrier against skin contact and contamination of personal clothing. |
| Respiratory Protection | Not generally required if handled within a certified chemical fume hood. If engineering controls are not feasible or in case of a large spill, a NIOSH-approved respirator is required. | Protects against respiratory irritation.[1] Use requires a formal respiratory protection program, including fit-testing and training. |
| Footwear | Closed-toe, closed-heel shoes made of a chemical-resistant material. | Protects feet from potential spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Preparation and Handling:
-
Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to control exposure.[3]
-
Pre-use Inspection: Before starting work, inspect all PPE for damage or defects. Ensure safety equipment, such as eyewash stations and safety showers, is accessible and operational.
-
Donning PPE: Put on PPE in the correct sequence (e.g., lab coat, then gloves, then eye protection). A detailed workflow is provided in the diagram below.
-
Handling: Avoid all personal contact, including inhalation and skin/eye contact.[3] Use non-sparking tools and prevent the formation of dust and aerosols.[3]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3]
Post-Handling:
-
Decontamination: Wipe down the work area and any equipment used.
-
Doffing PPE: Remove PPE carefully in a sequence that minimizes cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
